Siponimod Fumarate
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8)/b2*33-19+;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLIKIBISICTMS-PEJBKAKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H74F6N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1149.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234627-85-0 | |
| Record name | Siponimod fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234627850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-({4-[(1E)-1-({[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid (2E)-but-2-enedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIPONIMOD HEMIFUMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7G02XZ0M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual Mechanism of Siponimod Fumarate in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated efficacy in treating secondary progressive multiple sclerosis (SPMS) by exerting its effects through a dual mechanism of action that encompasses both the peripheral immune system and direct actions within the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of Siponimod Fumarate within the CNS, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways. Siponimod's ability to cross the blood-brain barrier allows it to directly engage with S1P receptors on resident CNS cells, including microglia, astrocytes, and oligodendrocytes, thereby modulating neuroinflammation and potentially promoting remyelination.[3][4][5]
Core Mechanism of Action in the CNS
This compound is an orally bioavailable small molecule that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[6][7] Its mechanism within the CNS is multifaceted, arising from its ability to readily penetrate the blood-brain barrier.[5][8] Preclinical studies in rodents have demonstrated a mean brain-to-blood drug exposure ratio of approximately 6-7, indicating significant accumulation in the CNS.[7]
Once in the CNS, siponimod binds to S1P1 and S1P5 receptors expressed on various neural cell types, initiating a cascade of intracellular signaling events that collectively contribute to its therapeutic effects.[1][9] This direct action within the CNS is independent of its well-established peripheral mechanism of sequestering lymphocytes in the lymph nodes.[1][10]
Interaction with CNS Cell Types
-
Microglia: As the resident immune cells of the CNS, microglia express both S1P1 and S1P5 receptors.[3] Siponimod has been shown to modulate microglial activation, shifting them from a pro-inflammatory to an anti-inflammatory and neuroprotective phenotype.[3][11] This includes reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11]
-
Astrocytes: Astrocytes, which are abundant in the CNS, also express S1P1 and S1P5 receptors. Siponimod's interaction with these receptors on astrocytes can attenuate neuroinflammation and reduce astrogliosis, a hallmark of MS lesions.[1][12]
-
Oligodendrocytes: Oligodendrocytes, the myelin-producing cells of the CNS, predominantly express S1P5 receptors.[6][13] By targeting S1P5, siponimod is believed to support oligodendrocyte survival and maturation, and preclinical evidence suggests it may promote remyelination.[4][13]
-
Neurons: Siponimod has demonstrated neuroprotective effects by reducing synaptic neurodegeneration in preclinical models of MS.[8] This is thought to be mediated, in part, by the modulation of glial cell activity and the reduction of excitotoxicity.
Quantitative Data
The following tables summarize key quantitative data regarding the binding affinity, functional potency, and CNS pharmacokinetics of siponimod.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of Siponimod
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| S1P1 | 0.26 | 0.39 - 0.46 |
| S1P2 | >10,000 | >10,000 |
| S1P3 | >1,000 | >1,000 |
| S1P4 | Not reported | ~383.7 - 750 |
| S1P5 | 0.28 | 0.3 - 0.98 |
| Data compiled from multiple sources, including radioligand binding and GTPγS functional assays.[14][15][16][17][18] |
Table 2: Siponimod Concentration in CNS Compartments (Preclinical Rat Model)
| Treatment Dose (mg/kg/day) | Brain Concentration (nM) | CSF Concentration (nM) |
| 0.01 | ~16 | Not detected |
| 0.1 | ~70 | Not detected |
| 1.0 | ~700 | ~6 |
| 3.0 | ~2300 | ~6 |
| Concentrations measured 8 hours after the last oral dose.[10] |
Signaling Pathways
Siponimod's interaction with S1P1 and S1P5 receptors, which are G protein-coupled receptors (GPCRs), triggers downstream signaling cascades that mediate its cellular effects.
Upon binding to S1P1 and S1P5, siponimod primarily activates inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, receptor activation can lead to the recruitment of β-arrestin, which promotes receptor internalization and desensitization, and can also initiate G protein-independent signaling pathways.
Caption: Siponimod signaling through S1P1/S1P5 receptors.
Experimental Protocols
Radioligand Binding Assay for S1P Receptors
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of siponimod for S1P1 and S1P5 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells overexpressing human S1P1 or S1P5.
-
Radioligand (e.g., [3H]-S1P or a suitable labeled S1P modulator).
-
Siponimod stock solution.
-
Assay buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of siponimod in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding) or siponimod dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of diluted cell membranes (5-20 µg protein/well).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify radioactivity.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation.[19]
GTPγS Binding Assay for Functional Activity
This assay measures the functional potency (EC50) of siponimod by quantifying its ability to stimulate [35S]GTPγS binding to G proteins upon receptor activation.
Materials:
-
Cell membranes expressing S1P1 or S1P5.
-
[35S]GTPγS.
-
GDP.
-
Siponimod stock solution.
-
Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
96-well filter plates (GF/B).
Procedure:
-
Prepare serial dilutions of siponimod.
-
In a 96-well plate, add:
-
50 µL of siponimod dilution or buffer.
-
25 µL of cell membranes (10-20 µg protein/well) with GDP (10 µM final concentration).
-
25 µL of [35S]GTPγS (0.1-0.5 nM final concentration).
-
-
Incubate for 60 minutes at 30°C.
-
Terminate by vacuum filtration and wash with ice-cold wash buffer.
-
Quantify radioactivity using a scintillation counter.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in mice and subsequent treatment with siponimod to evaluate its in vivo efficacy.[6]
Materials:
-
C57BL/6 mice (female, 8-12 weeks old).
-
MOG35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin (PTX).
-
Siponimod formulation for oral gavage.
Procedure:
-
EAE Induction:
-
Emulsify MOG35-55 in CFA.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Administer PTX (200 ng) intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7, using a standard 0-5 scoring scale.
-
-
Siponimod Treatment:
-
Begin treatment prophylactically (day 0) or therapeutically (at the onset of clinical signs).
-
Administer siponimod daily by oral gavage at the desired dose.
-
-
Outcome Measures:
-
Record daily clinical scores.
-
At the end of the study, collect CNS tissue for histological analysis of inflammation and demyelination.
-
Experimental and Logical Workflows
Workflow for Assessing Siponimod's Effect on Microglial Activation
Caption: Workflow for in vitro microglial activation studies.
Logical Relationship of Siponimod's Dual Mechanism
Caption: Dual mechanism of Siponimod in the periphery and CNS.
Conclusion
This compound's mechanism of action in the CNS is a complex interplay of direct effects on resident glial cells and indirect consequences of its peripheral immunomodulatory activity. Its ability to penetrate the CNS and selectively modulate S1P1 and S1P5 receptors provides a strong rationale for its efficacy in progressive forms of multiple sclerosis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the neuroprotective and reparative potential of siponimod and other S1P receptor modulators. Further research into the downstream signaling pathways and long-term consequences of S1P receptor modulation in the CNS will be crucial for optimizing therapeutic strategies for neuroinflammatory and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights. - OAK Open Access Archive [oak.novartis.com]
- 8. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
Preclinical Neuroprotection by Siponimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Introduction
Siponimod (BAF312) is a selective sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] While its established peripheral mechanism of action involves the sequestration of lymphocytes in lymph nodes, thereby reducing their infiltration into the central nervous system (CNS), a growing body of preclinical evidence highlights its direct neuroprotective and pro-remyelinating effects within the CNS.[1][3][4] Siponimod readily crosses the blood-brain barrier, allowing it to directly interact with CNS-resident cells, including astrocytes, microglia, and oligodendrocytes, to exert these neuroprotective functions.[1][2] This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of Siponimod, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways.
Data Presentation: Quantitative Preclinical Evidence
The neuroprotective and pro-remyelinating effects of Siponimod have been quantified in various preclinical models, both in vivo and in vitro. The following tables summarize key findings from these studies.
In Vivo Studies: EAE and Cuprizone Models
| Model | Treatment Paradigm | Key Findings | Quantitative Data | Reference(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) | Preventive and Therapeutic | Amelioration of clinical score, reduced CNS inflammation and demyelination. | - Clinical Score: Significant reduction in EAE scores in Siponimod-treated mice compared to vehicle. In one study, intracerebroventricular (ICV) infusion of Siponimod (0.45 µ g/day ) reduced the mean clinical score from ~3.5 to ~1.5.[5][6] - Lymphocyte Infiltration: Siponimod treatment (3 mg/kg, oral gavage) significantly reduced CD3+ T-cell infiltration in the CNS.[7][8] | [5][6][7][8][9][10] |
| Cuprizone-Induced Demyelination | Therapeutic | Promoted remyelination and oligodendrocyte survival. | - Myelination: Siponimod treatment (10 mg/kg in diet) significantly increased myelin density, as measured by Luxol Fast Blue (LFB) staining and Myelin Basic Protein (MBP) expression, by 16-26% compared to control.[11][12] - Oligodendrocytes: Increased the number of GST-π+ and OLIG2+ oligodendrocytes in the corpus callosum.[12][13] - MRI Metrics: Cuprizone intoxication led to a 24% increase in T2-weighted signal intensity (T2-WSI) and a 5-7% reduction in magnetization transfer ratio (MTR). Siponimod treatment partially reversed these changes, indicating remyelination.[11] | [11][12][13][14][15] |
In Vitro Studies: CNS Cell Cultures
| Cell Type | Stimulus | Siponimod Concentration | Key Findings | Quantitative Data | Reference(s) |
| Primary Rat Microglia | Lipopolysaccharide (LPS) | 10 µM and 50 µM | Reduced pro-inflammatory activation. | - iNOS Expression: Significantly reduced the percentage of iNOS-positive microglia.[16] - Cytokine Production: Significantly reduced LPS-induced TNF-α and IL-1β secretion.[16][17] | [16][17] |
| BV2 Microglial Cells | Lipopolysaccharide (LPS) | 10 nM, 100 nM, 1000 nM | Attenuated microglial activation markers. | - CD68 Expression: Dose-dependent reduction in CD68 protein expression (p < 0.01).[18] - Iba1 Expression: Significant attenuation of Iba1 upregulation (p < 0.01).[18] | [18] |
| Human iPSC-derived Astrocytes | Inflammatory cytokines (IL-1β, IL-17) | Not specified | Inhibited neurodegeneration and inflammatory signaling. | - NF-κB Translocation: Ameliorated cytokine-induced NF-κB p65 translocation.[19][20] - Nrf2 Activation: Induced nuclear translocation of Nrf2, an antioxidant transcription factor.[20][21][22] | [19][20][21][22] |
| Organotypic Cerebellar Slice Cultures | Lysophosphatidylcholine (LPC) | Not specified | Attenuated demyelination. | - Myelin Preservation: Reduced LPC-induced demyelination by approximately 45% as quantified by myelin staining.[23] | [23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate Siponimod's neuroprotective effects.
Experimental Autoimmune Encephalomyelitis (EAE) Model
1. Induction of MOG35-55 EAE in C57BL/6 Mice: [5][24]
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion: Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) is dissolved in sterile phosphate-buffered saline (PBS) and emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Mice are anesthetized and subcutaneously injected with the MOG35-55/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Mice receive an intraperitoneal (i.p.) injection of pertussis toxin (PTX) in PBS on the day of immunization and again two days later.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization using a standardized 0-5 scoring scale (0 = no signs, 5 = moribund).
2. Siponimod Administration: [5][24]
-
Preventive Paradigm: Siponimod administration (e.g., via oral gavage or drug-loaded diet) is initiated at the time of or shortly after immunization.
-
Therapeutic Paradigm: Treatment is initiated after the onset of clinical signs or at the peak of the disease.
-
Dosage: Doses ranging from 3 mg/kg to 30 mg/kg have been used in EAE models.[8]
Cuprizone-Induced Demyelination Model
1. Induction of Demyelination: [11][15]
-
Animals: Typically, male C57BL/6 mice.
-
Cuprizone Administration: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-7 weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.
2. Siponimod Treatment and Analysis: [11][12]
-
Treatment: Following the cuprizone challenge, mice are returned to a normal diet, and Siponimod treatment is initiated (e.g., 10 mg/kg in diet) to assess its effect on spontaneous remyelination.
-
Analysis: Remyelination is assessed at various time points using magnetic resonance imaging (MRI) to measure changes in magnetization transfer ratio (MTR) and T2-weighted signal intensity (T2-WSI).[11] Histological analysis includes staining for myelin (e.g., Luxol Fast Blue) and oligodendrocytes (e.g., GST-π, OLIG2).[12][13]
In Vitro Primary Microglia Culture and Stimulation
1. Cell Isolation and Culture: [16][25]
-
Source: Primary microglial cells are isolated from the cerebral cortices of neonatal rats or mice.
-
Culture: Cells are cultured in a suitable medium, often containing fetal calf serum, until a confluent glial monolayer is formed. Microglia are then isolated from this mixed glial culture.
2. Pro-inflammatory Stimulation and Siponimod Treatment: [16][25]
-
Stimulation: Lipopolysaccharide (LPS) is used to induce a pro-inflammatory phenotype in the cultured microglia.
-
Treatment: Cells are pre-treated with Siponimod at various concentrations before or concurrently with LPS stimulation.
-
Analysis: The effects of Siponimod are quantified by measuring the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) via immunocytochemistry and the secretion of cytokines like TNF-α and IL-1β into the culture supernatant using ELISA.[16][17]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by Siponimod and representative experimental workflows.
References
- 1. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does Siponimod Exert Direct Effects in the Central Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of siponimod on magnetic resonance imaging measures of neurodegeneration and myelination in secondary progressive multiple sclerosis: Gray matter atrophy and magnetization transfer ratio analyses from the EXPAND phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siponimod Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charcot-ms.org [charcot-ms.org]
- 9. Siponimod therapy implicates Th17 cells in a preclinical model of subpial cortical injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siponimod therapy implicates Th17 cells in a preclinical model of subpial cortical injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. researchgate.net [researchgate.net]
- 13. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration [frontiersin.org]
- 22. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
The Genesis of a Selective S1P Receptor Modulator: A Technical Deep Dive into the Discovery and Synthesis of Siponimod (BAF312)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siponimod (BAF312), marketed as Mayzent®, is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of secondary progressive multiple sclerosis (SPMS).[1][2] Its development marked a significant advancement in the targeted therapy of autoimmune diseases, offering a more refined safety profile compared to its predecessor, fingolimod. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and key experimental data that underpinned the development of Siponimod. Detailed experimental protocols for its characterization and synthesis are presented, alongside structured data tables for key quantitative parameters and visual diagrams of its signaling pathway and discovery workflow.
Introduction: The Rationale for a Second-Generation S1P Modulator
Sphingosine-1-phosphate (S1P) is a crucial signaling sphingolipid that regulates a multitude of physiological processes, including lymphocyte trafficking, by binding to five distinct G protein-coupled receptors (GPCRs), S1P1-5.[3] The first-in-class S1P receptor modulator, fingolimod (FTY720), demonstrated therapeutic efficacy in multiple sclerosis by acting as a functional antagonist at the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system (CNS).[3][4] However, fingolimod is non-selective and also interacts with S1P3, S1P4, and S1P5 receptors.[3] Agonism at the S1P3 receptor is associated with adverse effects such as bradycardia.[2] This prompted the quest for a second-generation, more selective S1P receptor modulator with an improved safety profile. The development of Siponimod was driven by the goal of achieving potent and selective S1P1 and S1P5 modulation while sparing S1P3.[3][5]
The Discovery of Siponimod: A Journey of Molecular Refinement
The discovery of Siponimod began with the chemical scaffold of fingolimod as a starting point.[3][5] Through a process of de novo design and extensive structure-activity relationship (SAR) studies, a novel series of alkoxyimino derivatives were synthesized and evaluated.[3] The medicinal chemistry effort focused on optimizing potency at the S1P1 receptor, enhancing selectivity against the S1P3 receptor, and improving pharmacokinetic and safety profiles.[3][4] This iterative process of chemical modification and biological testing ultimately led to the identification of (E)-1-(4-((1-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid, designated as BAF312 and later named Siponimod.[3][4]
Chemical Synthesis of Siponimod
The synthesis of Siponimod involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. A key step in the synthesis is the reductive amination reaction between (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde and azetidine-3-carboxylic acid.[3]
Final Synthesis Step Protocol
The following protocol describes the final reductive amination step in the synthesis of Siponimod:
-
Suspension Preparation: Suspend 26 g of (E)-4-(l-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde and 8.53 g of azetidine-3-carboxylic acid in 400 ml of methanol at a temperature of 20-25°C.[3]
-
Stirring: Stir the suspension at 20-25°C for 30 minutes.[3]
-
Reductive Amination: Add 24.3 g of sodium triacetoxyborohydride in eight equal portions at 10-15 minute intervals. The reaction is typically complete after the final addition of the reducing agent.[3]
-
Work-up:
-
Remove the solvent by evaporation.
-
Dilute the residue with 156 ml of water and 312 ml of ethyl acetate.[3]
-
Adjust the pH of the mixture to approximately 6 by adding 75 ml of 2M aqueous NaOH at 20-25°C.[3]
-
Separate the phases and wash the organic phase with 60 ml of water.
-
Dry the organic phase with MgSO4 and filter.[3]
-
-
Purification and Isolation:
-
Add 170 ml of absolute ethanol to the filtrate and concentrate the solution.
-
Add another 170 ml of absolute ethanol and 2.4 g of activated charcoal, and agitate the suspension for 30 minutes.[3]
-
Filter the suspension and concentrate the filtrate.
-
Add 100 ml of n-heptane to the oily residue and concentrate again. Repeat this step.
-
Concentrate the solution to dryness to obtain Siponimod as a white solid amorphous compound.[3]
-
Mechanism of Action: Selective S1P Receptor Modulation
Siponimod is a selective modulator of S1P1 and S1P5 receptors.[6][7] It acts as a functional antagonist at the S1P1 receptor on lymphocytes.[8] Upon binding, Siponimod induces the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from lymph nodes.[3][4] This sequestration of lymphocytes in the lymphoid organs reduces their infiltration into the CNS, thereby mitigating inflammation.[8]
In addition to its peripheral immunomodulatory effects, Siponimod can cross the blood-brain barrier and is thought to exert direct effects within the CNS by interacting with S1P1 and S1P5 receptors on resident neural cells, such as astrocytes and oligodendrocytes, potentially promoting neuroprotective and remyelination processes.[5][9]
Experimental Protocols for Characterization
GTPγS Binding Assay for S1P Receptor Activation
This assay measures the functional activity of Siponimod as an agonist at S1P receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.
-
Materials:
-
Cell membranes expressing human S1P receptors.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).
-
Siponimod stock solution.
-
-
Procedure:
-
Incubate cell membranes with varying concentrations of Siponimod in the assay buffer containing GDP for a pre-incubation period.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Analyze the data to determine EC50 values.
-
Receptor Internalization Assay
This assay visually or quantitatively assesses the ability of Siponimod to induce the internalization of the S1P1 receptor from the cell surface.
-
Materials:
-
Cells stably expressing a tagged S1P1 receptor (e.g., GFP-tagged).
-
Siponimod.
-
Cell culture medium.
-
Fluorescence microscope or a high-content imaging system.
-
-
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with different concentrations of Siponimod for various time points.
-
Fix the cells.
-
Visualize the localization of the tagged S1P1 receptor using fluorescence microscopy. Internalization is observed as a shift from plasma membrane localization to intracellular vesicles.
-
Quantify the extent of internalization by measuring the fluorescence intensity in different cellular compartments.
-
Rat Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used in vivo model to study the pathophysiology of multiple sclerosis and to evaluate the efficacy of potential therapeutics.
-
Animals: Lewis rats.
-
Induction of EAE:
-
Emulsify myelin basic protein (MBP) in Complete Freund's Adjuvant (CFA).
-
Inject the emulsion intradermally at the base of the tail.
-
-
Treatment:
-
Administer Siponimod or vehicle orally, once daily, starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
-
Clinical Scoring:
-
Monitor the animals daily for clinical signs of EAE and score them on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
-
Outcome Measures:
-
Clinical score, body weight, lymphocyte counts in peripheral blood.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Siponimod from preclinical and clinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Receptor Subtype | Binding Affinity (EC50, nM) | Reference(s) |
| S1P1 | 0.39 | [10] |
| S1P2 | >10,000 | [10] |
| S1P3 | >1,000 | [10] |
| S1P4 | 750 | [10] |
| S1P5 | 0.98 | [10] |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Value | Reference(s) |
| Time to Maximum Concentration (Tmax) | ~4 hours | |
| Half-life (t1/2) | ~30 hours | [6] |
| Volume of Distribution (Vd) | 124 L | [8] |
| Bioavailability | ~84% | [8] |
| Protein Binding | >99.9% | [8] |
| Metabolism | Primarily by CYP2C9 (~79.3%) and CYP3A4 (~18.5%) | [10] |
| Elimination | Primarily via metabolism and subsequent biliary/fecal excretion |
Table 3: Key Efficacy Outcomes from the Phase III EXPAND Trial in SPMS
| Endpoint | Siponimod vs. Placebo | Reference(s) |
| Risk reduction in 3-month confirmed disability progression | 21% | [6] |
| Reduction in annualized relapse rate | 55% | [6] |
Conclusion
Siponimod (BAF312) represents a successful example of rational drug design, building upon the knowledge gained from a first-generation therapeutic to create a more selective agent with an improved safety profile. Its discovery and development journey, from initial chemical design to pivotal clinical trials, highlights the rigorous process of modern drug development. The detailed understanding of its synthesis, mechanism of action, and pharmacological profile, as outlined in this technical guide, provides a comprehensive resource for researchers and professionals in the field of drug discovery and development. The targeted modulation of S1P1 and S1P5 receptors by Siponimod has not only provided a valuable therapeutic option for patients with secondary progressive multiple sclerosis but also continues to inform the development of future immunomodulatory therapies.
References
- 1. Exploring the Efficacy and Safety of Siponimod in Patients With Secondary Progressive Multiple Sclerosis (EXPAND) [clinicaltrials.stanford.edu]
- 2. BAF-312(SiponiMod) synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Safety and Efficacy of Siponimod (BAF312) in Patients With Relapsing-Remitting Multiple Sclerosis: Dose-Blinded, Randomized Extension of the Phase 2 BOLD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stanfordhealthcare.org [stanfordhealthcare.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. charcot-ms.org [charcot-ms.org]
Siponimod's Dual Impact on Neuroinflammation: A Technical Guide to its Effects on Microglia and T-Cell Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siponimod (Mayzent®), a selective sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapeutic for relapsing forms of multiple sclerosis (MS), including active secondary progressive MS (SPMS).[1][2] Its mechanism of action extends beyond the well-established peripheral effect of lymphocyte sequestration.[3][4][5][6] Siponimod readily crosses the blood-brain barrier, directly engaging with central nervous system (CNS) resident cells, most notably microglia, which express its targets, S1P receptor 1 (S1P1) and S1P receptor 5 (S1P5).[1][4][5][6][7][8] This direct interaction within the CNS modulates microglial activation and their subsequent interplay with infiltrating T-cells, representing a critical component of its therapeutic efficacy in mitigating neuroinflammation and neurodegeneration.[9][10][11][12] This technical guide provides an in-depth analysis of siponimod's effects on microglia and T-cell interactions, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Introduction: The Central Role of Microglia and T-Cells in Neuroinflammation
Microglia, the resident immune cells of the CNS, play a dual role in neurological diseases like MS.[1][7][8][13] In their homeostatic state, they are crucial for synaptic pruning and clearing cellular debris. However, in the context of neuroinflammation, they can adopt a pro-inflammatory phenotype, releasing cytotoxic molecules and pro-inflammatory cytokines that contribute to demyelination and axonal damage.[1][7][8][13] This activation is often driven by and, in turn, influences the activity of infiltrating pathogenic T-cells, creating a self-amplifying cycle of neuroinflammation. Siponimod's ability to modulate this detrimental interaction is a key aspect of its therapeutic potential.
Siponimod's Direct Effects on Microglia
Siponimod exerts a direct influence on microglia, shifting their phenotype from a pro-inflammatory to a more homeostatic or even pro-regenerative state. This is achieved through its binding to S1P1 and S1P5 receptors on the microglial surface.[1][8]
Modulation of Microglial Activation and Morphology
Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), induce a characteristic morphological change in microglia, causing them to adopt an amoeboid shape with an increased cell area. Siponimod has been shown to counteract these changes, maintaining a more ramified, resting-state morphology.[1][2]
Inhibition of Pro-inflammatory Mediators
A hallmark of activated microglia is the production and release of pro-inflammatory cytokines and other cytotoxic molecules. Siponimod significantly attenuates this response.
-
Cytokine Production: Treatment with siponimod reduces the expression and secretion of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][2][3]
-
iNOS Expression: Siponimod decreases the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing nitric oxide, a potent inflammatory mediator.[1][2]
-
Inflammasome Activation: Siponimod can inhibit the activation of the NLRP3 inflammasome in microglia, a key signaling platform for the production of mature IL-1β.[14][15][16] This is evidenced by reduced formation of ASC specks and decreased levels of cleaved caspase-1.[2][15]
Alteration of Gene Expression Profile
Bulk RNA sequencing of microglia treated with siponimod in an inflammatory context reveals a broad downregulation of genes associated with immune responses, leukocyte activation, and cytokine production.[1][2][8] This transcriptomic shift underscores a fundamental change in the microglial functional state.
Siponimod's Impact on T-Cell and Microglia Interactions
The therapeutic efficacy of siponimod is not solely dependent on its direct effects on microglia but also on its ability to disrupt the detrimental crosstalk between microglia and encephalitogenic T-cells.
Peripheral Sequestration of Lymphocytes
As a functional antagonist of S1P1 on lymphocytes, siponimod prevents their egress from lymph nodes.[3][4][5][6] This leads to a reduction in the number of circulating T- and B-cells, thereby limiting their infiltration into the CNS.[3][17]
Modulation of Microglia's Ability to Activate T-Cells
In vitro co-culture experiments have demonstrated that siponimod-treated microglia have a diminished capacity to activate T-cells.[9][10][12][17] This is likely due to the downregulation of co-stimulatory molecules on the microglial surface.
Shift in T-Cell Phenotype
In addition to reducing T-cell numbers in the CNS, siponimod treatment has been associated with a shift in the peripheral T-cell population towards less inflammatory and more regulatory subsets.[9][10][12]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of siponimod on microglia and T-cell interactions.
Table 1: Effect of Siponimod on Microglial Morphology and iNOS Expression
| Parameter | Condition | Siponimod Concentration | Result | Reference |
| Mean Microglial Cell Area | LPS Stimulation | 50 µM | Significantly reduced LPS-induced increase | [1] |
| iNOS Positive Microglia | LPS Stimulation | 10 µM | Significantly reduced LPS-induced expression | [1] |
| iNOS Positive Microglia | LPS Stimulation | 50 µM | Significantly reduced LPS-induced expression | [1] |
Table 2: Effect of Siponimod on Microglial Cytokine Expression (mRNA)
| Cytokine | Condition | Siponimod Concentration | Result | Reference |
| Tnf | LPS Stimulation | 50 µM | Significant reduction in LPS-induced upregulation | [1] |
| Il1b | LPS Stimulation | 50 µM | Significant reduction in LPS-induced upregulation | [1] |
Table 3: Effect of Siponimod on Microglial Cytokine Secretion (Protein)
| Cytokine | Condition | Siponimod Concentration | Result | Reference |
| TNF-α | LPS Stimulation | 50 µM | Significant reduction in LPS-induced secretion | [18] |
| IL-1β | LPS Stimulation | 50 µM | Significant reduction in LPS-induced secretion | [18] |
Table 4: Effect of Siponimod on NLRP3 Inflammasome Activation in Microglia
| Parameter | Condition | Siponimod Concentration | Result | Reference |
| IL-1β Production | Inflammasome Activation | 1000 nM | Suppressed the increase in IL-1β production | [15] |
| Cleaved Caspase-1 Levels | Inflammasome Activation | Not specified | Reduced levels in the supernatant | [15] |
Detailed Experimental Protocols
Primary Microglia Culture and Stimulation
-
Isolation: Primary microglia are typically isolated from the cortices of neonatal rats or mice. The tissue is mechanically and enzymatically dissociated, and microglia are separated from other glial cells by differential adhesion or immunomagnetic sorting.
-
Culture: Cells are cultured in DMEM/F10 medium supplemented with fetal bovine serum, penicillin/streptomycin, and glutamine.
-
Stimulation: To induce a pro-inflammatory state, microglia are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 to 72 hours. Siponimod is added to the culture medium at various concentrations (e.g., 10 µM, 50 µM) either as a pre-treatment or concurrently with the inflammatory stimulus.[1]
Immunocytochemistry
-
Fixation and Permeabilization: Cells cultured on coverslips are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.
-
Blocking: Non-specific binding is blocked using a solution containing normal serum and bovine serum albumin.
-
Antibody Incubation: Cells are incubated with primary antibodies against markers of interest (e.g., Iba1 for microglia, iNOS for activated microglia) overnight at 4°C. This is followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining and imaged using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cultured microglia using a commercial kit. First-strand cDNA is synthesized from the RNA template using reverse transcriptase.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green chemistry. Specific primers are used to amplify target genes (e.g., Tnf, Il1b, Il10) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants are collected after the stimulation period.
-
Assay Procedure: The concentration of secreted cytokines (e.g., TNF-α, IL-1β) in the supernatants is quantified using commercial sandwich ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured using a microplate reader, and the cytokine concentrations are determined by comparison to a standard curve.
T-Cell/Microglia Co-culture
-
T-Cell Isolation: Splenocytes are isolated from transgenic mice with T-cell receptors specific for a myelin antigen (e.g., 2D2 mice for MOG). Naive CD4+ T-cells are purified using magnetic-activated cell sorting (MACS).
-
Microglia Preparation: Primary microglia are cultured as described above and pre-treated with siponimod or vehicle control.
-
Co-culture: Purified T-cells are added to the microglia cultures in the presence of the specific antigen (e.g., MOG peptide).
-
Analysis: T-cell proliferation is assessed by measuring the incorporation of a fluorescent dye (e.g., CFSE) or by [3H]-thymidine incorporation. T-cell activation markers (e.g., CD25, CD69) can be analyzed by flow cytometry.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Siponimod's Signaling in Microglia
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Siponimod Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation [ouci.dntb.gov.ua]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Siponimod | Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis | springermedicine.com [springermedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action [mdpi.com]
- 12. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Siponimod Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdnewsline.com [mdnewsline.com]
- 16. Anti-inflammatory Effects of Siponimod in a Mouse Model of Excitotoxicity-Induced Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Dual Molecular Pathway of Siponimod in Secondary Progressive Multiple Sclerosis: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Siponimod, an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, represents a significant therapeutic advance for active secondary progressive multiple sclerosis (SPMS).[1][2][3] Its efficacy stems from a dual mechanism of action that combines peripheral immune modulation with direct effects within the central nervous system (CNS).[1] This guide elucidates the core molecular pathways of Siponimod, presents key quantitative data, outlines the principles of pivotal experimental methodologies, and provides visual representations of the signaling cascades involved.
Molecular Profile and Receptor Selectivity
Siponimod is a functional antagonist that selectively binds with high affinity to two of the five S1P receptor subtypes: S1P₁ and S1P₅.[4][5][6] This selectivity distinguishes it from the first-generation S1P modulator, fingolimod, by avoiding significant interaction with S1P₃, which is associated with certain adverse effects like bradycardia.[5][6] The drug readily crosses the blood-brain barrier, allowing it to engage targets in both the periphery and the CNS.[1][7]
Quantitative Receptor Activity
Siponimod's high affinity and functional activity at S1P₁ and S1P₅ receptors have been quantified in vitro. These values are critical for understanding its potent and selective mechanism of action.
| Parameter | S1P₁ | S1P₅ | S1P₂ | S1P₃ | S1P₄ | Reference |
| EC₅₀ (nM) | 0.39 | 0.98 | >10,000 | >1,000 | 750 | [6] |
| Table 1: Functional Activity of Siponimod at Human S1P Receptors. EC₅₀ (half-maximal effective concentration) values indicate the concentration of Siponimod required to elicit 50% of the maximal response at each receptor subtype. Lower values denote higher potency. |
Peripheral Mechanism: Lymphocyte Sequestration
The primary peripheral effect of Siponimod is the modulation of lymphocyte trafficking. By binding to S1P₁ receptors on lymphocytes, Siponimod induces their internalization and degradation, rendering the cells unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs.[1][4][6][8]
This "functional antagonism" leads to the sequestration of CCR7+ lymphocytes (naive and central memory T cells) within the lymph nodes.[1] The result is a rapid, dose-dependent, and reversible reduction in peripheral lymphocyte counts, particularly T and B cells, within hours of administration.[1][4][5] This sequestration limits the infiltration of pathogenic immune cells into the CNS, thereby reducing central inflammation.[6]
Central Nervous System (CNS) Mechanism: Neuroprotection and Remyelination
Beyond its peripheral immunomodulatory effects, Siponimod exerts direct actions within the CNS.[1][7] S1P₁ and S1P₅ receptors are expressed on various CNS resident cells, including astrocytes, oligodendrocytes, microglia, and neurons.[5][9]
-
Astrocytes (S1P₁): Siponimod is believed to modulate astrocyte activity, potentially reducing astrogliosis and the secretion of pro-inflammatory cytokines like IL-6, IL-17, and TNFα.[4][7] In vitro studies show Siponimod can inhibit NFκB translocation in human astrocytes and maintain the expression of glutamate transporters, suggesting a role in preventing excitotoxicity and supporting neuronal health.[3][10][11]
-
Oligodendrocytes (S1P₅): Binding to S1P₅ on oligodendrocytes is hypothesized to promote their survival and maturation.[12][13] Preclinical studies in models like the cuprizone model of toxic demyelination have shown that Siponimod can decrease oligodendrocyte death, attenuate demyelination, and support remyelination processes.[12][14][15]
-
Microglia (S1P₁): Siponimod may also modulate microglial activation, shifting them towards a more pro-regenerative phenotype and away from a pro-inflammatory state.[7][12]
These direct CNS effects may contribute to the observed reductions in brain volume loss and disability progression that are independent of relapse activity.[5][7]
Methodological Principles of Key Experiments
The molecular pathways of Siponimod were elucidated through a series of preclinical and in vitro experiments. While detailed, step-by-step protocols are often proprietary, the fundamental methodologies are well-established.
A. Receptor Binding and Functional Assays: These assays are crucial for determining the selectivity and potency of a compound.
-
Principle: Radioligand binding assays are used to measure the affinity (Kd or Ki) of a drug for its receptor. A radiolabeled ligand with known affinity for the S1P receptor is incubated with cells or membranes expressing the receptor. The test compound (Siponimod) is added at varying concentrations to compete with the radioligand. The concentration of Siponimod that displaces 50% of the bound radioligand (IC₅₀) is used to calculate its binding affinity.
-
Functional Assays (e.g., GTPγS binding, Calcium Flux): These assays measure the cellular response to receptor activation, determining if a compound is an agonist or antagonist and its potency (EC₅₀). For G-protein coupled receptors like S1P₁, agonist binding triggers the exchange of GDP for GTP on the G-protein α-subunit. A GTPγS assay uses a non-hydrolyzable GTP analog ([³⁵S]GTPγS) to quantify this activation. Calcium flux assays measure changes in intracellular calcium, a downstream signaling event, upon receptor activation.[16][17]
B. S1P₁ Receptor Internalization Assay: This cell-based assay visually confirms the mechanism of functional antagonism.
-
Principle: Cells (e.g., U2OS) are engineered to express the S1P₁ receptor fused to a fluorescent protein like Green Fluorescent Protein (GFP).[18] In the resting state, the S1P₁-GFP is localized to the cell membrane. Upon treatment with an agonist like Siponimod, the receptor-GFP fusion protein is internalized into endosomes within the cell. This translocation from the membrane to the cytoplasm can be visualized and quantified using high-content imaging and automated image analysis algorithms.[18]
C. In Vivo Models of Demyelination and Inflammation: Animal models are essential for evaluating the therapeutic effects in a complex biological system.
-
Experimental Autoimmune Encephalomyelitis (EAE): This is the most common animal model for inflammatory demyelination in MS. EAE is induced in mice by immunization with myelin peptides, leading to an autoimmune response against the CNS. Siponimod treatment in EAE models has been shown to attenuate clinical scores, reduce inflammatory infiltrates, and limit neurodegeneration.[2][12]
-
Cuprizone Model: This model induces demyelination through dietary administration of the copper chelator cuprizone, which causes oligodendrocyte apoptosis.[14][15] It is particularly useful for studying de- and remyelination processes independent of a peripheral immune attack. In this model, Siponimod has demonstrated myelin-protective properties and an ability to support remyelination.[14][15]
Clinical Efficacy in SPMS: The EXPAND Trial
The pivotal Phase III EXPAND trial validated the preclinical findings, demonstrating Siponimod's efficacy in a large cohort of SPMS patients.[19][20]
| Endpoint | Siponimod vs. Placebo | Hazard Ratio (HR) / Risk Reduction | P-value | Reference |
| 3-Month Confirmed Disability Progression (CDP) | 26% of patients on Siponimod vs. 32% on Placebo | 21% Risk Reduction (HR: 0.79) | 0.013 | [20] |
| 6-Month Confirmed Disability Progression (CDP) | - | 26% Risk Reduction (HR: 0.74) | 0.0058 | [20][21] |
| Annualized Relapse Rate (ARR) | - | 55% Relative Reduction | <0.0001 | [4] |
| Change in T2 Lesion Volume | - | 79% lower average change | <0.0001 | [19] |
| Rate of Brain Volume Loss | Slower rate of brain atrophy | - | Significant | [4][8] |
| Table 2: Key Efficacy Outcomes from the Phase III EXPAND Trial. The trial demonstrated a significant reduction in the risk of disability progression and inflammatory activity in patients with SPMS treated with Siponimod compared to placebo. |
Conclusion
The molecular pathway of Siponimod in SPMS is a compelling example of a dual-action therapeutic. By peripherally sequestering lymphocytes, it potently reduces the inflammatory assault on the CNS characteristic of MS. Concurrently, its ability to penetrate the CNS and directly engage with astrocytes and oligodendrocytes offers a mechanism for neuroprotection and the promotion of myelin repair. This combined approach, supported by robust quantitative preclinical and clinical data, underpins its efficacy in slowing disability progression in a challenging phase of multiple sclerosis.
References
- 1. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration [frontiersin.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neurology.org [neurology.org]
- 16. The dual S1PR1/S1PR5 drug BAF312 (Siponimod) attenuates demyelination in organotypic slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. medscape.com [medscape.com]
- 20. Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. novartis.com [novartis.com]
In Vitro Effects of Siponimod on Oligodendrocytes: A Technical Guide
Introduction
Siponimod (BAF312) is an oral, selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5.[1][2][3] Approved for treating secondary progressive multiple sclerosis (SPMS), its mechanism extends beyond peripheral immunomodulation.[2][4] Siponimod is lipophilic, enabling it to cross the blood-brain barrier and exert direct effects on central nervous system (CNS) cells.[2][5][6][7] Within the CNS, its interaction with S1P5 receptors, which are highly expressed on oligodendrocytes, is of significant interest for its potential to promote myelin repair and neuroprotection.[1][8][9] This guide provides a detailed overview of the in vitro and ex vivo evidence demonstrating Siponimod's direct effects on oligodendrocyte survival, maturation, and myelination, supported by experimental protocols and quantitative data.
Core Mechanism: S1P5 Receptor Signaling in Oligodendrocytes
Oligodendrocytes and their precursor cells (OPCs) express S1P receptors, with S1P5 being particularly prominent on mature oligodendrocytes.[1][8][10] The S1P-S1P5 signaling axis is crucial for regulating oligodendrocyte survival and myelination.[9][10][11] Siponimod acts as a functional agonist at the S1P5 receptor, activating downstream pathways implicated in cell survival and process stabilization, which are essential for myelin sheath formation and maintenance.[8][12] Studies suggest that the pro-remyelinating effects of Siponimod are critically dependent on this interaction, as the effects are not observed with selective S1P1 agonists alone and are lost in S1P5-deficient models.[1][2][13]
Quantitative Data on Siponimod's Effects
The following table summarizes key quantitative findings from in vitro and ex vivo studies assessing the impact of Siponimod on oligodendrocytes and myelination.
| Experimental Model | Parameter Measured | Key Finding | Reference |
| Organotypic Cerebellar Slice Cultures (Mouse) | Lysophosphatidylcholine (LPC)-induced demyelination | Siponimod treatment resulted in 53.8% demyelination compared to 97.4% in the absence of the drug, signifying a significant attenuation of myelin loss. | [2] |
| Organotypic Cerebellar Slice Cultures (Mouse) | Attenuation of demyelination | Siponimod demonstrated a reduction in demyelination induced by LPC and psychosine. | [14] |
| Cuprizone Mouse Model (In Vivo) | Mature Oligodendrocyte (CC1+) Density | Siponimod-treated mice had significantly higher densities of mature oligodendrocytes compared to vehicle-treated mice (340.1 ± 29.22 cells/mm² vs. 218.7 ± 35.66 cells/mm²). | [1][13] |
| Cuprizone Mouse Model (In Vivo) | Myelin Protein Expression (MBP, MAG) | At week 7 of continuous cuprizone challenge, expression of Myelin Basic Protein (MBP) and Myelin-Associated Glycoprotein (MAG) was significantly higher in Siponimod-treated mice versus vehicle. | [15] |
| Cuprizone Mouse Model (In Vivo) | OPC Proliferation (OLIG2+/Ki67+) | At 4 weeks, Siponimod treatment ameliorated the cuprizone-induced increase in proliferating OPCs (21.13 cells/mm² vs. 43.17 in vehicle), suggesting a protective effect on maturating oligodendrocytes rather than a direct mitogenic one. | [15] |
| Xenopus Tadpole Model (In Vivo) | Remyelination of Optic Nerve | Siponimod treatment improved remyelination following induced demyelination in a bell-shaped dose-response curve. | [16][17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key in vitro and ex vivo assays used to evaluate Siponimod's effects on oligodendrocytes.
Organotypic Cerebellar Slice Culture Demyelination Assay
This ex vivo model preserves the complex cellular architecture of the CNS, providing a clinically relevant system to study demyelination and remyelination.[8]
Methodology:
-
Slice Preparation:
-
Culture:
-
Individual slices are placed on semi-permeable membrane inserts (e.g., Millicell-CM) in 6-well plates.[8]
-
Slices are cultured for 7-10 days in a medium containing 50% MEM, 25% horse serum, 25% Earle's Balanced Salt Solution, and supplements to allow for myelination.
-
-
Demyelination Induction:
-
Myelinated cultures are exposed to lysophosphatidylcholine (LPC) at a concentration of 0.5 mg/mL for 16-18 hours to induce demyelination.[8]
-
-
Siponimod Treatment:
-
Assessment:
-
Slices are fixed with 4% paraformaldehyde.
-
Immunohistochemistry is performed using primary antibodies against myelin proteins, such as Myelin Basic Protein (MBP), to visualize myelin sheaths.[18]
-
Fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI) are used for visualization via confocal or fluorescence microscopy.
-
The extent of myelination is quantified using image analysis software.
-
Primary Mixed Glial and OPC Culture Assays
In vitro cultures of isolated glial cells allow for the study of Siponimod's direct effects on specific cell types.
Methodology:
-
Cell Isolation and Culture:
-
Mixed glial cultures are typically prepared from the cortices of neonatal (P1-P3) mice or rats.
-
Cortices are dissociated mechanically and enzymatically.
-
Cells are plated onto Poly-D-Lysine (PDL)-coated flasks in DMEM with 10% FBS.[18]
-
After 7-10 days, a confluent astrocyte layer forms with microglia and OPCs growing on top.[18]
-
-
OPC Isolation (for pure cultures):
-
OPCs are separated from the mixed glial culture by differential shaking and plating techniques to remove microglia and astrocytes.
-
Purified OPCs are cultured in a serum-free medium containing growth factors like PDGF and FGF to promote proliferation.
-
-
Siponimod Treatment:
-
A stock solution of Siponimod is prepared in DMSO.[18]
-
Working solutions are made by diluting the stock in pre-warmed culture medium to final concentrations (typically in the nanomolar range). The final DMSO concentration is kept below 0.1%.[18]
-
For differentiation assays, OPCs are switched to a differentiation medium (lacking mitogens) containing Siponimod or vehicle.
-
Cells are incubated for the desired period (e.g., 24-72 hours).[18]
-
-
Assessment:
-
Immunocytochemistry: Cells are fixed, permeabilized, and stained with antibodies for specific markers:
-
Western Blot: Protein lysates are analyzed to quantify levels of myelin-related proteins like MBP and MAG.
-
Gene Expression Analysis: RNA is extracted and qPCR is performed to measure transcript levels of genes related to oligodendrocyte differentiation and survival.
-
The collective in vitro and ex vivo data provide compelling evidence that Siponimod exerts direct, beneficial effects on oligodendrocytes, independent of its peripheral immunomodulatory actions.[1][2][19] By activating S1P5 receptors, Siponimod enhances the survival of mature oligodendrocytes, protects against demyelinating insults, and supports an environment conducive to myelin repair.[1][8][13] While some studies indicate its primary role is in protecting maturating oligodendrocytes rather than stimulating OPC proliferation, these direct pro-regenerative capacities highlight a key aspect of its therapeutic potential in progressive forms of multiple sclerosis.[15] These findings underscore the importance of targeting CNS-resident cells for promoting repair and mitigating neurodegeneration.
References
- 1. Siponimod ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novartis.com [novartis.com]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. Does Siponimod Exert Direct Effects in the Central Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Siponimod supports remyelination in the non-supportive environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Siponimod's Role in Preventing Synaptic Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Core Objective: To provide a comprehensive technical overview of the mechanisms and experimental evidence supporting the role of siponimod in mitigating synaptic neurodegeneration, with a focus on its direct effects within the central nervous system (CNS).
Executive Summary
Siponimod (BAF312) is a selective sphingosine-1-phosphate (S1P) receptor modulator, targeting S1P receptor subtypes 1 (S1PR1) and 5 (S1PR5). While its immunomodulatory effects on lymphocyte trafficking are well-established, a growing body of preclinical evidence highlights its direct neuroprotective functions within the CNS. Siponimod readily crosses the blood-brain barrier and interacts with S1PR1 and S1PR5 expressed on various CNS-resident cells, including astrocytes, microglia, oligodendrocytes, and neurons.[1][2] This interaction triggers downstream signaling pathways that collectively contribute to the attenuation of neuroinflammation, preservation of synaptic integrity, and prevention of neuronal loss. This guide synthesizes the key experimental findings, detailed methodologies, and mechanistic insights that underpin siponimod's potential as a therapeutic agent against synaptic neurodegeneration.
Mechanism of Action in the CNS
Siponimod's neuroprotective effects are multifaceted, arising from its engagement with S1PR1 and S1PR5 on different neural cell types.
2.1 Modulation of Glial Cell Activity:
-
Astrocytes: Siponimod modulates astrocyte activation, reducing astrogliosis, a hallmark of neuroinflammation.[1] By binding to S1PR1 on astrocytes, siponimod can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[3] Furthermore, siponimod has been shown to maintain the expression of the glutamate transporters GLAST and GLT-1 on astrocytes, which are crucial for clearing excess synaptic glutamate and preventing excitotoxicity.[4]
-
Microglia: Siponimod tempers microglial activation, shifting them from a pro-inflammatory to a more neuroprotective phenotype. In vitro studies have demonstrated that siponimod reduces the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and the chemokine RANTES from activated microglia.[5][6]
2.2 Direct Neuronal and Oligodendrocytic Effects:
-
Neurons: The expression of S1PR1 and S1PR5 on neurons suggests a direct neuroprotective role for siponimod.[7] Activation of these receptors is linked to pro-survival signaling cascades, including the phosphorylation of Akt and ERK.[8]
-
Oligodendrocytes: S1PR5 is predominantly expressed on oligodendrocytes, and its modulation by siponimod may contribute to myelination and remyelination processes, which are vital for axonal health and, consequently, synaptic stability.[7]
Preclinical Evidence for Synaptic Protection
The primary in vivo evidence for siponimod's role in preventing synaptic neurodegeneration comes from studies using the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.
3.1 Preservation of GABAergic Interneurons and Synaptic Function:
A key finding is the selective preservation of parvalbumin-positive (PV+) GABAergic interneurons in the striatum of EAE mice treated with intracerebroventricular (ICV) infusion of siponimod.[5] This neuroprotection translates to functional recovery, with siponimod rescuing the defective GABAergic inhibitory postsynaptic currents (IPSCs) observed in EAE mice.[5] Notably, these effects on GABAergic transmission were observed without a significant correction of the alterations in glutamatergic transmission, suggesting a specific protective mechanism.[5]
3.2 Quantitative Data Summary:
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of siponimod.
Table 1: Effects of Intracerebroventricular Siponimod on Glial Activation and Neuronal Integrity in the Striatum of EAE Mice [1]
| Parameter | Vehicle Control (EAE) | Siponimod (0.45 µ g/day , ICV) (EAE) | Percentage Change | Statistical Significance |
| GFAP Levels (Astrocyte Activation) | High | Reduced by 50% | ↓ 50% | p < 0.05 |
| Iba1 Levels (Microglia/Macrophage Activation) | High | Reduced by >50% | ↓ >50% | p < 0.05 |
| Parvalbumin-Positive (PV+) Neurons | ~1885 cells | ~2293 cells | ↑ ~21.6% | p < 0.01 |
| CD3+ Cells (Infiltrating Lymphocytes) | High | Significantly Reduced | ↓ | Not specified |
Table 2: Effects of Siponimod on GABAergic Transmission in Striatal Neurons of EAE Mice [5]
| Parameter | EAE-Vehicle | EAE-Siponimod (ICV) | Statistical Significance |
| Frequency of GABAergic Currents | Reduced | Rescued | p < 0.05 |
| Amplitude of GABAergic Currents | Reduced | Rescued | Not specified |
Table 3: In Vitro Effects of Siponimod on Activated Microglia [5]
| Parameter | Activated Microglia (Control) | Activated Microglia + Siponimod | Statistical Significance |
| IL-6 Release | High | Reduced | p < 0.05 |
| RANTES Release | High | Reduced | p < 0.01 |
Signaling Pathways and Experimental Workflows
4.1 Siponimod Signaling Pathways in the CNS
The binding of siponimod to S1PR1 and S1PR5 on CNS cells initiates several downstream signaling cascades that contribute to its neuroprotective effects.
Caption: Siponimod signaling in CNS cells.
4.2 Experimental Workflow for In Vivo Siponimod Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the neuroprotective effects of siponimod in the EAE model.
Caption: General experimental workflow for in vivo siponimod studies.
Detailed Experimental Protocols
5.1 EAE Induction in C57BL/6 Mice
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. The final concentration should be 200 µg of MOG35-55 per mouse.
-
Anesthetize the mice and administer a total of 0.2 mL of the emulsion subcutaneously, distributed over two sites on the upper and lower back.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and again on day 2 post-immunization, inject 200 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.) in phosphate-buffered saline (PBS).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard scoring system: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.
-
5.2 Intracerebroventricular (ICV) Infusion of Siponimod
-
Objective: To deliver siponimod directly to the CNS, bypassing its peripheral immunomodulatory effects.
-
Materials:
-
Siponimod dissolved in a vehicle (e.g., 10% Solutol/Kolliphor HS15).
-
Osmotic minipumps (e.g., Alzet).
-
Brain infusion cannula.
-
Stereotaxic apparatus.
-
-
Procedure:
-
One week prior to EAE induction, anesthetize the mice and place them in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle at specific stereotaxic coordinates (e.g., relative to Bregma).
-
Implant the brain infusion cannula into the lateral ventricle and secure it to the skull with dental cement.
-
Implant a subcutaneously placed osmotic minipump filled with either vehicle or siponimod solution (e.g., to deliver 0.45 µ g/day ).
-
Connect the minipump to the cannula via a catheter.
-
Suture the scalp incision and allow the mice to recover.
-
5.3 Electrophysiological Recordings from Striatal Neurons
-
Slice Preparation:
-
At the peak of EAE, deeply anesthetize the mice and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare coronal slices (e.g., 250-300 µm thick) containing the striatum using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Whole-Cell Patch-Clamp Recordings:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Visualize medium spiny neurons (MSNs) in the striatum using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain whole-cell patch-clamp recordings from MSNs.
-
To record inhibitory postsynaptic currents (IPSCs), hold the membrane potential at a level to isolate GABAergic currents (e.g., in the presence of glutamate receptor blockers).
-
To record excitatory postsynaptic currents (EPSCs), hold the membrane potential at a level to isolate glutamatergic currents (e.g., in the presence of GABA receptor blockers).
-
Analyze the frequency, amplitude, and kinetics of the recorded currents.
-
5.4 Immunohistochemistry for Parvalbumin-Positive Neurons
-
Tissue Preparation:
-
Deeply anesthetize mice and perfuse with 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain, post-fix in 4% PFA, and then cryoprotect in a sucrose solution.
-
Cut coronal sections (e.g., 30-40 µm thick) on a cryostat.
-
-
Staining:
-
Wash the sections in PBS and then block with a solution containing normal serum and a permeabilizing agent (e.g., Triton X-100).
-
Incubate the sections with a primary antibody against parvalbumin overnight at 4°C.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images of the striatum using a confocal microscope.
-
Quantify the number of parvalbumin-positive cells in defined regions of interest.
-
5.5 Western Blot for Synaptic Proteins
-
Protein Extraction:
-
Dissect the brain region of interest (e.g., striatum) and homogenize in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies against synaptic proteins of interest (e.g., synaptophysin for presynaptic terminals, PSD-95 for postsynaptic densities) and a loading control (e.g., β-actin or GAPDH).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Measure the density of the protein bands and normalize to the loading control.
-
Conclusion
The preclinical data strongly support a direct neuroprotective role for siponimod in the CNS, independent of its peripheral immunomodulatory effects. By targeting S1PR1 and S1PR5 on microglia and astrocytes, siponimod can attenuate neuroinflammation, reduce glial activation, and prevent the degeneration of crucial synaptic elements, particularly GABAergic interneurons. These findings provide a strong rationale for the observed clinical benefits of siponimod in slowing disability progression in secondary progressive multiple sclerosis and highlight its potential as a therapeutic strategy for other neurodegenerative conditions characterized by synaptic pathology. Further research is warranted to fully elucidate the downstream signaling pathways and to explore the therapeutic potential of siponimod in a broader range of neurological disorders.
References
- 1. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of siponimod on magnetic resonance imaging measures of neurodegeneration and myelination in secondary progressive multiple sclerosis: Gray matter atrophy and magnetization transfer ratio analyses from the EXPAND phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of siponimod on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Sphingosine-1-Phosphate Signaling in Ischemic Stroke: From Bench to Bedside and Beyond [frontiersin.org]
- 8. Sphingosine-1-phosphate signaling through Müller glia regulates neuroprotection and the accumulation of immune cells in the rodent retina - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Siponimod: A Deep Dive into a Selective S1P Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (BAF312), an orally active sphingosine-1-phosphate (S1P) receptor modulator, represents a significant advancement in the treatment of secondary progressive multiple sclerosis (SPMS). Its development was driven by the need for a more selective agent than the first-generation S1P modulator, fingolimod, with an improved safety profile, particularly concerning cardiovascular side effects. This technical guide delves into the structural activity relationship (SAR) studies of Siponimod, providing a comprehensive overview of the key structural modifications that led to its enhanced potency and selectivity for the S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).
Siponimod's mechanism of action involves its binding to S1P₁ and S1P₅.[1] Its functional antagonism at the S1P₁ receptor on lymphocytes prevents their egress from lymph nodes, thereby reducing the infiltration of inflammatory cells into the central nervous system (CNS).[2][3] Additionally, its activity at S1P₅, which is expressed on oligodendrocytes and other CNS resident cells, is believed to contribute to neuroprotective and pro-remyelination effects.[4][5] This dual action on both immune and neural cells underscores the importance of its specific receptor selectivity profile.
This guide will explore the key structural features of Siponimod, present quantitative data on the activity of its analogs, detail the experimental protocols used to generate this data, and visualize the relevant biological pathways and experimental workflows.
Structural Evolution from Fingolimod to Siponimod
The design of Siponimod originated from the structure of fingolimod (FTY720), a non-selective S1P receptor modulator. A key objective was to develop a compound with a more favorable pharmacokinetic profile and selectivity against the S1P₃ receptor, which is implicated in adverse effects such as bradycardia.[6]
The core strategy involved replacing the phosphate moiety of the active form of fingolimod with a carboxylic acid group. This modification aimed to reduce the long in vivo elimination half-life and large volume of distribution associated with the charged phosphate group.[6] This led to the identification of a lead compound with an amino carboxylate head group, which served as the foundation for further optimization.[6]
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies were conducted to optimize the lead compound, focusing on three key regions: the hydrophobic tail, the central phenyl ring, and the hydrophilic head group. The primary assay used to evaluate the potency and selectivity of the synthesized analogs was a [³⁵S]GTPγS binding assay, which measures the activation of G-proteins coupled to the S1P receptors.
Modifications of the Hydrophobic Tail (R¹ and R²)
Systematic modifications of the biphenyl moiety in the hydrophobic tail of the lead compound revealed critical determinants for S1P₁ potency.
-
Substitution on the Terminal Phenyl Ring (Ring A):
-
Substitution at the 2-position was well-tolerated and generally led to increased agonism. A 2-trifluoromethyl substitution resulted in a significant increase in potency.[6]
-
Conversely, substitution at the 1-position was less favorable, with a 1-trifluoromethyl group leading to a dramatic loss of activity.[6]
-
-
Substitution on the Proximal Phenyl Ring (Ring B):
-
Substitutions on this ring were generally not well-tolerated, leading to a decrease in potency.[7]
-
-
Replacement of the Biphenyl Moiety:
-
Replacing the biphenyl group with a 4-cyclohexyl-3-(trifluoromethyl)benzyl moiety was a key discovery, leading to a substantial improvement in S1P₁ potency and selectivity against S1P₃.[6]
-
| Compound | R¹ | R² | S1P₁ EC₅₀ (μM) | S1P₃ EC₅₀ (μM) |
| 2 | H | H | 0.3 | >10 |
| 4 | 2-F | H | 0.061 | >10 |
| 6 | 2-CF₃ | H | 0.009 | >10 |
| 13 | 2-CF₃ | 1'-F | 0.008 | >10 |
| 17 | H | 4-cyclohexyl-3-CF₃ | 0.0004 | >1 |
Table 1: SAR of the Hydrophobic Tail Modifications. Data extracted from Pan et al., ACS Med. Chem. Lett. 2013.[6]
Modifications of the Central Phenyl Ring and Linker
The central part of the molecule, including the phenyl ring and the alkoxyimino linker, was also investigated to understand its role in receptor interaction.
-
Central Phenyl Ring Substituents:
-
An ethyl group at the 2-position of the central phenyl ring was found to be optimal for S1P₁ activity.[6]
-
-
Alkoxyimino Linker:
-
The (E)-oxime ether geometry was crucial for high potency.[6]
-
| Compound | R³ | S1P₁ EC₅₀ (μM) | S1P₃ EC₅₀ (μM) |
| 18 | H | 0.002 | >1 |
| 19 | 2-Et | 0.0004 | >1 |
| 20 | 2-Cl | 0.002 | >1 |
Table 2: SAR of the Central Phenyl Ring Substitutions. Data extracted from Pan et al., ACS Med. Chem. Lett. 2013.[6]
Modifications of the Hydrophilic Head Group
The hydrophilic head group is essential for mimicking the natural ligand, sphingosine-1-phosphate, and interacting with the receptor's binding pocket.
-
Amino Acid Moiety:
-
Various amino acid-derived head groups were explored. The azetidine-3-carboxylic acid moiety was identified as the optimal head group, providing a balance of potency, selectivity, and favorable pharmacokinetic properties.[6] This group is a key feature of the final Siponimod structure.
-
| Compound | Head Group | S1P₁ EC₅₀ (μM) | S1P₃ EC₅₀ (μM) |
| 25 | Glycine | 0.001 | >1 |
| 28 | L-Proline | 0.004 | >1 |
| 31 | Azetidine-2-carboxylic acid | 0.001 | >1 |
| 32 (Siponimod) | Azetidine-3-carboxylic acid | 0.0004 | >1 |
Table 3: SAR of the Hydrophilic Head Group Modifications. Data extracted from Pan et al., ACS Med. Chem. Lett. 2013.[6]
Selectivity Profile of Siponimod
The extensive SAR studies culminated in the discovery of Siponimod, which exhibits high potency for S1P₁ and S1P₅, and importantly, spares S1P₂, S1P₃, and S1P₄. This selectivity is crucial for its improved safety profile compared to non-selective S1P modulators.
| Receptor Subtype | Siponimod EC₅₀ (nM) |
| S1P₁ | 0.4 |
| S1P₂ | >10,000 |
| S1P₃ | >1,000 |
| S1P₄ | 750 |
| S1P₅ | 0.98 |
Table 4: In Vitro Activity of Siponimod at Human S1P Receptors. Data from MedChemExpress.[8]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the SAR studies of Siponimod.
[³⁵S]GTPγS Binding Assay for S1P Receptor Activation
This functional assay measures the ability of a compound to activate G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Materials:
-
Membrane preparations from cells overexpressing human S1P₁, S1P₃, or other S1P receptor subtypes.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine 5'-diphosphate (GDP).
-
Saponin.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test compounds (Siponimod and its analogs) dissolved in DMSO.
-
Unlabeled GTPγS for non-specific binding determination.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a final DMSO concentration of 1%.
-
Reaction Mixture Preparation: In a 96-well plate, combine the test compound, membrane preparation (5-10 µg protein per well), and GDP (final concentration 10 µM) in assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction. The final assay volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualizations
S1P₁ Receptor Signaling and Lymphocyte Trafficking
The following diagram illustrates the central mechanism of action of Siponimod in modulating lymphocyte trafficking through its action on the S1P₁ receptor.
Experimental Workflow for SAR Studies
The logical flow of the structure-activity relationship studies for Siponimod development is depicted in the following diagram.
Conclusion
The development of Siponimod is a prime example of successful structure-based drug design, where systematic modifications of a lead compound led to a drug with a significantly improved pharmacological profile. The SAR studies clearly demonstrate the critical role of specific structural motifs in achieving high potency at S1P₁ and S1P₅ while avoiding activity at S1P₃. The substitution of the hydrophobic tail with a cyclohexyl-trifluoromethylbenzyl group and the incorporation of an azetidine-3-carboxylic acid head group were pivotal discoveries. This in-depth understanding of the structural requirements for selective S1P receptor modulation not only provides valuable insights for the development of future S1P modulators but also highlights the power of medicinal chemistry in creating safer and more effective therapeutics. The detailed experimental protocols and visual representations provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
Siponimod's Modulation of Astrocyte Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siponimod (BAF312), an oral, selective sphingosine-1-phosphate (S1P) receptor modulator targeting S1P receptor 1 (S1P1) and S1P receptor 5 (S1P5), is an approved treatment for active secondary progressive multiple sclerosis (SPMS).[1][2][3] Beyond its well-established peripheral mechanism of sequestering lymphocytes, siponimod readily crosses the blood-brain barrier, exerting direct effects on central nervous system (CNS) resident cells, including astrocytes.[4][5][6][7] This guide provides an in-depth technical overview of the mechanisms by which siponimod modulates astrocyte activation, a key process in neuroinflammation and neurodegeneration. We will delve into the signaling pathways involved, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating these effects.
Core Mechanism of Action in Astrocytes
Siponimod's primary effects on astrocytes are mediated through its interaction with S1P1 and, to a lesser extent, S1P5.[8] Astrocytes primarily express S1P1 and S1P3 receptors.[2][7] By acting as a functional antagonist at the S1P1 receptor, siponimod instigates its internalization, thereby dampening the pro-inflammatory signaling cascades typically initiated by S1P.[4][9] This modulation leads to a reduction in astrocyte-mediated neuroinflammation and a potential shift towards a more neuroprotective phenotype.
Key Signaling Pathways
Siponimod's engagement with S1P1 on astrocytes triggers a cascade of intracellular events that collectively suppress pro-inflammatory responses and promote cellular protection.
-
Inhibition of NF-κB Signaling: A central mechanism of siponimod's anti-inflammatory effect on astrocytes is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][4] Pro-inflammatory cytokines, such as IL-1β and IL-17, typically induce the translocation of the NF-κB-p65 subunit to the nucleus, driving the expression of pro-inflammatory genes.[2] Siponimod treatment has been shown to block this translocation, thereby mitigating the inflammatory response.[1][2] This effect is primarily mediated through S1P1, as selective inhibition of this receptor is sufficient to prevent S1P-evoked NF-κB translocation.[1]
-
Activation of Nrf2 Pathway: Siponimod has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in human astrocytes.[1][2] Nrf2 is a critical transcription factor for antioxidant responses. Upon activation by siponimod, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes, thus bolstering the cell's defense against oxidative stress.[1][2] However, the efficacy of Nrf2 induction by siponimod may be attenuated in a highly inflammatory environment.[2]
-
Modulation of Pro-survival Pathways: Siponimod treatment in both mouse and human astrocytes leads to the activation of pro-survival signaling pathways, including the phosphorylation of ERK (pERK) and Akt (pAkt), as well as the induction of calcium (Ca2+) signaling.[6][10][11] These pathways are crucial for regulating cell survival and proliferation.
-
Suppression of Inflammasome Activation: In microglia, and with implications for astrocytes, siponimod has been shown to inhibit the activation of the NLRP3 inflammasome.[12] This is achieved by suppressing the cleavage of caspase-1 and subsequent production of the pro-inflammatory cytokine IL-1β.[12] This action is mediated through S1P1 antagonism.[12]
Quantitative Data on Siponimod's Effects on Astrocytes
The following table summarizes key quantitative findings from in vitro studies investigating the impact of siponimod on astrocyte activation and function.
| Parameter Measured | Cell Type | Treatment Conditions | Key Finding | Reference |
| NF-κB-p65 Nuclear Translocation | Human iPSC-derived Astrocytes | Stimulated with IL-1β or IL-17, with or without 100 nM Siponimod pre-incubation. | Siponimod significantly blocked the increase in the percentage of NF-κB-p65 positive nuclei induced by IL-1β and IL-17. | [1][2] |
| Nrf2 Nuclear Translocation | Human iPSC-derived Astrocytes | Treated with 100 nM Siponimod for 1, 2, or 4 hours. | Siponimod significantly increased the frequency of Nrf2 positive nuclei at all time points. | [1][2] |
| Glutamate Transporter Expression (GLAST & GLT1) | Human iPSC-derived Astrocytes | Stimulated with IL-1β or IL-17, with or without 100 nM Siponimod pre-incubation for 24 hours. | Siponimod prevented the downregulation of GLAST and GLT1 protein expression caused by inflammatory cytokines. | [1][2] |
| Pro-inflammatory Cytokine Production (IL-6) | Mouse and Human Astrocyte Cultures | Stimulated with LPS or TNFα/IL-17, with or without Siponimod. | Siponimod moderately attenuated the induced levels of IL-6. | [10] |
| Pro-inflammatory Cytokine Production (TNFα, IL-1β) | Primary Rat Microglial Cells | Stimulated with LPS, with or without 50 µM Siponimod co-stimulation. | Siponimod significantly reduced the LPS-induced increase in TNFα and IL-1β gene expression and protein levels. | [13][14] |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Primary Rat Microglial Cells | Stimulated with LPS, with or without 10 µM or 50 µM Siponimod for 3 days. | Siponimod significantly reduced the percentage of iNOS positive microglia in a concentration-dependent manner. | [13][14] |
| Mitochondrial Morphology (Length and Area) | Mouse Hippocampal Slice Cultures | Exposed to H₂O₂-induced oxidative stress, with or without Siponimod treatment for 24 hours. | Siponimod significantly diminished the H₂O₂-induced reduction in mitochondrial length and area. | [15] |
| Mitochondrial Motility (Track Speed) | Mouse Hippocampal Slice Cultures | Exposed to H₂O₂-induced oxidative stress, with or without Siponimod treatment. | Siponimod significantly increased mitochondrial track speed compared to H₂O₂ treatment alone. | [15] |
Detailed Experimental Protocols
Primary Glial Cell Co-culture Preparation
This protocol provides a method for establishing mixed glial cultures, which can be further processed for astrocyte-enriched experiments.
Materials:
-
P1-3 mouse pups[16]
-
Dissection Media (DM)[16]
-
Sterile 70% (v/v) Ethanol[16]
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[7]
-
Poly-D-Lysine (PDL)-coated T75 flasks[7]
-
Trypsin (2.5% v/v)[16]
-
DNase I[7]
Procedure:
-
Sacrifice P1-3 mouse pups via an approved method and decapitate.[16]
-
Sterilize the heads by swirling in 70% ethanol, followed by two rinses in sterile Dissection Media.[16]
-
Under a dissection microscope, remove the cortices and place them in a tube containing dissection media on ice.[16]
-
Mince the cortical tissue and incubate with trypsin and DNase I to achieve a single-cell suspension. Gently triturate with a fire-polished Pasteur pipette.[7]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[7]
-
Resuspend the cell pellet in DMEM with 10% FBS and 1% Pen-Strep and plate onto PDL-coated T75 flasks.[7]
-
Incubate at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days. A confluent layer of astrocytes will form in 7-10 days with microglia and oligodendrocyte precursor cells (OPCs) on top.[7]
-
For astrocyte-enriched cultures, vigorously shake the flasks to detach microglia and OPCs. The remaining adherent cells are primarily astrocytes.[7]
Siponimod Treatment and Astrocyte Stimulation
Materials:
-
Pro-inflammatory stimuli: IL-1β (10 ng/ml), IL-17 (10 ng/ml), or Lipopolysaccharide (LPS)[3]
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of Siponimod in DMSO and store at -20°C.[7]
-
Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 100 nM).[3][7]
-
Pre-incubation: For inhibition studies, pre-incubate the astrocyte cultures with the Siponimod working solution for 1 hour before adding the pro-inflammatory stimulus.[3]
-
Stimulation: Add the pro-inflammatory stimuli (e.g., IL-1β, IL-17, or LPS) to the culture medium at the desired final concentration.
-
Incubation: Incubate the cells for the specified duration depending on the downstream assay (e.g., 30 minutes for NF-κB translocation, 24 hours for cytokine production or glutamate transporter expression).[3]
Immunofluorescence Staining for NF-κB and Nrf2 Translocation
Materials:
-
4% Paraformaldehyde (PFA) in PBS[7]
-
0.1% Triton X-100 in PBS[7]
-
5% Goat Serum in PBS (Blocking buffer)[7]
-
Primary antibodies: anti-NF-κB-p65, anti-Nrf2
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining[7]
Procedure:
-
Fixation: After treatment, fix the cells with 4% PFA for 15 minutes at room temperature.[7]
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.[7]
-
Blocking: Block non-specific antibody binding with 5% goat serum for 1 hour.[7]
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., anti-NF-κB-p65 or anti-Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the corresponding fluorescently labeled secondary antibody for 1 hour at room temperature.[7]
-
Counterstaining and Imaging: Counterstain with DAPI and visualize using a fluorescence microscope. Quantify the percentage of cells with nuclear localization of the target protein.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by siponimod in astrocytes and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration [frontiersin.org]
- 4. Anti-inflammatory effects of siponimod on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. The dual S1PR1/S1PR5 drug BAF312 (Siponimod) attenuates demyelination in organotypic slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdnewsline.com [mdnewsline.com]
- 13. mdpi.com [mdpi.com]
- 14. Siponimod Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Astrocyte isolation and culturing [protocols.io]
A Technical Guide to the Preclinical Anti-inflammatory Properties of Siponimod Fumarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (BAF312), an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent for neuroinflammatory conditions, most notably secondary progressive multiple sclerosis (SPMS).[1][2][3][4] Its mechanism of action extends beyond peripheral immune modulation to exert direct anti-inflammatory and neuroprotective effects within the central nervous system (CNS).[1][2][5][6] Siponimod's ability to cross the blood-brain barrier allows it to engage with CNS-resident cells, including microglia and astrocytes, and temper inflammatory cascades.[1][2][7] This technical guide provides an in-depth analysis of the preclinical anti-inflammatory properties of Siponimod Fumarate, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways involved.
Siponimod is a selective modulator of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][8] Its peripheral action involves the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and thereby reducing their infiltration into the CNS.[1][8] However, a substantial body of preclinical evidence highlights its direct anti-inflammatory role within the CNS.[2][7][9] Siponimod interacts with S1P1 and S1P5 receptors expressed on microglia, astrocytes, and oligodendrocytes to exert its neuroprotective effects.[1][5][6]
Modulation of Glial Cell Activity
Microglia and astrocytes, the primary immune cells of the CNS, are key players in the pathogenesis of neuroinflammatory diseases. Siponimod has been shown to directly modulate the activation states of these cells, shifting them from a pro-inflammatory to a more regulated or even pro-repair phenotype.[1][2][10]
Attenuation of Pro-inflammatory Cytokine and Chemokine Production
Siponimod significantly reduces the production and expression of pro-inflammatory cytokines and chemokines by activated microglia and astrocytes.[1][8][11] This includes a marked reduction in key inflammatory mediators such as TNF-α, IL-1β, IL-6, and CCL5.[3][8][11][12][13]
Table 1: Effect of Siponimod on Pro-inflammatory Mediator Production in Preclinical Models
| Cell Type | Stimulus | Siponimod Concentration | Mediator | Reduction vs. Stimulus Alone | Reference |
| Primary Rat Microglia | Lipopolysaccharide (LPS) | 10 µM / 50 µM | TNF-α | Significant reduction | [3] |
| Primary Rat Microglia | Lipopolysaccharide (LPS) | 10 µM / 50 µM | IL-1β | Significant reduction | [3] |
| Murine Microglial Cell Line (BV-2) | Tumor Necrosis Factor (TNF) | Not specified | IL-6 | Reduction | [11] |
| Murine Microglial Cell Line (BV-2) | Tumor Necrosis Factor (TNF) | Not specified | CCL5 | Reduction | [11] |
| Lipopolysaccharide (LPS)-induced Mouse Microglial Cells | Lipopolysaccharide (LPS) | Not specified | IL-6 | Reduction | [11] |
| Lipopolysaccharide (LPS)-induced Mouse Astrocytes | Lipopolysaccharide (LPS) | Not specified | IL-6 | Reduction | [11] |
| Mouse Primary Astrocytes | Not specified | Not specified | Pro-inflammatory cytokines | Suppression | [14] |
Inhibition of Inflammasome Activation
Siponimod has been demonstrated to inhibit the activation of the NLRP3 inflammasome in microglia.[1] This multi-protein complex is crucial for the maturation and release of the potent pro-inflammatory cytokine IL-1β. By inhibiting inflammasome assembly, Siponimod effectively curtails a key inflammatory signaling pathway.[1]
Modulation of Microglial and Astrocytic Phenotype
Preclinical studies indicate that Siponimod can prevent the morphological changes associated with microglial activation, such as the adoption of an amoeboid shape and an increase in cell body size in response to inflammatory stimuli like LPS.[12] Furthermore, in animal models of demyelination, Siponimod treatment is associated with a shift in microglial gene expression towards a pro-myelinating and regenerative phenotype, characterized by the upregulation of markers like Arginase-1 (Arg-1).[12] In astrocytes, Siponimod has been shown to suppress nuclear factor kappa B (NF-κB) activation, a key transcription factor involved in inflammatory responses.[14]
Table 2: Effect of Siponimod on Glial Cell Activation Markers
| Cell Type | Model/Stimulus | Siponimod Treatment | Effect on Marker | Reference |
| Microglia | Lipopolysaccharide (LPS) | Pretreatment | Prevents increase in cell area | [12] |
| Microglia | Demyelination model | In vivo treatment | Upregulation of Arginase-1 (Arg-1) | [12] |
| Astrocytes | EAE mice | Intracerebroventricular infusion (0.45 µ g/day ) | 50% reduction in Glial Fibrillary Acidic Protein (GFAP) levels | [5] |
| Astrocytes | Mouse primary cultures | Not specified | Suppression of NF-κB activation | [14] |
Efficacy in Preclinical Models of Neuroinflammation
The anti-inflammatory properties of Siponimod have been validated in various preclinical models, most notably the Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis.
In EAE models, Siponimod treatment has been shown to significantly ameliorate clinical symptoms, reduce demyelination, and decrease the infiltration of inflammatory cells into the CNS.[15][16][17] Notably, direct intracerebroventricular infusion of Siponimod in EAE mice attenuated neural inflammation, as evidenced by a 50% reduction in the astrocyte activation marker GFAP, without affecting peripheral lymphocyte counts, highlighting its direct CNS effects.[5][13]
Table 3: Efficacy of Siponimod in the EAE Model
| EAE Model | Siponimod Treatment Protocol | Key Finding | Quantitative Effect | Reference |
| MOG-induced EAE | Not specified | Complete suppression of EAE | Not specified | [15] |
| EAE-optic neuritis | Not specified | Prophylactic and therapeutic effects | ≈ 80–95% reduction in clinical EAE scores | [15] |
| Adoptive transfer of PLP-primed Th17 cells | Treatment 5 days after transfer | Significant reduction in symptoms | p < 0.001 | [5] |
| Chronic EAE | Therapeutic treatment | Improved clinical severity | Not specified | [16] |
| EAE mice | Intracerebroventricular infusion (0.45 µ g/day ) | Reduced astrogliosis | 50% reduction in GFAP levels | [5] |
Core Signaling Pathways
Siponimod exerts its anti-inflammatory effects by modulating key intracellular signaling pathways.
S1P1 Receptor-Mediated Inhibition of NF-κB Activation
In astrocytes, Siponimod's interaction with the S1P1 receptor leads to the inhibition of the canonical NF-κB signaling pathway.[14] This pathway is a central regulator of inflammatory gene expression. By preventing the translocation of NF-κB to the nucleus, Siponimod suppresses the transcription of numerous pro-inflammatory cytokines and chemokines.[11][14]
Inhibition of NLRP3 Inflammasome Assembly
Siponimod's inhibitory effect on the NLRP3 inflammasome prevents the maturation and release of IL-1β, a key cytokine in neuroinflammation.[1] This is achieved by interfering with the assembly of the inflammasome components, including NLRP3, ASC, and pro-caspase-1.
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to investigate the anti-inflammatory effects of Siponimod.
Primary Rat Microglial Cell Culture and Stimulation
-
Cell Source: Primary microglial cells are isolated from the cerebral cortices of neonatal rats.[1][3]
-
Culture Conditions: Cells are cultured in a medium containing 10% fetal calf serum.[1]
-
Pro-inflammatory Stimulation: Lipopolysaccharide (LPS) is used to induce a pro-inflammatory microglial phenotype.[1][3]
-
Siponimod Treatment: Cells are treated with Siponimod at various concentrations (e.g., 10 µM, 50 µM) prior to or concurrently with LPS stimulation.[3]
-
Analysis:
-
Cytokine Production: Levels of TNF-α and IL-1β in the culture supernatant are measured by ELISA.[1]
-
iNOS Expression: The percentage of iNOS-positive microglia is quantified by immunocytochemistry.[3]
-
Morphological Changes: Changes in cell size and shape are observed and quantified using microscopy.[12]
-
NLRP3 Inflammasome Activation Assay in Primary Microglia
-
Cell Source: Primary microglia-enriched cultures are derived from glial cell cultures from newborn C57BL/6 mouse brains.[1]
-
Treatment Protocol:
-
Analysis:
-
Cytokine Production: IL-1β, IL-6, and TNF-α levels in the supernatant are measured by ELISA.[1]
-
Inflammasome Components: Protein levels of inflammasome-associated factors (NLRP3, pro-caspase-1, cleaved caspase-1) are assessed by Western blotting.[1]
-
ASC Speck Formation: Analyzed to quantify inflammasome activation.[1]
-
S1P1 Internalization: Measured by flow cytometry.[1]
-
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Model Induction: EAE, a model for human MS, is induced in mice, typically C57BL/6J, through immunization with myelin oligodendrocyte glycoprotein (MOG) peptide in complete Freund's adjuvant.[1][11]
-
Treatment: Therapeutic Siponimod treatment is initiated at a specified time point after disease induction or onset.[1][5][16]
-
Clinical Assessment: Disease severity is scored daily based on a standardized scale of clinical symptoms (e.g., tail limpness, paralysis).
-
Histological Analysis: Spinal cord and brain tissues are collected at the end of the experiment for histological analysis of demyelination (e.g., Luxol fast blue staining) and immune cell infiltration (e.g., immunohistochemistry for T cells and macrophages/microglia).
-
Molecular Analysis: CNS tissues can be analyzed for the expression of inflammatory mediators and cell activation markers.
Conclusion
This compound exhibits potent preclinical anti-inflammatory properties within the CNS, acting directly on microglia and astrocytes to suppress key inflammatory pathways.[1] By modulating S1P1 and S1P5 receptors, Siponimod reduces the production of pro-inflammatory cytokines, inhibits inflammasome activation, and ameliorates the overall neuroinflammatory environment.[1] These mechanisms, supported by extensive preclinical data, underscore its therapeutic potential in neuroinflammatory disorders like multiple sclerosis. Future research will continue to elucidate the full spectrum of Siponimod's direct effects on CNS-resident cells and its contribution to neuroprotection and repair.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Siponimod Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation [ouci.dntb.gov.ua]
- 5. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. researchgate.net [researchgate.net]
- 10. neurology.org [neurology.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory effects of siponimod on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Siponimod therapy implicates Th17 cells in a preclinical model of subpial cortical injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Siponimod's Journey Across the Blood-Brain Barrier
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated efficacy in treating secondary progressive multiple sclerosis (SPMS) by not only acting on peripheral immune cells but also by directly exerting effects within the central nervous system (CNS).[1][2] This dual mechanism is contingent on its ability to cross the formidable blood-brain barrier (BBB). This technical guide synthesizes preclinical data to provide a comprehensive overview of siponimod's BBB penetration, detailing the quantitative evidence, experimental methodologies employed for its assessment, and the key signaling pathways it modulates within the CNS.
Quantitative Assessment of Blood-Brain Barrier Penetration
Preclinical studies across multiple species, including mice, rats, and non-human primates (NHPs), have consistently demonstrated that siponimod readily penetrates the CNS.[3][4][5] The key quantitative metrics are summarized below, showcasing a consistent brain-to-blood exposure ratio.
Table 1: Siponimod Concentration Ratios in Rodents
| Species | Dosing Regimen | Brain/Blood Drug-Exposure Ratio (DER) | Brain/Plasma Drug-Exposure Ratio (DER) | Reference |
| Mice | 0.1, 0.3, 1, 10, 30 mg/kg diet for 10 days | ~6 | - | [3] |
| EAE Mice | 3, 10, 30, 100, 200 mg/kg diet | ~7 | - | [3][4] |
| Rats | 0.01, 0.1, 1 mg/kg/day for 7 days (oral gavage) | ~6 | ~6 | [3] |
Table 2: Siponimod Concentrations in Rat CNS Tissues (8 hours post-last dose of 3 mg/kg/day)
| Tissue | Mean Concentration | Ratio to Brain | Reference |
| Plasma | 0.7 µM | - | [3] |
| Brain | 2.3 µM | - | [3] |
| Cerebrospinal Fluid (CSF) | 6 nM | CSF/Brain ratio: ~0.0026 | [3] |
The high brain-to-blood and brain-to-plasma ratios of approximately 6 to 7 indicate significant accumulation of siponimod in the brain parenchyma.[3][5] The low CSF-to-brain ratio suggests that the majority of siponimod in the CNS is bound to brain tissue rather than being in the free fluid.[3]
Experimental Protocols for Assessing BBB Penetration
The quantification of siponimod's CNS penetration has been achieved through a combination of sophisticated analytical and imaging techniques.
In Vivo Quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for accurately measuring drug concentrations in biological matrices.
Protocol:
-
Animal Dosing: Rodents are administered siponimod orally via diet or gavage over a specified period.[3]
-
Sample Collection: At designated time points, animals are euthanized, and blood, plasma, and brain tissues are collected. Cerebrospinal fluid (CSF) may also be collected.[3]
-
Tissue Homogenization: Brain tissue is accurately weighed and homogenized in a suitable buffer (e.g., ice-cold PBS) to create a uniform suspension.[6]
-
Sample Preparation (Protein Precipitation): An organic solvent (e.g., acetonitrile) is added to the plasma and brain homogenate samples to precipitate proteins. An internal standard (e.g., a stable isotope-labeled version of siponimod) is added to correct for analytical variability.[6]
-
Extraction: The samples are centrifuged, and the supernatant containing the drug is collected and dried.[6]
-
Reconstitution: The dried extract is reconstituted in a mobile phase compatible with the LC-MS/MS system.[6]
-
LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The liquid chromatography component separates siponimod from other molecules, and the tandem mass spectrometry component provides sensitive and specific detection and quantification.[3][5]
Visualizing CNS Distribution
Quantitative Whole-Body Autoradiography (QWBA): This technique provides a visual and quantitative assessment of drug distribution throughout the entire body, including the brain.
Protocol:
-
Radiolabeling: A radiolabeled version of siponimod (e.g., [14C]siponimod) is synthesized.[3][5]
-
Animal Dosing: Animals are dosed with the radiolabeled compound.
-
Sectioning: At a specific time point, the animal is euthanized and frozen. The entire body is then embedded and sectioned into very thin slices.
-
Imaging: The sections are exposed to a phosphor imaging plate, which captures the radiation emitted from the radiolabeled drug.
-
Analysis: The resulting image shows the distribution of the drug, with darker areas indicating higher concentrations. The radioactivity in different brain regions can be quantified to determine regional distribution.[3][4][5] Studies have shown particularly high uptake in white matter regions such as the cerebellum, corpus callosum, and medulla oblongata.[3][4][5]
Single-Photon Emission Computed Tomography (SPECT): A non-invasive imaging technique used to visualize drug distribution in living subjects, including non-human primates.
Protocol:
-
Radiotracer Development: A siponimod analog is labeled with a gamma-emitting radioisotope (e.g., 123I).[3][5]
-
Subject Administration: The radiotracer is administered to the subject (e.g., a rhesus macaque).
-
SPECT Imaging: The subject is placed in a SPECT scanner, which detects the gamma rays emitted by the radiotracer.
-
Image Reconstruction: A 3D image of the radiotracer distribution in the brain is reconstructed from the detected signals. This allows for the visualization and quantification of siponimod's penetration and distribution in the living brain.[3]
Visualizing Methodologies and Mechanisms
To better illustrate the processes involved in assessing and understanding siponimod's CNS activity, the following diagrams are provided.
Siponimod exerts its therapeutic effects within the CNS by modulating the signaling of S1P receptors, specifically S1P1 and S1P5, which are expressed on various neural cells.[1][7]
Conclusion
References
- 1. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights. - OAK Open Access Archive [oak.novartis.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Lymphocytes: A Technical Guide to the Cellular Targets of Siponimod in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siponimod (BAF312) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of secondary progressive multiple sclerosis (SPMS). Its mechanism of action is primarily attributed to the functional antagonism of S1P receptor subtype 1 (S1P1) on lymphocytes, leading to their sequestration in lymph nodes and reduced infiltration into the central nervous system (CNS). However, a growing body of evidence indicates that Siponimod readily crosses the blood-brain barrier and exerts direct effects on resident CNS cells, contributing to its neuroprotective and pro-remyelination properties.[1][2][3] This technical guide provides an in-depth exploration of the cellular targets of Siponimod beyond lymphocytes, focusing on its interactions with astrocytes, microglia, oligodendrocytes, and neurons. We present quantitative data on its functional effects, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.
Introduction: Siponimod's Dual Mechanism of Action
Siponimod's therapeutic efficacy in SPMS is believed to stem from a dual mechanism of action that encompasses both peripheral immunomodulation and direct central effects.[1] The molecule's ability to penetrate the CNS allows it to interact with S1P1 and S1P receptor subtype 5 (S1P5), which are expressed on various neural cell populations.[2][4][5][6] This direct engagement with CNS cells is thought to underlie its observed effects on reducing neuroinflammation, protecting against neurodegeneration, and promoting myelin repair, independent of its peripheral actions on lymphocytes.[1][2][7]
Cellular Targets of Siponimod in the CNS
Astrocytes: Modulating Neuroinflammation
Astrocytes, the most abundant glial cells in the CNS, express S1P1 and S1P3 receptors and play a critical role in neuroinflammation.[8][9] Siponimod has been shown to directly modulate astrocyte activity, shifting them from a pro-inflammatory to a more neuroprotective phenotype.
Signaling Pathways:
Siponimod's anti-inflammatory effects on astrocytes are partly mediated through the inhibition of the NF-κB signaling pathway.[9][10] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and drives the expression of inflammatory cytokines. Siponimod, by acting on S1P1, can suppress this activation.[9][10] Furthermore, Siponimod has been shown to activate the Nrf2 pathway in human astrocytes, a key regulator of antioxidant responses.[8][11]
Microglia: Taming the Brain's Immune Cells
Microglia, the resident immune cells of the CNS, express both S1P1 and S1P5 receptors and are key players in the inflammatory processes associated with multiple sclerosis.[4][5] Siponimod has demonstrated the ability to modulate microglial activation, steering them away from a pro-inflammatory state.[4][5][12]
Quantitative Data on Microglial Modulation:
The effects of Siponimod on microglia have been quantified in several studies. For instance, in lipopolysaccharide (LPS)-stimulated primary rat microglia, Siponimod has been shown to significantly reduce the release of pro-inflammatory cytokines.[4]
| Parameter | Condition | Siponimod Concentration | Result | Reference |
| TNF-α Release | LPS-stimulated rat microglia | 50 µM | Significant reduction in TNF-α protein levels | [4] |
| IL-1β Release | LPS-stimulated rat microglia | 50 µM | Significant reduction in IL-1β protein levels | [4] |
| iNOS Expression | LPS-stimulated rat microglia | 10 µM and 50 µM | Significant reduction in iNOS protein expression | [4] |
| Cell Area | LPS-stimulated rat microglia | 50 µM | Significant reduction in the increase in mean cell area | [4] |
| CD68 Expression | IFNγ-stimulated mouse microglia | 0.01, 0.1, 1.0 µM | Downregulation of CD68 expression | [5] |
| PD-L1 Upregulation | IFNγ-stimulated mouse microglia | 0.01, 0.1, 1.0 µM | Suppression of IFNγ-induced PD-L1 upregulation | [5] |
Signaling Pathways:
A key mechanism of Siponimod's action on microglia is the inhibition of the NLRP3 inflammasome.[13] The inflammasome is a multiprotein complex responsible for the activation of caspase-1 and the subsequent maturation and release of IL-1β. Siponimod has been shown to suppress inflammasome activation in microglia.[13]
Oligodendrocytes: Promoting Myelin Repair
Oligodendrocytes are responsible for producing and maintaining the myelin sheath in the CNS. They predominantly express S1P5 receptors.[1][14] Siponimod's interaction with S1P5 on oligodendrocytes is believed to contribute to its pro-remyelination effects.[7][14][15]
Quantitative Data on Pro-Remyelination Effects:
Studies using the cuprizone-induced demyelination model have provided quantitative evidence of Siponimod's beneficial effects on oligodendrocytes and myelination.
| Parameter | Model | Siponimod Dose | Result | Reference |
| Oligodendrocyte Degeneration | Cuprizone mouse model | Dose-dependent (0.315, 3.125, 15.5 mg/kg) | Amelioration of oligodendrocyte degeneration | [14] |
| Demyelination | Cuprizone mouse model | Dose-dependent (0.315, 3.125, 15.5 mg/kg) | Amelioration of demyelination | [14] |
| Axonal Injury | Cuprizone mouse model | Dose-dependent (0.315, 3.125, 15.5 mg/kg) | Amelioration of axonal injury | [14] |
| Spontaneous Remyelination | Cuprizone mouse model | 10 mg/kg in diet | 26% increase in myelin density (LFB staining) and 16% increase in oligodendrocyte numbers (GST-π+) vs. controls | [16] |
| Myelinated Axons | Cuprizone mouse model | Not specified | 25% increase in the number of myelinated axons during remyelination | [15] |
| Myelin Protein Loss | Cuprizone mouse model | Not specified | 25%-40% reduction in the loss of myelin proteins and mature oligodendrocytes | [15] |
Neurons: Direct Neuroprotection
Neurons in the CNS also express S1P receptors, and Siponimod has been shown to have direct neuroprotective effects.[2][17] In models of neuronal injury, Siponimod treatment has been associated with increased neuronal survival.[17]
Quantitative Data on Neuroprotection:
| Parameter | Model | Siponimod Concentration | Result | Reference |
| Neuronal Survival | Not specified | Not specified | Siponimod treatment was associated with a significant increase in neuronal survival. | [17] |
Experimental Protocols
Organotypic Cerebellar Slice Culture Demyelination Assay
This ex vivo model preserves the complex cellular architecture of the CNS, providing a valuable platform for studying demyelination and remyelination.
Protocol:
-
Slice Preparation: Prepare 350-400 µm thick sagittal cerebellar slices from P10-P12 mouse pups using a vibratome in ice-cold Gey's Balanced Salt Solution (GBSS) supplemented with glucose.
-
Culture Initiation: Place individual slices onto semi-permeable membrane inserts in a 6-well plate containing culture medium.
-
Demyelination Induction: After an initial culture period to allow stabilization, induce demyelination by adding lysophosphatidylcholine (LPC; 0.5 mg/mL) to the culture medium for 15-17 hours.[18]
-
Siponimod Treatment: For the experimental group, co-treat the slices with LPC and Siponimod at the desired concentration (e.g., 10 nM to 1 µM). The control group receives only LPC.
-
Washout and Recovery: After the demyelination period, wash the slices and replace the medium with fresh culture medium (with or without Siponimod) to allow for remyelination.
-
Analysis: After a recovery period, fix the slices and perform immunofluorescence staining for myelin basic protein (MBP) to assess the extent of myelination.[18]
Microglia Activation Assay
This in vitro assay is used to assess the effects of Siponimod on microglial activation and the release of inflammatory mediators.
Protocol:
-
Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate culture medium.
-
Siponimod Pre-treatment: Pre-incubate the cells with various concentrations of Siponimod for a specified period (e.g., 1 hour).
-
Activation: Stimulate the microglia with a pro-inflammatory agent such as lipopolysaccharide (LPS; e.g., 100 ng/mL) for a defined duration (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Cell Lysate Analysis: Lyse the cells to extract protein and analyze the expression of activation markers (e.g., iNOS, CD68) by Western blotting or immunofluorescence.
Microglia Inflammasome Activation Assay
This assay specifically investigates the effect of Siponimod on the NLRP3 inflammasome.
Protocol:
-
Cell Culture: Culture primary microglia or a suitable reporter cell line.
-
Siponimod Pre-treatment: Pre-treat the cells with Siponimod for 1 hour.
-
Priming: Prime the inflammasome by treating the cells with LPS (e.g., 1 µg/mL) for 3.5 hours.
-
Activation: Activate the inflammasome with a second signal, such as nigericin (e.g., 10 µM), for the final 30 minutes of the priming period.
-
Analysis:
-
IL-1β Release: Measure the concentration of mature IL-1β in the supernatant by ELISA.
-
Caspase-1 Cleavage: Assess the cleavage of pro-caspase-1 to its active form in cell lysates and supernatant by Western blotting.[19]
-
ASC Speck Formation: Visualize the formation of ASC specks, a hallmark of inflammasome activation, by immunofluorescence microscopy.[13][19]
-
Conclusion
The evidence strongly supports a direct role for Siponimod in modulating the function of resident CNS cells, including astrocytes, microglia, oligodendrocytes, and neurons. Its ability to temper neuroinflammation, inhibit detrimental microglial activation, promote oligodendrocyte survival and remyelination, and directly protect neurons contributes significantly to its therapeutic efficacy in SPMS. This multifaceted mechanism of action within the CNS, beyond its well-established effects on lymphocytes, underscores the potential of Siponimod as a comprehensive therapy for progressive forms of multiple sclerosis. Further research into the specific molecular interactions and downstream signaling events in each of these cell types will continue to refine our understanding of this important therapeutic agent and may open new avenues for the treatment of neurodegenerative and neuroinflammatory diseases.
References
- 1. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siponimod Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Does Siponimod Exert Direct Effects in the Central Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration [frontiersin.org]
- 9. Siponimod (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of siponimod on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Imaging Inflammasome Activation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. neurology.org [neurology.org]
- 17. Siponimod Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and Immunostaining of Myelinating Organotypic Cerebellar Slice Cultures [jove.com]
- 19. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Siponimod Fumarate in EAE Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2][3] Siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor subtype 1 (S1P1) and 5 (S1P5) modulator, is an approved oral treatment for relapsing forms of MS.[4] It exerts its therapeutic effects through a dual mechanism of action: peripherally, it prevents lymphocyte egress from lymph nodes, reducing their infiltration into the central nervous system (CNS), and centrally, it can cross the blood-brain barrier to directly modulate neural cells, potentially promoting neuroprotection and remyelination.[4][5][6] These application notes provide a comprehensive overview of Siponimod Fumarate dosage and experimental protocols in EAE mouse models.
Data Presentation: this compound Dosage in EAE Mouse Models
The following table summarizes the quantitative data on this compound dosage regimens used in various EAE mouse model studies.
| Mouse Strain | EAE Induction Method | Siponimod Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| C57BL/6 | MOG35-55 peptide in CFA and pertussis toxin | 3 mg/kg, 10 mg/kg, 30 mg/kg | Mixed in food (ad libitum) | Started 20 days post-immunization (therapeutic) and continued for 2 months | Ameliorated clinical disease, reduced demyelination, and decreased CNS infiltration of CD3+ T cells.[7] | Husseini et al. |
| C57BL/6 | MOG35-55 peptide | 0.225 µ g/day , 0.45 µ g/day , 4.5 µ g/day | Continuous intracerebroventricular (icv) infusion via minipump | Started 1 week before EAE induction (prophylactic) and continued for 4 weeks | 0.45 µ g/day significantly attenuated EAE clinical scores with minimal effect on peripheral lymphocyte counts.[8][9] The 4.5 µ g/day dosage strongly affected EAE progression but also caused a significant reduction in peripheral CD3+ lymphocytes.[8] | Mandolesi et al. (2016) |
| 2D2xTh | Spontaneous EAE model | Not specified, but administered daily | Not specified | Preventive (before EAE onset) or therapeutic (at peak of disease) | Ameliorated the clinical course of EAE and reduced meningeal ectopic lymphoid tissue formation in both treatment paradigms.[10] | Peters et al. (2021) |
| C57BL/6J | MOG35-55 peptide | Not specified, but therapeutic treatment | Not specified | Started 20 days post-immunization (early chronic phase) and maintained for at least 60 days | Improved clinical severity, reduced demyelination and neuroaxonal damage, and diminished CNS T cell infiltration.[11][12] | Geladaris et al. (2025) |
Experimental Protocols
EAE Induction in C57BL/6 Mice (Active Immunization)
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[1][13]
Materials:
-
Female C57BL/6 mice, 9-13 weeks old.[13]
-
MOG35-55 peptide (e.g., MEVGWYRSPFSRVVHLYRNGK).[1]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Pertussis toxin (PTX) from Bordetella pertussis.
-
Sterile Phosphate Buffered Saline (PBS).
-
Syringes and needles.
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55/CFA. This is typically a 1:1 mixture of the antigen in an aqueous solution and CFA.[14]
-
Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the MOG35-55/CFA emulsion, typically split into two sites at the base of the tail or on the flanks.[15][16]
-
Pertussis Toxin Administration: Administer PTX intraperitoneally (i.p.). A common protocol involves two injections of PTX (e.g., 200 ng per mouse): the first on the day of immunization (Day 0) and the second 48 hours later (Day 2).[16] PTX enhances EAE development by increasing the permeability of the blood-brain barrier.[13][15]
-
Monitoring: Monitor the mice daily for clinical signs of EAE and body weight. The onset of clinical illness is typically observed between 9 and 14 days after immunization.[17]
Clinical Scoring of EAE
The severity of EAE is assessed using a standardized clinical scoring system. Animals are scored daily.[18]
Standard Scoring Scale:
-
0: No clinical signs of EAE.[18]
Note: Half points (e.g., 0.5, 1.5, 2.5, 3.5) are often used to denote intermediate clinical states.[20]
Immunohistochemistry for CNS Inflammation and Demyelination
This protocol outlines the general steps for immunohistochemical analysis of brain and spinal cord tissue from EAE mice.[3][21]
Materials:
-
Paraffin-embedded brain and spinal cord sections (4-5 µm thick).[3]
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer).
-
Blocking solution (e.g., normal serum in PBS with Triton X-100).[22]
-
Primary antibodies (e.g., anti-Iba1 for microglia/macrophages, anti-GFAP for astrocytes, anti-CD3 for T cells).
-
Secondary antibodies conjugated to a fluorophore or enzyme.
-
Mounting medium with a nuclear counterstain (e.g., DAPI).
-
Microscope (fluorescence or bright-field).
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask antigens.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.[22]
-
Washing: Wash the sections multiple times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the sections with the appropriate secondary antibody for 1-2 hours at room temperature, protected from light if using fluorescent antibodies.[23]
-
Washing: Wash the sections again with PBS.
-
Counterstaining and Mounting: Apply a mounting medium containing a nuclear counterstain and coverslip the sections.
-
Imaging: Visualize and capture images using a microscope.
Visualization of Pathways and Workflows
Siponimod Signaling Pathway
Siponimod acts as a functional antagonist at the S1P1 receptor and an agonist at the S1P5 receptor.[4] Its binding to S1P1 on lymphocytes leads to receptor internalization, preventing their egress from lymph nodes and subsequent infiltration into the CNS.[4][6] In the CNS, Siponimod can cross the blood-brain barrier and interact with S1P1 and S1P5 receptors on astrocytes, oligodendrocytes, and microglia, potentially modulating neuroinflammation and promoting neuroprotection.[4][5][6]
Caption: Siponimod's dual mechanism of action in the periphery and CNS.
Experimental Workflow for Siponimod Treatment in EAE Mice
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Siponimod in an EAE mouse model.
Caption: A typical experimental workflow for a Siponimod study in EAE mice.
References
- 1. Experimental Autoimmune Encephalomyelitis KIT - SB PEPTIDE [sb-peptide.com]
- 2. biospective.com [biospective.com]
- 3. Clinical and Histopathological Assessment on an Animal Model with Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. charcot-ms.org [charcot-ms.org]
- 8. researchgate.net [researchgate.net]
- 9. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 14. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
- 16. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EAE Mouse Models for MS: Induction Methods & Strain Insights | Taconic Biosciences [taconic.com]
- 18. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
- 19. inotiv.com [inotiv.com]
- 20. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 21. Neuropathological Techniques to Investigate CNS Pathology in Experimental Autoimmune Encephalomyelitis (EAE) | Springer Nature Experiments [experiments.springernature.com]
- 22. youtube.com [youtube.com]
- 23. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
Protocol for Siponimod Administration in Rats: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral administration of Siponimod (BAF312) in rat models, a critical procedure for preclinical studies investigating its therapeutic potential in various disease models, particularly those related to autoimmune and neurological disorders. Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5.[1][2] Its mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, leading to their sequestration in lymph nodes and a subsequent reduction in circulating lymphocytes.[1][3] Furthermore, Siponimod readily crosses the blood-brain barrier, allowing for direct effects on central nervous system (CNS) cells.[1][4]
Data Presentation: Quantitative Parameters for Siponimod Administration in Rats
The following tables summarize key quantitative data from preclinical studies involving Siponimod administration in rats.
Table 1: Siponimod Dosage and Administration in Rats
| Parameter | Details | Reference |
| Route of Administration | Oral gavage | [4][5] |
| Vehicle | 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water | [1][5] |
| Dosage Range | 0.01 - 3 mg/kg/day | [4][5] |
| Dosing Volume | 5 mL/kg (typical) | [1] |
| Gavage Needle Size | 16-18 gauge, 2-3 inches long with a ball tip | [1] |
Table 2: Pharmacokinetic Parameters of Siponimod in Rats
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2 to 8 hours | [1] |
| Brain-to-Blood Exposure Ratio | Approximately 6 to 7 | [1][4] |
| Plasma Exposure | Greater in female rats compared to males | [1] |
| CNS Penetration | Readily penetrates the CNS | [1][4] |
Experimental Protocols
Protocol 1: Preparation of Siponimod Suspension for Oral Gavage
This protocol details the preparation of a homogenous Siponimod suspension for oral administration to rats.
Materials:
-
Siponimod powder
-
Carboxymethylcellulose (CMC)
-
Purified water
-
Weighing scale and spatula
-
Magnetic stirrer and stir bar
-
Volumetric flask or conical tube
-
Vortex mixer
Procedure:
-
Vehicle Preparation (0.5% CMC):
-
To prepare 100 mL of vehicle, weigh 0.5 g of CMC powder.
-
While stirring vigorously with a magnetic stirrer, slowly add the CMC powder to 100 mL of purified water.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and uniform.[1]
-
-
Calculation of Required Amounts:
-
Determine the total volume of dosing solution needed based on the number of rats, their average body weight, the desired dose (e.g., 1 mg/kg), and the dosing volume (e.g., 5 mL/kg).
-
-
Siponimod Suspension Preparation:
-
Accurately weigh the required amount of Siponimod powder.
-
Create a paste by adding a small amount of the 0.5% CMC vehicle to the Siponimod powder and mixing thoroughly.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.[1]
-
-
Storage:
-
Store the prepared suspension protected from light, according to the manufacturer's stability data.
-
Ensure the suspension is thoroughly mixed (e.g., by vortexing) before each administration to ensure uniform dosing.[1]
-
Protocol 2: Oral Gavage Administration of Siponimod in Rats
This protocol outlines the standard procedure for administering the prepared Siponimod suspension to rats via oral gavage.
Materials:
-
Prepared Siponimod suspension
-
Appropriately sized rat gavage needle (16-18 gauge, 2-3 inches long with a smooth, ball-shaped tip)[1]
-
Syringe (appropriately sized for the dosing volume)
Procedure:
-
Animal Handling:
-
Gently but firmly restrain the rat to prevent movement and injury.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus/stomach, slowly administer the calculated volume of the Siponimod suspension.
-
Monitor the animal for any signs of distress, such as coughing or choking. If this occurs, stop the administration immediately and remove the needle.[1]
-
-
Post-Administration:
-
Slowly withdraw the gavage needle along the same path of insertion.[1]
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Visualizations: Signaling Pathways and Experimental Workflow
Siponimod's Dual Mechanism of Action
Siponimod exerts its therapeutic effects through a dual mechanism of action: peripheral immune modulation and direct effects within the central nervous system.[3][6]
Caption: Dual mechanism of Siponimod in the periphery and CNS.
S1P Receptor Signaling Pathway Modulation by Siponimod
Siponimod selectively targets S1P1 and S1P5 receptors, leading to their internalization and functional antagonism, which disrupts the natural S1P gradient guiding lymphocyte egress.[3][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siponimod ameliorates experimental autoimmune neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Siponimod Fumarate
Introduction
Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, is a key therapeutic agent in the treatment of multiple sclerosis.[1][2] Ensuring the quality and purity of Siponimod Fumarate in bulk drug substances and pharmaceutical dosage forms is critical for its safety and efficacy. This application note details a developed and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its related impurities. The method is demonstrated to be simple, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis.
Experimental
A comprehensive review of existing analytical methods provides a foundation for the development of a robust HPLC protocol. The following sections summarize and compare various chromatographic conditions reported in the literature.
Instrumentation and Reagents
-
Instrumentation: A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or PDA detector is suitable. A Waters Acquity UPLC system with a PDA detector has been noted in one study.[3]
-
Chemicals and Reagents: this compound reference standard, HPLC grade acetonitrile, methanol, trifluoroacetic acid (TFA), perchloric acid, ammonium acetate, and purified water are required.[1][2][4]
Chromatographic Conditions: A Comparative Summary
The selection of appropriate chromatographic parameters is crucial for achieving optimal separation and quantification. The following tables summarize different conditions that have been successfully employed for the analysis of this compound.
Table 1: Comparison of Stationary Phases for this compound Analysis
| Column Type | Dimensions | Particle Size | Manufacturer | Reference |
| XSelect HSS T3 | 150 mm x 4.6 mm | 3.5 µm | Waters | [1] |
| YMC-Triart C18 | 250 mm x 4.6 mm | 5 µm | YMC | [2] |
| Luna C18 | Not Specified | Not Specified | Phenomenex | [3][5] |
| Waters C18 | 150 mm x 4.6 mm | 5 µm | Waters | [4] |
| Phenyl C18 | 150 mm x 4.6 mm | 3.5 µm | Not Specified | [6] |
Table 2: Comparison of Mobile Phase Compositions and Elution Modes
| Mobile Phase A | Mobile Phase B | Elution Mode | Reference |
| 0.1% Perchloric acid in water | Acetonitrile | Stepped Gradient | [1] |
| 0.1% Trifluoroacetic acid in water | Acetonitrile | Isocratic (25:75 v/v) | [2] |
| 0.1% Trifluoroacetic acid in water | Acetonitrile | Isocratic (30:70 v/v) | [3][5] |
| 0.02M Ammonium acetate (pH 4.2) | Methanol | Isocratic (45:55 v/v) | [4] |
| OPA buffer | Acetonitrile | Isocratic | [6] |
Table 3: Comparison of Chromatographic and Detection Parameters
| Flow Rate (mL/min) | Column Temperature (°C) | Detection Wavelength (nm) | Injection Volume (µL) | Reference |
| 1.4 | 42.5 | 212 | Not Specified | [1] |
| 1.0 | Not Specified | 257 | 10 | [2] |
| 1.0 | Not Specified | 230 | Not Specified | [3][5] |
| 0.5 | Not Specified | MS/MS Detection | Not Specified | [4] |
| 1.0 | Not Specified | MS/MS Detection | Not Specified | [6] |
Recommended Protocol: Stability-Indicating HPLC Method
Based on a synthesis of the available data, the following protocol is recommended for the routine quality control and stability testing of this compound. This method utilizes a common C18 stationary phase and a simple isocratic mobile phase.
1. Apparatus and Chromatographic Conditions
-
HPLC System: Agilent 1120 Compact LC or equivalent with UV detector.
-
Column: YMC-Triart C18 (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A filtered and degassed mixture of 0.1% Trifluoroacetic acid in water and Acetonitrile (25:75 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient.
-
Detection Wavelength: 257 nm.[2]
-
Injection Volume: 10 µL.[2]
2. Preparation of Solutions
-
Diluent: Mobile phase is recommended as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of diluent and sonicate for 5 minutes to dissolve. Make up to the volume with the diluent.[2]
-
Working Standard Solution (20 µg/mL): Pipette 20 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.[2]
-
Sample Preparation (for Tablet Dosage Form): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Siponimod to a 100 mL volumetric flask. Add about 50 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Pipette 20 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the diluent.
3. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should not be more than 2.0.
-
Theoretical Plates: Should not be less than 2000.
-
Relative Standard Deviation (RSD) for peak areas: Should not be more than 2.0%.
4. Method Validation Summary
The analytical method should be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for the intended purpose.
Table 4: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Reported Results | Reference |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.99988 over 5-40 µg/mL | [2] |
| r² = 0.9993 over 0.5-7.5 µg/mL | [3] | ||
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% | [7] |
| Precision (% RSD) | Intraday RSD ≤ 2.0%, Interday RSD ≤ 2.0% | RSD ≤ 2% | [7] |
| Robustness | % RSD of assay results after minor changes ≤ 2.0% | Robust | [2] |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ | LOD: 0.15 µg/mL, LOQ: 0.5 µg/mL | [3] |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance.[8] The drug is subjected to stress conditions such as acid hydrolysis (e.g., 1 M HCl), base hydrolysis (e.g., 0.01 M NaOH), oxidation (e.g., 0.01% H₂O₂), thermal, and photolytic stress.[8] The developed HPLC method should be able to resolve the main peak of Siponimod from any degradation products formed.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the HPLC method development and the signaling pathway of Siponimod.
References
- 1. An ICH Q14-Guided AQbD Framework for the Development of an HPLC Method: Analysis of this compound and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crsubscription.com [crsubscription.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ijalsr.org [ijalsr.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Simultaneous Estimation of Siponimod and Ponesimod by UPLC
Introduction
Siponimod and Ponesimod are sphingosine-1-phosphate (S1P) receptor modulators used in the treatment of multiple sclerosis. A robust analytical method for the simultaneous quantification of these two compounds is crucial for quality control in pharmaceutical formulations and for research purposes. This application note describes a rapid, sensitive, and accurate Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method for the simultaneous estimation of Siponimod and Ponesimod in bulk and pharmaceutical dosage forms. The method has been validated in accordance with ICH guidelines.
Materials and Reagents
-
Analytes: Siponimod and Ponesimod pure standards (99.7-99.9% purity)[1]
-
Acetonitrile: HPLC grade[1]
-
Trifluoroacetic acid (TFA): HPLC grade[1]
-
Water: HPLC grade[1]
-
Diluent: A mixture of acetonitrile and water
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| UPLC System | Ultra Performance Liquid Chromatographic System |
| Column | Luna C18 (dimensions not specified in the source) |
| Mobile Phase | 0.1% Trifluoroacetic acid: Acetonitrile (30:70 v/v)[1][2][3][4] |
| Flow Rate | 1.0 mL/min[1][2][3][4] |
| Detection Wavelength | 230 nm[1][2][3][4] |
| Injection Volume | Not specified |
| Column Temperature | Ambient |
| Run Time | 5 minutes[1][2][3][4] |
Experimental Workflow
Caption: Experimental workflow for the simultaneous estimation of Siponimod and Ponesimod.
Protocols
1. Preparation of Standard Stock Solutions
A standard stock solution was prepared by accurately weighing and dissolving 50 mg of Ponesimod and 5 mg of Siponimod in a 100 mL volumetric flask.[1] Approximately 70 mL of diluent was added, and the flask was sonicated for 30 minutes to ensure complete dissolution.[1] The solution was then diluted to the final volume with the diluent.[1]
2. Preparation of Working Standard Solutions
A series of working standard solutions were prepared by further diluting the stock solution with the diluent to achieve concentrations within the linearity range of 5-75 µg/mL for Ponesimod and 0.5-7.5 µg/mL for Siponimod.[1][2][3][4]
3. Sample Preparation (from Pharmaceutical Dosage Form)
For the analysis of pharmaceutical dosage forms, a quantity of the powdered formulation equivalent to the stock solution concentrations would be accurately weighed and transferred to a 100 mL volumetric flask. The same extraction and dilution procedure as for the standard stock solution would be followed.
4. Chromatographic Analysis
Before the analysis, the UPLC system was equilibrated with the mobile phase. Blank injections (diluent) were made to ensure the absence of interfering peaks. Subsequently, the working standard solutions and sample solutions were injected into the UPLC system. The chromatograms were recorded, and the peak areas were measured.
Results and Discussion
The developed UPLC method successfully separated Siponimod and Ponesimod with good resolution and symmetric peak shapes. The retention times were found to be approximately 1.751 minutes for Ponesimod and 3.203 minutes for Siponimod.[1][2][3][4] The total run time for the analysis was 5 minutes, allowing for a high throughput of samples.[1][2][3][4]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.
System Suitability
| Parameter | Ponesimod | Siponimod | Acceptance Criteria |
| Retention Time (min) | 1.751[1][2][3][4] | 3.203[1][2][3][4] | Consistent RT |
| Theoretical Plates | Meets Limit | Meets Limit | > 2000 |
| Tailing Factor | Meets Limit | Meets Limit | ≤ 2 |
| %RSD of Peak Areas | Meets Limit | Meets Limit | < 2.0% |
Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Ponesimod | 5 - 75[1][2][3][4] | 0.999[1][2][3][4] |
| Siponimod | 0.5 - 7.5[1][2][3][4] | 0.999[1][2][3][4] |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Ponesimod | 1.5[1] | 5[1] |
| Siponimod | 0.15[1] | 0.5[1] |
Accuracy (% Recovery)
The accuracy of the method was determined by recovery studies. The results were found to be within the acceptable limits.
Precision
The precision of the method was evaluated by performing repeatability and intermediate precision studies. The relative standard deviation (%RSD) values were within the acceptable limits, indicating good precision.
Robustness
The robustness of the method was assessed by making deliberate small changes to the chromatographic conditions, such as the flow rate and mobile phase composition.[1] The method was found to be robust as the results remained unaffected by these minor variations.[1]
Caption: Logical relationships of the method validation parameters.
The developed UPLC method is simple, rapid, precise, and accurate for the simultaneous estimation of Siponimod and Ponesimod. The method was successfully validated and can be used for routine quality control analysis of these drugs in bulk and pharmaceutical formulations.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. NEW METHOD FOR THE SIMULTANEOUS ESTIMATION OF SIPONIMOD AND PONESIMOD BY USING ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC SYSTEM IN ACTIVE PHARMACEUTICAL INGREDIENT FORM | Zendy [zendy.io]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Measuring Siponimod S1P Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (BAF312) is an oral, selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2] It is approved for the treatment of secondary progressive multiple sclerosis (SPMS), exhibiting both immunomodulatory and potential neuroprotective effects.[2][3] Siponimod's mechanism of action involves functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system (CNS).[1][3] Additionally, its activity on S1P1 and S1P5 receptors expressed on CNS resident cells, such as astrocytes and oligodendrocytes, may contribute to its neuroprotective and pro-myelination properties.[3][4]
Accurate and robust measurement of Siponimod's activity at its target receptors is crucial for drug development, quality control, and further research into its mechanism of action. These application notes provide detailed protocols for three common cell-based functional assays used to characterize the potency and signaling pathways of Siponimod at S1P1 and S1P5 receptors: the GTPγS Binding Assay, the cAMP Accumulation Assay, and the β-Arrestin Recruitment Assay.
S1P Receptor Signaling Pathways
S1P receptors are G-protein coupled receptors (GPCRs). S1P1 and S1P5 primarily couple to the Gi/o family of G-proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Receptor activation also leads to the recruitment of β-arrestin, which can mediate receptor internalization and initiate separate signaling cascades.
Data Presentation: In Vitro Potency of Siponimod
The following tables summarize the reported in vitro potency (EC50) of Siponimod at human S1P1 and S1P5 receptors determined by various functional assays.
Table 1: Siponimod Potency at S1P1 Receptor
| Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| GTPγS Binding | CHO-human S1P1 | ≈0.46 | [5] |
| In Vitro Functional | CHO-human S1P1 | 0.39 | [4] |
Table 2: Siponimod Potency at S1P5 Receptor
| Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| GTPγS Binding | CHO-human S1P5 | <1 (≈0.3) | [5][6] |
| In Vitro Functional | CHO-human S1P5 | 0.98 | [4] |
Note: EC50 values can vary depending on the specific assay conditions, cell line, and reagents used.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to S1P1 or S1P5 receptors. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, which is a proximal event in G-protein activation.[7]
Materials:
-
Cell membranes from CHO or HEK293 cells overexpressing human S1P1 or S1P5 receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Siponimod
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS (for non-specific binding)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus (cell harvester)
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing the human S1P1 or S1P5 receptor. Homogenize cells in a lysis buffer, pellet the membranes by centrifugation, and resuspend the pellet in assay buffer. Determine the protein concentration.
-
Compound Dilution: Prepare serial dilutions of Siponimod in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of diluted Siponimod or buffer (for basal activity).
-
50 µL of membrane suspension (5-20 µg of protein).
-
100 µL of assay buffer containing [³⁵S]GTPγS (final concentration 0.1-0.5 nM) and GDP (final concentration 10-30 µM).[6]
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[8]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Dry the filters, add scintillation fluid, and measure the bound radioactivity using a scintillation counter.[9]
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the stimulated binding (as a percentage of maximal stimulation) against the log concentration of Siponimod. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Accumulation Assay
This assay measures the functional consequence of S1P1/S1P5 receptor coupling to Gαi, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Forskolin is used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP that can then be inhibited by the agonist.
Materials:
-
CHO-K1 or HEK293-T cells stably expressing human S1P1 or S1P5 receptor.[10]
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).[10]
-
Siponimod
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, GloSensor™, or ELISA-based)
-
384-well white opaque assay plates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Plating: Seed the S1P1 or S1P5-expressing cells into a 384-well white opaque assay plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[11]
-
Compound Preparation: Prepare serial dilutions of Siponimod in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation and incubate.
-
Add the diluted Siponimod to the wells and pre-incubate for 15-30 minutes at room temperature.[11]
-
Add Forskolin to all wells (except for basal control) to stimulate adenylyl cyclase. The final concentration of Forskolin should be pre-determined to be at its EC80 to allow for a significant inhibition window.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.[11]
-
cAMP Detection: Lyse the cells and detect intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.[8]
-
Data Analysis: Calculate the cAMP concentration for each well. Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log concentration of Siponimod. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated S1P1 or S1P5 receptor. This interaction is a key step in receptor desensitization and internalization and represents a G-protein-independent signaling pathway. Commercially available assays, such as the PathHunter® assay (DiscoverX), are commonly used.[12]
Materials:
-
Cells engineered for a β-arrestin recruitment assay, co-expressing the S1P receptor (S1P1 or S1P5) fused to a larger fragment of β-galactosidase and β-arrestin fused to a smaller, complementing fragment of the enzyme.
-
Siponimod
-
Assay buffer
-
Detection reagents from the commercial kit
-
White, opaque cell culture plates
-
Luminometer
Procedure (based on a generic enzyme fragment complementation assay):
-
Cell Plating: Seed the engineered cells into white, opaque microplates at the density recommended by the manufacturer and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Siponimod in the assay buffer.
-
Compound Addition: Add the diluted Siponimod to the cell plates.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 60-90 minutes) to allow for agonist-induced β-arrestin recruitment to the receptor.[11]
-
Detection: Add the detection reagents to the wells according to the manufacturer's protocol. This typically involves cell lysis and addition of a chemiluminescent substrate.
-
Signal Development: Incubate at room temperature for approximately 60 minutes to allow for the enzymatic reaction to generate a stable signal.[11]
-
Measurement: Read the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of Siponimod. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Conclusion
The in vitro assays described provide a robust framework for characterizing the interaction of Siponimod with its target S1P receptors. The GTPγS binding assay offers a direct measure of G-protein activation, while the cAMP assay quantifies a key downstream consequence of Gi/o signaling. The β-arrestin recruitment assay provides insight into G-protein-independent signaling and receptor regulation. Utilizing these protocols will enable researchers to obtain reliable and quantitative data on the functional potency and activity of Siponimod and other S1P receptor modulators.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Spotlight on siponimod and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS Bioanalytical Method for Siponimod in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (Mayzent®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1] It functionally antagonizes the S1P receptor subtype 1 (S1P1) and is an agonist for the S1P5 receptor.[1] The primary mechanism of action involves the reversible sequestration of lymphocytes in lymph nodes, which reduces their infiltration into the central nervous system (CNS), a key pathological feature of MS.[1] Understanding the pharmacokinetic profile of Siponimod is crucial for optimizing dosing strategies, ensuring efficacy, and minimizing adverse effects. This document provides detailed application notes and protocols for the quantification of Siponimod in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of Siponimod
Siponimod exerts its therapeutic effects by modulating S1P receptors, which are expressed on various cells throughout the body, including lymphocytes and cells within the CNS such as astrocytes and oligodendrocytes. By binding to S1P1 receptors on lymphocytes, Siponimod prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to mount an inflammatory attack in the CNS. Within the CNS, Siponimod can cross the blood-brain barrier and interact with S1P1 and S1P5 receptors on glial cells, potentially modulating neuroinflammatory and neurodegenerative processes directly.
Caption: Siponimod's dual mechanism of action in the periphery and CNS.
Experimental Workflow for LC-MS/MS Analysis
The bioanalytical workflow for the quantification of Siponimod in plasma involves several key steps, from sample collection to data analysis. A robust and validated workflow is essential for generating reliable pharmacokinetic data.
Caption: A typical workflow for the quantification of Siponimod in plasma.
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for a validated LC-MS/MS method for the analysis of Siponimod in plasma, based on published data and compliant with EMA bioanalytical method validation guidelines.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Siponimod: 517.3 > 213.1; Siponimod-d6: 523.3 > 219.1 |
| Internal Standard | Siponimod-d6 (deuterated) |
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Performance/Acceptance Criteria (EMA Guidelines) |
| Calibration Curve Range | 5.00 - 100.00 pg/mL[2][3] |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | Consistent, precise, and reproducible |
| Matrix Effect (CV%) | ≤ 15% |
| LLOQ | 5.00 pg/mL |
Experimental Protocols
Materials and Reagents
-
Siponimod analytical standard
-
Siponimod-d6 internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
Human plasma (K2EDTA)
-
Methyl tert-butyl ether (MTBE) for LLE
-
Ammonium hydroxide for LLE
Protocol 1: Protein Precipitation (PPT) Sample Preparation
This protocol is a rapid and straightforward method for sample cleanup.
-
Preparation of Working Solutions:
-
Prepare stock solutions of Siponimod and Siponimod-d6 in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the Siponimod stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (Siponimod-d6) in acetonitrile (e.g., 10 ng/mL).
-
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) Sample Preparation
LLE is a more selective sample preparation technique that can provide cleaner extracts.[2][3]
-
Preparation of Working Solutions:
-
Follow step 1 as described in the Protein Precipitation protocol.
-
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma in a polypropylene tube, add 20 µL of the IS working solution and vortex briefly.
-
Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Cap the tubes and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at room temperature to separate the organic and aqueous layers.
-
-
Extraction and Analysis:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Conclusion
This document provides a comprehensive overview and detailed protocols for the LC-MS/MS bioanalysis of Siponimod in human plasma. The presented methods, when properly validated, are suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. The high sensitivity and selectivity of LC-MS/MS make it the gold standard for the quantitative analysis of drugs like Siponimod in complex biological matrices. Researchers should optimize the provided parameters for their specific instrumentation to ensure the best performance.
References
Preparing Siponimod Fumarate Solutions for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, is a key compound in the study of autoimmune diseases, particularly multiple sclerosis.[1][2] It primarily targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5), playing a crucial role in regulating lymphocyte trafficking and potentially promoting neuroprotection.[1][3] Accurate and consistent preparation of siponimod fumarate solutions is paramount for obtaining reliable and reproducible results in in vitro studies. This document provides detailed application notes and protocols for the preparation of this compound solutions for use in a variety of in vitro applications.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
| Property | Data |
| Molecular Formula | C₂₉H₃₅F₃N₂O₃ · ½(C₄H₄O₄) |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (~20 mg/mL), Dimethyl Formamide (DMF) (~16 mg/mL), and Ethanol (~3 mg/mL).[4] Sparingly soluble in aqueous buffers.[4] |
| Storage of Solid | Store at -20°C for long-term storage (≥4 years).[4] |
| Storage of Solutions | Store stock solutions in DMSO at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[4] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.75 mg of this compound (Molecular Weight: 574.6 g/mol for the hemifumarate form).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To aid dissolution, gently vortex or sonicate the solution until the solid is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a tightly sealed container.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution to prepare working solutions at various concentrations for in vitro experiments. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.1%.[5]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell type
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated micropipettes and sterile tips
Procedure for Preparing a 10 µM Working Solution (Example):
-
Intermediate Dilution: Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a 10 µM solution with a DMSO concentration of 0.1%.
-
Serial Dilutions for Dose-Response Studies: To generate a range of concentrations for a dose-response experiment, perform serial dilutions from the 10 µM working solution. For example, to make a 1:2 dilution series:
-
Add 100 µL of the 10 µM solution to a well containing 100 µL of cell culture medium (with 0.1% DMSO to maintain consistent solvent concentration) to get a 5 µM solution.
-
Repeat this process to obtain concentrations of 2.5 µM, 1.25 µM, and so on.[6]
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to distinguish the effects of the compound from those of the solvent.[7]
Typical Concentration Ranges for In Vitro Assays:
The effective concentration of siponimod can vary depending on the cell type and the specific assay. Based on its known potency, a starting point for concentration ranges in many cell-based assays could be from low nanomolar (nM) to low micromolar (µM).
| Assay Type | Typical Concentration Range | EC₅₀ (S1P1/S1P5) |
| Receptor Binding/Activation Assays | 0.1 nM - 100 nM | 0.39 nM / 0.98 nM[3][8] |
| Lymphocyte Migration Assays | 1 nM - 1 µM | - |
| Cytokine Release Assays (e.g., in microglia) | 10 nM - 10 µM | - |
| Cell Viability/Proliferation Assays | 100 nM - 50 µM | - |
Mandatory Visualizations
Siponimod's Mechanism of Action: S1P Receptor Modulation
Caption: Siponimod's modulation of the S1P1 receptor on lymphocytes.
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions for in vitro use.
Safety Precautions
When handling this compound, it is important to adhere to standard laboratory safety practices. This material should be considered hazardous until more information is available.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of waste according to institutional and local regulations.
By following these detailed protocols and safety guidelines, researchers can confidently prepare this compound solutions for their in vitro studies, ensuring the integrity and reproducibility of their experimental findings.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of siponimod on lymphocyte subsets in active secondary progressive multiple sclerosis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Siponimod enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (BAF312) | S1P Receptor | CAS 1234627-85-0 | Buy this compound (BAF312) from Supplier InvivoChem [invivochem.com]
Application Notes and Protocols for Quantitative Whole-Body Autoradiography (QWBA) with ¹⁴C-Siponimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (BAF312) is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1] It is an oral therapy approved for relapsing forms of multiple sclerosis (MS).[2] Siponimod's mechanism of action involves preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of inflammatory cells into the central nervous system (CNS).[3] Furthermore, preclinical studies suggest that siponimod readily crosses the blood-brain barrier and may have direct effects on neural cells within the CNS.[4]
Quantitative whole-body autoradiography (QWBA) is a powerful imaging technique used in drug development to visualize and quantify the distribution of radiolabeled compounds in tissues and organs.[5] This application note provides a detailed protocol and representative data for a QWBA study of ¹⁴C-labeled Siponimod in rats, based on preclinical findings. The information herein is intended to guide researchers in designing and interpreting similar nonclinical studies.
Experimental Protocols
Radiolabeled Compound
The compound used is Siponimod labeled with Carbon-14 ([¹⁴C]Siponimod). The radiolabel should be positioned at a metabolically stable position to trace the parent compound and its metabolites.
Animal Model
-
Species: Long Evans rats[6]
-
Sex: Male[6]
-
Health Status: Healthy, specific-pathogen-free.
-
Acclimation: Animals should be acclimated for at least one week prior to the study.
Dosing and Administration
-
Dose: 3 mg/kg/day of [¹⁴C]Siponimod hemifumarate (dose refers to the free base).[6]
-
Route of Administration: Oral gavage.[6]
-
Dosing Regimen: Daily for 7 consecutive days to achieve steady-state concentrations.[6]
-
Vehicle: An appropriate vehicle for oral administration should be used (e.g., 0.5% carboxymethylcellulose).
Sample Collection
-
Time Points: Animals are euthanized at various time points after the last dose to determine the time course of distribution and elimination. Representative time points are 8, 24, 72, and 168 hours post-final dose.[6]
-
Euthanasia: Deep anesthesia followed by freezing in a mixture of hexane and solid CO₂ (-70°C).[7]
-
Sample Preparation: The frozen carcasses are embedded in a carboxymethylcellulose matrix and frozen.[7]
QWBA Sectioning and Imaging
-
Sectioning: Sagittal sections (typically 40 µm thick) of the whole body are cut using a cryomicrotome. Sections are collected on adhesive tape and freeze-dried.
-
Imaging: The sections are exposed to a phosphor imaging plate for a duration determined by the level of radioactivity.
-
Image Analysis: The imaging plates are scanned using a phosphor imager to create a digital autoradiogram. The intensity of the radioactive signal in different tissues is quantified using appropriate software. Calibration standards (prepared with known amounts of ¹⁴C) are co-exposed with the sections to allow for the conversion of signal intensity to radioactivity concentration (µg equivalents/g of tissue).[4]
Experimental Workflow
Data Presentation
The following tables summarize the quantitative distribution of ¹⁴C-Siponimod-related radioactivity in various tissues of male Long Evans rats at different time points after the final of seven daily oral doses of 3 mg/kg. The data is expressed in µg equivalents of Siponimod per gram of tissue (µg equiv/g).
Table 1: Distribution of ¹⁴C-Siponimod in Blood and Central Nervous System Tissues
| Tissue | 8h (µg equiv/g) | 24h (µg equiv/g) | 72h (µg equiv/g) | 168h (µg equiv/g) |
| Blood | ~0.8 | ~0.6 | ~0.3 | ~0.1 |
| Cerebellum (White Matter) | ~5.0 | ~4.5 | ~2.5 | ~1.0 |
| Corpus Callosum | ~4.8 | ~4.2 | ~2.3 | ~0.9 |
| Medulla Oblongata | ~4.5 | ~4.0 | ~2.2 | ~0.8 |
| Spinal Cord | ~4.2 | ~3.8 | ~2.0 | ~0.7 |
| Olfactory Bulb | ~2.5 | ~2.2 | ~1.2 | ~0.5 |
Data are estimated from the graphical representation in preclinical studies.[6]
Table 2: Distribution of ¹⁴C-Siponimod in Major Organs and Tissues
| Tissue | 8h (µg equiv/g) | 24h (µg equiv/g) | 72h (µg equiv/g) | 168h (µg equiv/g) |
| Liver | High | Moderate | Low | Very Low |
| Kidney | High | Moderate | Low | Very Low |
| Spleen | Moderate | Moderate | Low | Very Low |
| Lungs | Moderate | Low | Very Low | Negligible |
| Heart | Low | Low | Very Low | Negligible |
| Muscle | Low | Very Low | Negligible | Negligible |
| Adipose Tissue | Moderate-High | Moderate | Low | Very Low |
Qualitative and semi-quantitative data are based on typical QWBA results and Siponimod's properties.
Siponimod Signaling Pathway
Siponimod is a selective agonist of S1P₁ and S1P₅ receptors.[8] Upon binding, it initiates intracellular signaling cascades that are crucial for its therapeutic effects. The primary mechanism for its efficacy in MS is the functional antagonism of S1P₁ on lymphocytes, leading to their sequestration in lymph nodes.[9] In the CNS, Siponimod can directly interact with S1P₁ and S1P₅ receptors on neural cells, potentially promoting neuroprotective and pro-myelination effects.[6][10]
References
- 1. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siponimod ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: SPECT Imaging for Siponimod CNS Distribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (BAF312) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its therapeutic efficacy in progressive forms of multiple sclerosis is attributed to its ability to cross the blood-brain barrier and exert direct effects on central nervous system (CNS) cells.[3][4] Understanding the CNS distribution of Siponimod is crucial for elucidating its mechanism of action and for the development of novel CNS-targeted therapies. Single-Photon Emission Computed Tomography (SPECT) is a powerful non-invasive imaging technique that allows for the quantitative assessment of the biodistribution of radiolabeled molecules in vivo.[5] This document provides detailed application notes and protocols for conducting SPECT imaging studies to investigate the CNS distribution of Siponimod using a validated radiolabeled analog.
Quantitative Data Summary
Preclinical studies in non-human primates (rhesus macaques) using the 123I-radiolabeled Siponimod analog, [123I]MS565, have provided key quantitative insights into the CNS penetration and distribution of Siponimod.[1]
| Parameter | Finding | Species | Reference |
| Brain/Blood Drug-Exposure Ratio (DER) | ~6 | Rhesus Macaque | [1] |
| Peak CNS Uptake | 18-24 hours post-injection | Rhesus Macaque | |
| Regional Distribution | High uptake in cortical and thalamic areas | Rhesus Macaque |
Additionally, studies in rodents using quantitative whole-body autoradiography (QWBA) with [14C]siponimod have shown regional differences in CNS distribution.
| Brain Region | Relative Exposure (AUClast tissue/blood ratio) | Species | Reference |
| Spinal cord (white matter) | 23.2 | Rat | |
| Cerebellum (white matter) | 15.1 | Rat | |
| Corpus callosum | 12.9 | Rat | |
| Medulla oblongata | 12.4 | Rat |
Signaling Pathway of Siponimod in the CNS
Siponimod acts as a functional antagonist at S1P1 and S1P5 receptors on various CNS cells, including astrocytes, oligodendrocytes, and microglia.[3][6] This interaction is believed to modulate neuroinflammation and promote remyelination.[6][7]
Siponimod crosses the blood-brain barrier to interact with S1P1 and S1P5 receptors on CNS cells.
Experimental Protocols
The following protocols are illustrative and may require optimization based on specific experimental conditions and available equipment.
Radiolabeling of MS565 with Iodine-123
Objective: To prepare [123I]MS565 for SPECT imaging. This protocol is based on standard electrophilic radioiodination methods.
Materials:
-
MS565 precursor
-
Sodium [123I]iodide
-
Iodogen®-coated reaction vials
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ethyl acetate
-
Sodium bisulfite solution
-
HPLC system with a radioactivity detector
-
Sep-Pak C18 cartridges
Procedure:
-
Prepare an Iodogen®-coated vial by dissolving Iodogen® in dichloromethane, adding it to a reaction vial, and evaporating the solvent under a stream of nitrogen.
-
Add a solution of the MS565 precursor in ethanol to the Iodogen®-coated vial.
-
Add sodium [123I]iodide in phosphate buffer to the vial.
-
Allow the reaction to proceed at room temperature for 15-20 minutes with gentle agitation.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extract the radiolabeled product into ethyl acetate.
-
Evaporate the organic solvent.
-
Purify the [123I]MS565 using a semi-preparative HPLC system.
-
The final product should be formulated in a sterile solution suitable for intravenous injection (e.g., saline with a small percentage of ethanol).
-
Determine the radiochemical purity and specific activity of the final product.
Animal Preparation and SPECT/CT Imaging
Objective: To acquire SPECT/CT images of the CNS distribution of [123I]MS565 in a non-human primate.
Materials:
-
Anesthetized non-human primate (e.g., Rhesus macaque)
-
[123I]MS565 radiotracer
-
Preclinical SPECT/CT scanner
-
Anesthesia machine and monitoring equipment
-
Intravenous catheter
Procedure:
-
Anesthetize the animal following an approved institutional protocol.[8] Maintain anesthesia throughout the imaging procedure.[8]
-
Place an intravenous catheter for radiotracer administration.
-
Position the animal on the scanner bed. A stereotaxic frame may be used to minimize head motion.[8]
-
Administer a single intravenous bolus of [123I]MS565.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Initiate dynamic or static SPECT acquisitions at multiple time points post-injection (e.g., 1, 6, 18, 24, 48 hours).
-
Suggested SPECT Parameters (Illustrative):
-
Collimator: High-resolution parallel-hole
-
Energy window: 159 keV ± 10%
-
Matrix size: 128x128
-
Number of projections: 60-120 over 360°
-
Acquisition time per projection: 30-60 seconds
-
-
-
Monitor the animal's vital signs throughout the procedure.
-
After the final scan, allow the animal to recover from anesthesia under veterinary supervision.
Image Reconstruction and Analysis
Objective: To reconstruct SPECT images and perform quantitative analysis of [123I]MS565 uptake in the brain.
Software:
-
Image reconstruction software (e.g., OSEM)
-
Image analysis software (e.g., PMOD, MIMneuro)
Procedure:
-
Reconstruct the SPECT data using an iterative reconstruction algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with correction for attenuation (using the CT data), scatter, and radioactive decay.
-
Co-register the SPECT images with the corresponding CT or a reference MRI scan.
-
Define regions of interest (ROIs) on the anatomical images for various brain structures (e.g., cortex, thalamus, white matter) and a reference region (e.g., cerebellum).
-
Calculate the radioactivity concentration in each ROI at each time point.
-
Express the uptake as Standardized Uptake Value (SUV) or as a ratio to the reference region.
-
Generate time-activity curves (TACs) for each ROI to visualize the kinetics of radiotracer uptake and clearance.
-
Calculate the brain/blood ratio by measuring radioactivity in blood samples and the whole brain ROI.
Experimental Workflow
The overall workflow for a SPECT imaging study of Siponimod's CNS distribution is outlined below.
Workflow from radiotracer synthesis to quantitative analysis of Siponimod's CNS distribution.
References
- 1. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Preclinical SPECT - Wikipedia [en.wikipedia.org]
- 6. The dual S1PR1/S1PR5 drug BAF312 (Siponimod) attenuates demyelination in organotypic slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vivo MRI and CT scanning protocol for non-human primates using a 3D printed MR-compatible stereotaxic frame [protocols.io]
Application Notes and Protocols: Siponimod Fumarate in Microglia and T-Cell Co-culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, is an oral therapeutic approved for active secondary progressive multiple sclerosis (SPMS). Its mechanism of action involves both peripheral and central effects. Peripherally, Siponimod prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS). Centrally, it can cross the blood-brain barrier and directly modulate the function of CNS-resident cells, including microglia.[1]
These application notes provide detailed protocols for an in vitro co-culture system of primary murine microglia and myelin oligodendrocyte glycoprotein (MOG)-specific T-cells to study the effects of Siponimod Fumarate. This system allows for the investigation of the direct impact of Siponimod on microglia and its subsequent influence on T-cell activation, proliferation, and cytokine production, mimicking key aspects of the neuroinflammatory environment in multiple sclerosis.
Mechanism of Action
Siponimod is a functional antagonist of the S1P receptor 1 (S1P1) and an agonist of the S1P5 receptor. In the context of microglia-T-cell interactions, its binding to S1P1 on microglia is of particular interest. This interaction leads to the internalization and degradation of the S1P1 receptor, which in turn modulates microglial activation and their ability to interact with and stimulate T-cells. By altering the pro-inflammatory phenotype of microglia, Siponimod can indirectly suppress the activation and proliferation of encephalitogenic T-cells within the CNS.[1]
Data Presentation
Table 1: Effect of Siponimod Pre-treatment on Microglial Activation Markers in response to IFNγ
| Marker | Treatment | Mean Fluorescence Intensity (MFI) | Outcome | Reference |
| CD69 | IFNγ | Increased | Pro-inflammatory activation | [1] |
| IFNγ + Siponimod (0.01, 0.1, 1.0 µM) | Suppressed IFNγ-induced upregulation | Reduction of activation | [1] | |
| PD-L1 | IFNγ | Increased | Immune-regulatory response | [1] |
| IFNγ + Siponimod (0.01, 0.1, 1.0 µM) | Suppressed IFNγ-induced upregulation | Modulation of immune response | [1] | |
| CD200R | Control | Baseline | Neuronal-microglial interaction | [1] |
| Siponimod (0.01, 0.1, 1.0 µM) | Downregulated | Altered interaction with neurons | [1] | |
| CD68 | Control | Baseline | Phagocytic activity | [1] |
| Siponimod (0.01, 0.1, 1.0 µM) | Downregulated | Reduced phagocytic state | [1] |
Table 2: Effect of Siponimod-Treated Microglia on MOG-Specific T-Cell Proliferation and Cytokine Secretion in Co-culture
| Parameter | Condition | Result | Interpretation | Reference |
| CD4+ T-Cell Proliferation | Microglia + MOG-T-cells | High proliferation | Microglia activate T-cells | [1] |
| Siponimod-treated Microglia + MOG-T-cells | Significantly reduced proliferation | Siponimod-treated microglia are less potent T-cell activators | [1] | |
| IL-17 Concentration | Supernatant from Microglia + MOG-T-cells | Elevated | Pro-inflammatory Th17 response | [1] |
| Supernatant from Siponimod-treated Microglia + MOG-T-cells | Reduced | Attenuation of pro-inflammatory response | [1] | |
| IL-2 Concentration | Supernatant from Microglia + MOG-T-cells | Baseline | T-cell growth factor | [1] |
| Supernatant from Siponimod-treated Microglia + MOG-T-cells | Unchanged | No direct effect on IL-2 production in this context | [1] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Murine Microglia
This protocol describes the isolation of primary microglia from the brains of neonatal mice (P0-P3).
Materials:
-
Neonatal C57BL/6 mice (P0-P3)
-
DMEM (high glucose) with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
DNase I
-
70 µm cell strainer
-
Poly-D-Lysine (PDL) coated T75 flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal mice according to approved institutional guidelines.
-
Dissect brains and remove meninges in cold HBSS.
-
Mince the brain tissue and transfer to a 15 mL conical tube containing 5 mL of 0.25% Trypsin-EDTA and DNase I (100 µg/mL).
-
Incubate at 37°C for 15 minutes, gently triturating with a P1000 pipette every 5 minutes.
-
Neutralize trypsin by adding 5 mL of DMEM with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS and plate in PDL-coated T75 flasks.
-
Incubate at 37°C, 5% CO2. Change the medium after 24 hours and then every 3-4 days. A mixed glial culture will be established.
-
After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.
-
To isolate microglia, shake the flasks at 180 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia and centrifuge at 300 x g for 10 minutes.
-
Resuspend the microglial pellet in fresh medium for subsequent experiments.
Protocol 2: Isolation and Activation of MOG-Specific T-Cells from 2D2 Mice
This protocol describes the isolation and activation of CD4+ T-cells specific for MOG35-55 from the spleens of 2D2 transgenic mice.
Materials:
-
2D2 transgenic mice
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
MOG35-55 peptide
-
Murine IL-2
-
CD4+ T-cell isolation kit (e.g., MACS)
-
70 µm cell strainer
-
Red Blood Cell Lysis Buffer
-
Centrifuge
Procedure:
-
Euthanize 2D2 mice and aseptically remove the spleen.
-
Prepare a single-cell suspension by mashing the spleen through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Isolate CD4+ T-cells using a CD4+ T-cell isolation kit following the manufacturer's protocol.
-
Resuspend the purified CD4+ T-cells in complete RPMI-1640 medium.
-
To activate the MOG-specific T-cells, culture them in the presence of MOG35-55 peptide (20 µg/mL) and IL-2 (20 ng/mL) for 72 hours. Antigen-presenting cells (APCs), such as irradiated splenocytes from a wild-type mouse, should be added to the culture.
Protocol 3: Microglia and T-Cell Co-culture and Siponimod Treatment
This protocol details the co-culture of primary microglia and activated MOG-specific T-cells and treatment with this compound.
Materials:
-
Isolated primary microglia (from Protocol 1)
-
Activated MOG-specific T-cells (from Protocol 2)
-
This compound
-
DMSO (vehicle control)
-
IFNγ
-
MOG35-55 peptide
-
96-well culture plates
-
CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation assay
-
ELISA kits for cytokine analysis (IL-17, IL-2)
Procedure:
-
Microglia Pre-treatment:
-
Plate primary microglia in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
Pre-treat the microglia with this compound (e.g., 1 µM) or DMSO vehicle control for 18 hours. In some wells, add IFNγ (10 ng/mL) to stimulate a pro-inflammatory microglial phenotype.[1]
-
-
T-Cell Labeling (for proliferation assay):
-
Label activated MOG-specific T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture:
-
After the 18-hour pre-treatment, wash the microglia to remove excess Siponimod.
-
Add the CFSE-labeled MOG-specific T-cells to the microglia-containing wells at a 1:2 microglia to T-cell ratio.
-
Add MOG35-55 peptide (20 µg/mL) to all co-culture wells to restimulate the T-cells.
-
Co-culture for 72 hours at 37°C, 5% CO2.[1]
-
-
Analysis:
-
T-Cell Proliferation: After 72 hours, harvest the T-cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell proliferation.
-
Cytokine Analysis: Collect the co-culture supernatant and measure the concentrations of IL-17 and IL-2 using ELISA kits.
-
Microglial and T-cell Marker Analysis: Cells can be stained with fluorescently labeled antibodies against surface markers (e.g., CD69, PD-L1 for microglia; CD25, CD44 for T-cells) and analyzed by flow cytometry.[1]
-
Visualizations
Caption: Experimental workflow for the microglia and T-cell co-culture model.
References
Assessing Siponimod Fumarate stability in solution for experiments
1. Introduction
Siponimod, an orally active, selective modulator of the sphingosine-1-phosphate (S1P) receptor subtypes 1 (S1P1) and 5 (S1P5), is utilized in the treatment of relapsing forms of multiple sclerosis (MS).[1] Its mechanism involves binding to S1P1 receptors on lymphocytes, leading to their internalization and subsequent sequestration within lymph nodes.[2][3] This action reduces the infiltration of inflammatory cells into the central nervous system (CNS). Furthermore, Siponimod crosses the blood-brain barrier and may exert direct neuroprotective effects within the CNS.[3]
For researchers conducting in vitro or in vivo experiments, understanding the stability of Siponimod Fumarate in solution is critical to ensure accurate and reproducible results. The compound's integrity can be affected by solvent, temperature, pH, and light exposure. These application notes provide a summary of stability data and detailed protocols for preparing and assessing the stability of this compound solutions.
2. Mechanism of Action: S1P Receptor Modulation
Siponimod selectively targets S1P1 and S1P5 receptors.[4][5] Its high affinity for the S1P1 receptor on lymphocytes prevents their egress from lymphoid tissues, which is a key aspect of its immunomodulatory effect in MS.[3][4] In the CNS, its interaction with S1P1 and S1P5 on neural cells like astrocytes and oligodendrocytes may contribute to reducing neuroinflammation and promoting myelin repair.[2][6] Downstream signaling after receptor activation involves pathways such as PI3K-AKT, which are crucial for promoting cellular resilience and neuroprotection.[6][7]
References
- 1. drugs.com [drugs.com]
- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. What is the mechanism of Siponimod Fumaric Acid? [synapse.patsnap.com]
- 5. Siponimod hemifumarate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Siponimod in Theiler's Murine Encephalomyelitis Virus (TMEV) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theiler's Murine Encephalomyelitis Virus (TMEV) infection in susceptible mouse strains serves as a valuable experimental model for progressive multiple sclerosis (MS).[1][2][3] The infection induces a biphasic disease of the central nervous system (CNS), beginning with an acute polioencephalomyelitis and transitioning into a chronic, progressive demyelinating phase characterized by neuroaxonal damage and persistent inflammation.[1][3] This model recapitulates key features of progressive MS, making it a suitable platform for evaluating novel therapeutic agents.[2][3]
Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[4][5] Its primary mechanism of action involves the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing their infiltration into the CNS.[5][6] Additionally, Siponimod can cross the blood-brain barrier and may exert direct effects on CNS-resident cells, including microglia, astrocytes, and oligodendrocytes, which also express S1P receptors.[4][6]
These application notes provide a comprehensive overview of the use of Siponimod in the TMEV model, including detailed experimental protocols, a summary of available quantitative data, and a visualization of the proposed signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from a key study investigating the effects of Siponimod in the TMEV model. This data provides insights into the clinical and pathological outcomes of Siponimod treatment.
Table 1: Clinical Assessment of Siponimod-Treated TMEV-Infected Mice [7]
| Parameter | Healthy Control | Vehicle-Treated TMEV | Siponimod-Treated TMEV (3 mg/kg) |
| Clinical Disability Score (CDS) | Not Applicable | Progressive increase over time | Significantly higher than vehicle-treated |
| Body Weight (g) | Stable | Significant decrease over time | Significantly lower than vehicle-treated at later time points |
| Rotarod Retention Time (s) | Stable | Significant decrease over time | Significantly lower than vehicle-treated at later time points |
Table 2: MRI Volumetric Analysis of Brain and Spinal Cord in Siponimod-Treated TMEV-Infected Mice [7]
| Brain/Spinal Cord Region | Healthy Control | Vehicle-Treated TMEV | Siponimod-Treated TMEV (3 mg/kg) |
| Lateral Ventricle Volume | Stable | Increased over time | Significantly lower increase compared to vehicle-treated |
| Whole Brain Volume | Stable | Progressive atrophy | No significant difference compared to vehicle-treated |
| Spinal Cord Volume | Stable | No significant change | No significant difference compared to vehicle-treated |
Table 3: Histological Analysis of Microglia in the Spinal Cord of Siponimod-Treated TMEV-Infected Mice [7]
| Parameter | Healthy Control | Vehicle-Treated TMEV | Siponimod-Treated TMEV (3 mg/kg) |
| Iba1+ Microglia Density (Gray Matter) | Baseline | No significant change | No significant difference compared to vehicle-treated |
| Iba1+ Microglia Density (White Matter) | Baseline | No significant change | No significant difference compared to vehicle-treated |
| Microglia Morphology (Type 1 - Ramified) | High percentage | Significantly lower percentage | No significant difference compared to vehicle-treated |
| Microglia Morphology (Type 2 - Activated) | Low percentage | Significantly higher percentage | No significant difference compared to vehicle-treated |
Experimental Protocols
This section provides detailed protocols for key experiments involved in studying the effects of Siponimod in the TMEV model.
TMEV Model Induction
Materials:
-
Susceptible mouse strain (e.g., SJL/J mice, 4-6 weeks old)
-
Theiler's Murine Encephalomyelitis Virus (e.g., Daniel's (DA) strain)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Anesthetic (e.g., isoflurane)
-
Saline (sterile)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotaxic apparatus.
-
Prepare a viral suspension of TMEV in sterile saline at the desired plaque-forming unit (PFU) concentration (e.g., 1 x 10^6 PFU in 30 µL).
-
Create a small incision in the scalp to expose the skull.
-
Using a Hamilton syringe, slowly inject the viral suspension intracerebrally into the right cerebral hemisphere.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
Monitor the animals daily for clinical signs of disease.
Siponimod Administration
Materials:
-
Siponimod
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Prepare a stock solution of Siponimod in the chosen vehicle to achieve the desired final concentration (e.g., for a 3 mg/kg dose).
-
Weigh each mouse to determine the exact volume of the Siponimod solution to be administered.
-
Administer the Siponimod solution or vehicle control daily via oral gavage.
-
Treatment can be initiated at a specific time point post-infection, for example, at the onset of the chronic phase (e.g., 30 days post-infection).[7]
Clinical Assessment
a. Clinical Disability Scoring (CDS):
-
Observe each mouse daily.
-
Score the clinical signs based on a standardized scale (a common scale ranges from 0 to 5):
-
0: No clinical signs
-
1: Limp tail
-
2: Mild hind limb paresis (waddling gait)
-
3: Severe hind limb paresis
-
4: Hind limb paralysis
-
5: Moribund or dead
-
b. Rotarod Test:
-
Acclimatize the mice to the rotarod apparatus for several days before the first test.
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod.
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
The average latency to fall is used for analysis.
c. Body Weight Measurement:
-
Weigh each mouse daily or at regular intervals using a calibrated animal balance.
-
Record the weight in grams.
Histopathological Analysis
a. Tissue Preparation:
-
At the desired endpoint, deeply anesthetize the mice.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissues in a sucrose solution (e.g., 30% sucrose in PBS).
-
Embed the tissues in optimal cutting temperature (OCT) compound and freeze.
-
Cut cryosections (e.g., 20 µm thick) using a cryostat.
b. Demyelination Staining (Luxol Fast Blue):
-
Bring sections to room temperature and rehydrate.
-
Stain in Luxol Fast Blue solution at 60°C for 2-4 hours.
-
Rinse in 95% ethanol and then in distilled water.
-
Differentiate in 0.05% lithium carbonate solution for 30 seconds.
-
Continue differentiation in 70% ethanol until the gray matter is colorless and the white matter is clearly stained blue.
-
Counterstain with Cresyl Violet if desired.
-
Dehydrate, clear, and mount the sections.
c. Immunohistochemistry for Immune Cell Infiltration and Axonal Damage:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-CD3 for T cells, anti-B220 for B cells, anti-Iba1 for microglia/macrophages, anti-SMI-32 for non-phosphorylated neurofilaments as a marker of axonal damage).
-
Wash and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount and image using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine and Viral Load Analysis
a. RNA Extraction:
-
At the desired endpoint, harvest the spinal cord and brain tissue.
-
Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
b. cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
c. qRT-PCR:
-
Perform qRT-PCR using specific primers for the target genes (e.g., TMEV viral RNA, IL-1β, TNF-α, IFN-γ) and a suitable master mix.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the delta-delta Ct method to determine relative gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways and experimental workflows relevant to the study of Siponimod in the TMEV model.
Caption: Proposed mechanism of Siponimod in the TMEV model.
Caption: A typical experimental workflow.
References
- 1. SARS-CoV-2 Infection: A Role for S1P/S1P Receptor Signaling in the Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Infection: A Role for S1P/S1P Receptor Signaling in the Nervous System? - ean.org [ean.org]
- 3. Infection with Theiler's Murine Encephalomyelitis Virus Directly Induces Proinflammatory Cytokines in Primary Astrocytes via NF-κB Activation: Potential Role for the Initiation of Demyelinating Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrocytes, not microglia, are the main cells responsible for viral persistence in Theiler's murine encephalomyelitis virus infection leading to demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Does Siponimod Exert Direct Effects in the Central Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Direct Activation of Innate and Antigen-Presenting Functions of Microglia following Infection with Theiler's Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Siponimod Fumarate for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod, available as Siponimod Fumarate, is a selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2][3][4] Its mechanism of action involves preventing the egress of lymphocytes from lymph nodes, which reduces the number of circulating lymphocytes that can infiltrate target tissues like the central nervous system (CNS).[1][5] Beyond its effects on the immune system, Siponimod can also directly impact cells within the CNS, including astrocytes, microglia, and oligodendrocytes.[6] This has led to its investigation and approval for treating relapsing forms of multiple sclerosis.[1] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound for use in cell-based assays.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [2] |
| Ethanol | ~3 mg/mL | [2] |
| Dimethyl Formamide (DMF) | ~16 mg/mL | [2] |
| 1:20 DMSO:PBS (pH 7.2) | ~0.04 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), the recommended solvent for initial dissolution.[2][7]
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warming the Solvent: Warm the DMSO to room temperature if stored refrigerated.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a biosafety cabinet).
-
Dissolution: Transfer the weighed this compound to a sterile tube or vial. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).[3]
-
Mixing: Vortex the solution for several minutes to ensure complete dissolution. Gentle warming to 37°C for 10-30 minutes may aid in dissolving the compound if necessary.[7] Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). Store the aliquots at -20°C or -80°C for long-term storage to maintain stability.[3][4] It is advisable to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration DMSO stock solution into a final working concentration in cell culture medium.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): If preparing a very low final concentration, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.
-
Final Dilution: Add the appropriate volume of the this compound stock solution to the pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment (e.g., 0.01 nM to 10 nM).[2][8]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of cell culture medium.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Aqueous solutions of Siponimod are not recommended for storage for more than one day.[2]
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Siponimod's mechanism of action and signaling pathways.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound (BAF312) | S1P Receptor | CAS 1234627-85-0 | Buy this compound (BAF312) from Supplier InvivoChem [invivochem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
- 8. Siponimod Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Siponimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] By acting as a functional antagonist on S1P1 receptors on lymphocytes, Siponimod prevents their egress from lymph nodes, thereby reducing the infiltration of inflammatory cells into the central nervous system (CNS).[1][2] Its activity on S1P5 receptors, which are expressed on oligodendrocytes and other CNS cells, suggests a potential direct role in neuroprotective and remyelination processes.[2] A thorough understanding of the preclinical pharmacokinetic profile of Siponimod is essential for the design and interpretation of non-clinical safety and efficacy studies, and for predicting its human pharmacokinetics.
These application notes provide a summary of the preclinical pharmacokinetic data of Siponimod in various animal models, detailed protocols for conducting pharmacokinetic studies, and visualizations of the experimental workflow and the compound's signaling pathway.
Data Presentation: Preclinical Pharmacokinetic Parameters of Siponimod
The following tables summarize the key pharmacokinetic parameters of Siponimod in several preclinical species.
Table 1: Pharmacokinetic Parameters of Siponimod in Rats
| Parameter | Value | Species | Dose | Route | Reference(s) |
| Tmax (h) | ~8 | Long Evans Rat | 3 mg/kg/day (7 days) | Oral | [3] |
| Cmax (µM) | ~0.7 (plasma) | Long Evans Rat | 3 mg/kg/day (7 days) | Oral | [3] |
| AUC (µM*h) | Not explicitly stated | Long Evans Rat | 3 mg/kg/day (7 days) | Oral | [3] |
| Half-life (t½) (h) | ~6 | Rat | Not specified | Not specified | [4] |
| Bioavailability (%) | 50 | Rat | Not specified | Oral | [4] |
| Protein Binding (%) | >99.9 (plasma) | Human (inferred for preclinical) | Not applicable | Not applicable | [3] |
| Brain/Blood Ratio | ~6-7 | Rat | 0.01, 0.1, 1 mg/kg/day (7 days) | Oral | [3] |
Table 2: Pharmacokinetic Parameters of Siponimod in Mice
| Parameter | Value | Species | Dose | Route | Reference(s) |
| Brain/Blood Ratio | ~10 | C57BL/6J Mouse | 0.003 - 0.2 g/kg in diet | Oral |
Table 3: Pharmacokinetic Parameters of Siponimod in Monkeys
| Parameter | Value | Species | Dose | Route | Reference(s) |
| Half-life (t½) (h) | ~19 | Monkey | Not specified | Not specified | [4] |
| Bioavailability (%) | 71 | Monkey | Not specified | Oral | [4] |
Experimental Protocols
In Vivo Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Siponimod in rats following a single oral dose.
Materials:
-
Siponimod
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
Protocol:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study, with free access to food and water.
-
Dose Preparation: Prepare a formulation of Siponimod in the chosen vehicle at the desired concentration. Ensure the formulation is homogenous.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with continued access to water.
-
Dosing:
-
Weigh each rat to determine the exact volume of the dose formulation to be administered.
-
Administer a single oral dose of Siponimod via gavage. A typical dose for a discovery-phase study might be 5 or 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Place the collected blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Data Analysis:
-
Analyze the plasma samples for Siponimod concentration using a validated LC-MS/MS method.
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
-
Bioanalytical Method for Siponimod in Plasma using LC-MS/MS
Objective: To quantify the concentration of Siponimod in plasma samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Siponimod analytical standard
-
Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Ultrapure water
-
Plasma samples from the pharmacokinetic study
-
96-well plates
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Siponimod in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Siponimod.
-
Prepare QC samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample in a 96-well plate, add 150 µL of ACN containing the internal standard.
-
Mix thoroughly to precipitate the plasma proteins.
-
Centrifuge the plate at approximately 4000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of Siponimod from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for Siponimod and the internal standard.
-
-
-
Data Processing:
-
Integrate the peak areas for Siponimod and the internal standard.
-
Calculate the peak area ratio of Siponimod to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Siponimod in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for a preclinical oral pharmacokinetic study.
Caption: Simplified signaling pathway of Siponimod.
References
Troubleshooting & Optimization
Technical Support Center: Siponimod Fumarate Solubility and Formulation
Welcome to the Technical Support Center for Siponimod Fumarate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility limitations of this compound?
A1: Siponimod, as a crystalline solid, exhibits poor aqueous solubility. It is sparingly soluble in aqueous buffers, which can present challenges for in vitro assays and formulation development.[1] Its solubility is significantly higher in organic solvents.
Q2: What is the recommended method for preparing an aqueous solution of siponimod for laboratory use?
A2: Due to its low aqueous solubility, the recommended method for preparing an aqueous solution of siponimod is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute the resulting stock solution with the aqueous buffer of choice.[1] For instance, a 1:20 solution of DMSO:PBS (pH 7.2) can be used to achieve a siponimod solubility of approximately 0.04 mg/mL.[1] It is important to note that aqueous solutions of siponimod are not recommended for storage for more than one day.[1]
Q3: What are the established strategies to enhance the solubility and dissolution rate of this compound?
A3: Several formulation strategies can be employed to overcome the solubility challenges of this compound. These include:
-
Particle Size Reduction (Micronization): Reducing the particle size increases the surface area of the drug, which can lead to an enhanced dissolution rate.[2][3][4][5] This is a common strategy for BCS Class II drugs like siponimod.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing siponimod in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[6][7]
-
Co-crystallization: Forming co-crystals of siponimod with a suitable co-former can alter the crystal lattice and improve the drug's physicochemical properties, including solubility and dissolution rate.[8][9]
-
Use of Solubilizing Excipients: Incorporating solubilizing agents, such as cyclodextrins, into the formulation can enhance the solubility of siponimod.
Troubleshooting Guides
Issue: Low or inconsistent solubility in aqueous buffers.
Possible Cause: Direct dissolution of crystalline this compound in aqueous media is challenging due to its hydrophobic nature.
Solution Workflow:
Caption: Workflow for preparing aqueous solutions of this compound.
Issue: Difficulty in achieving a high enough concentration for in vivo studies.
Possible Cause: The inherent low solubility of this compound limits the maximum achievable concentration in simple aqueous vehicles.
Solution: Consider advanced formulation strategies such as amorphous solid dispersions or co-crystals to improve the apparent solubility and dissolution rate.
Quantitative Data Summary
Table 1: Solubility of Siponimod in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Ethanol | ~ 3 | [1] |
| Dimethyl sulfoxide (DMSO) | ~ 20 | [1] |
| Dimethyl formamide (DMF) | ~ 16 | [1] |
| 1:20 DMSO:PBS (pH 7.2) | ~ 0.04 | [1] |
| PBS (pH 7.4) | 0.0539 ± 0.0048 | [10] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Aqueous Solubility
This protocol outlines the widely used shake-flask method for determining the thermodynamic solubility of a compound.[11][12][13][14][15]
Materials:
-
This compound
-
Purified water or desired aqueous buffer
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visible.
-
Add a known volume of the desired aqueous medium (e.g., purified water, phosphate buffer of a specific pH).
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, visually inspect the vials to ensure an excess of solid material remains.
-
Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Quantify the concentration of siponimod in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).
-
The resulting concentration represents the thermodynamic solubility of this compound under the tested conditions.
Protocol 2: Preparation of this compound Amorphous Solid Dispersion by Spray Drying
This protocol provides a general procedure for preparing an amorphous solid dispersion (ASD) of this compound using a spray dryer.[6][16][17]
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone (PVP) K-30, HPMCAS-MF)[6][17]
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
-
Spray dryer
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent. The ratio of drug to polymer should be predetermined based on formulation development studies.
-
Stir the solution until both the drug and polymer are fully dissolved.
-
Set the parameters of the spray dryer, including inlet temperature, atomization pressure, and feed rate. These parameters will need to be optimized for the specific drug-polymer-solvent system.
-
Pump the solution through the nozzle of the spray dryer. The hot drying gas will rapidly evaporate the solvent, resulting in the formation of solid particles.
-
Collect the dried powder from the cyclone or collection vessel.
-
Characterize the resulting ASD for its amorphous nature (e.g., using Powder X-ray Diffraction - PXRD), drug content, and dissolution properties.
Protocol 3: Preparation of this compound Co-crystals
This protocol describes a general method for the preparation of this compound co-crystals.[8][9]
Materials:
-
Siponimod
-
Co-former (e.g., Fumaric Acid)
-
Suitable solvent or solvent mixture (e.g., 2-methyltetrahydrofuran and water)[8]
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve siponimod in the chosen solvent system at a specific temperature (e.g., 20°C).[8]
-
Add the co-former (fumaric acid) to the solution.[8]
-
The mixture may be heated to facilitate dissolution and then cooled to induce crystallization.[8]
-
Stir the mixture for a specified period to allow for co-crystal formation.
-
Collect the resulting precipitate by filtration.
-
Dry the collected solid under vacuum.
-
Characterize the resulting co-crystals to confirm their formation and evaluate their physicochemical properties, including solubility and dissolution.
Signaling Pathway
Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][18] Its mechanism of action involves binding to these receptors on lymphocytes, which prevents their egress from lymph nodes. This reduces the number of circulating lymphocytes that can infiltrate the central nervous system.[18] The downstream signaling of S1P receptors is complex and involves various G proteins. S1P1 primarily couples to Gi/o, leading to the activation of downstream pathways such as the PI3K-Akt and Ras-ERK pathways, which are involved in cell survival and proliferation.[19][20][21]
Caption: Simplified Siponimod S1P1/S1P5 signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. zaimspharma.com [zaimspharma.com]
- 3. particle.dk [particle.dk]
- 4. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2019064184A1 - Process for preparation of siponimod, its salts and solid state forms thereof - Google Patents [patents.google.com]
- 7. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2019144094A1 - Crystalline siponimod fumaric acid and polymorphs thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. In Vivo Ocular Pharmacokinetics and Toxicity of Siponimod in Albino Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spray drying formulation of amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 18. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Siponimod Fumarate Stability for Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing Siponimod Fumarate in long-term experimental settings, maintaining the stability and integrity of the compound is paramount for reproducible and reliable results. This technical support center provides essential guidance on the proper storage, handling, and troubleshooting of this compound to ensure its optimal performance in your studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable long-term when stored under appropriate conditions. For maximal stability, it is recommended to store the crystalline solid at -20°C. Under these conditions, the compound is reported to be stable for at least four years.[1] Short-term storage at 0-4°C for days to weeks is also acceptable. The solid compound is stable enough for shipping at ambient temperatures for a few weeks.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound has low aqueous solubility. Therefore, it is recommended to first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Other suitable organic solvents include ethanol and dimethylformamide (DMF).[1] To prepare a stock solution, dissolve the solid this compound in the chosen solvent to your desired concentration. It is good practice to purge the solvent with an inert gas before use.
Q3: What is the recommended storage for this compound stock solutions?
A3: Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is suitable.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store this compound in aqueous solutions or cell culture media?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[1] The compound exhibits thermal instability in aqueous solutions, with significant degradation observed over time, especially at higher temperatures. For long-term experiments, it is best to prepare fresh dilutions in your aqueous buffer or cell culture medium from a frozen stock solution in an organic solvent immediately before use.
Q5: Is this compound sensitive to light?
A5: While specific photostability studies under various experimental conditions are not extensively detailed in publicly available literature, it is generally good laboratory practice to protect all research compounds from prolonged exposure to light, especially when in solution. Store stock solutions in amber vials or tubes wrapped in foil.
Troubleshooting Guide
Issue: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium.
-
Cause: This is a common issue with hydrophobic compounds dissolved in a high concentration of an organic solvent when diluted into an aqueous environment. The rapid change in solvent polarity can cause the compound to precipitate out of solution.
-
Solution 1: Step-wise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of your culture medium, perform a serial dilution. First, dilute the stock solution into a smaller volume of pre-warmed (37°C) medium, gently mix, and then add this intermediate dilution to the final volume of your culture medium.
-
Solution 2: Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize both precipitation and potential solvent-induced cellular toxicity. If your experimental design requires a higher concentration of this compound, consider preparing a more concentrated initial stock in DMSO to reduce the final volume added to your medium.
-
Solution 3: Vortexing: For some compounds, gentle vortexing of the final diluted solution can help to redissolve minor precipitates. However, be cautious as vigorous vortexing can denature proteins in media containing serum.
Issue: I am seeing a decrease in the expected biological activity of this compound over the course of my long-term experiment.
-
Cause: This could be due to the degradation of this compound in the aqueous experimental environment. As indicated by stability studies, the compound degrades over time in aqueous solutions, with the rate of degradation increasing with temperature.
-
Solution 1: Frequent Media Changes: For long-term cell culture experiments, it is crucial to perform regular media changes with freshly prepared this compound to maintain a consistent effective concentration. The frequency of media changes will depend on the stability of the compound at your experimental temperature (e.g., 37°C).
-
Solution 2: Verify Stock Solution Integrity: If you have been storing your DMSO stock solution for an extended period, consider preparing a fresh stock from solid compound to rule out degradation of the stock solution as the cause of the issue.
Data on this compound Stability
The following tables summarize available quantitative data on the stability of this compound under various conditions.
Table 1: Thermal Stability of Siponimod in Aqueous Solution (PBS, pH 7.4) [3]
| Storage Temperature (°C) | % Remaining after 45 days |
| 4 | Not explicitly stated, but degradation is minimal |
| 25 (Room Temperature) | 81.7% |
| 40 | 48.5% |
| 60 | 3.9% |
Table 2: Solubility of this compound in Various Solvents [1]
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 20 |
| Dimethyl Formamide (DMF) | 16 |
| Ethanol | 3 |
| DMSO:PBS (1:20, pH 7.2) | 0.04 |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) - optional but recommended
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
If available, briefly purge the headspace of the tube with an inert gas to displace oxygen.
-
Cap the tube tightly and vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for Preparing Working Solutions for Cell Culture Experiments
-
Materials:
-
Frozen aliquot of this compound DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM/F12 with serum and supplements)
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains below 0.5%.
-
In a sterile tube, perform a serial dilution if necessary. For example, first, dilute the stock solution 1:10 in pre-warmed medium.
-
Add the final diluted this compound solution to your cell culture plates or flasks containing the pre-warmed medium and cells.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO without the this compound.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Troubleshooting Siponimod Variability in EAE Models
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Siponimod in Experimental Autoimmune Encephalomyelitis (EAE) models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Siponimod in EAE models?
A1: Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2] Its principal mechanism in EAE involves acting as a functional antagonist of S1P1, which leads to the internalization and degradation of the receptor on lymphocytes.[2][3] This process sequesters lymphocytes, particularly autoreactive T cells, within the lymph nodes, preventing their egress and subsequent infiltration into the central nervous system (CNS).[1][2][4] Additionally, Siponimod is a lipophilic small molecule that can cross the blood-brain barrier, allowing for direct effects within the CNS.[2][5] These central effects may include modulating the activity of microglia and astrocytes and potentially promoting remyelination.[1][5][6]
Q2: Which EAE model is most suitable for evaluating Siponimod?
A2: The optimal EAE model depends on the specific research question. For studying chronic progressive disease, the MOG35-55-induced EAE in C57BL/6 mice is a commonly used and relevant model.[1] To investigate relapsing-remitting disease patterns, the PLP139-151-induced EAE model in SJL mice is a suitable choice.[1] Spontaneous chronic EAE models, such as those in 2D2xTh mice, are valuable for examining effects on features like meningeal ectopic lymphoid tissue formation.[1][7]
Q3: What are the anticipated effects of Siponimod on EAE clinical scores?
A3: Siponimod has been demonstrated to significantly ameliorate the clinical severity of EAE in a dose-dependent manner.[1] In some instances, higher doses have been shown to completely inhibit the development of EAE.[1] Notably, beneficial effects on clinical scores have been observed even at doses that have minimal impact on peripheral lymphocyte counts, suggesting direct neuroprotective effects within the CNS.[1][8]
Q4: Does Siponimod exert its effects solely on the peripheral immune system, or does it also act directly on the CNS?
A4: Siponimod has a dual mechanism of action, impacting both the peripheral immune system and the CNS directly.[4][6] Peripherally, it reduces the infiltration of lymphocytes into the CNS by sequestering them in secondary lymphoid organs.[4] Centrally, Siponimod can cross the blood-brain barrier and interact with S1P receptors on CNS-resident cells like astrocytes, microglia, and oligodendrocytes, potentially reducing neuroinflammation and promoting neuroprotection.[5][9]
Troubleshooting Guides
Issue 1: High Variability in EAE Induction and Disease Course
Question: We are observing significant variability in the incidence and severity of EAE among animals within the same experimental group. What are the potential causes and how can we mitigate this?
Answer: Variability in EAE models is a common challenge and can stem from several factors.[10][11] Here are key areas to troubleshoot:
-
Animal-Related Factors:
-
Genetics and Strain: Ensure the use of a consistent and appropriate mouse strain. Susceptibility to EAE is genetically determined, and even substrains can exhibit different responses.[10]
-
Age and Sex: Use animals of a consistent age (typically 8-12 weeks old) and sex (females are often more susceptible) within and between experiments.[1]
-
Microbiome: The gut microbiome can influence immune responses and EAE susceptibility. Variations in the microbiome between animal vendors or even different cages can contribute to variability.[12]
-
Animal Husbandry: Stress can significantly impact immune function. Maintain consistent and low-stress housing conditions, including cage density, light/dark cycles, and diet.[1]
-
-
Reagent and Procedural Factors:
-
Antigen Emulsion: The quality and stability of the MOG35-55/CFA emulsion are critical.[13][14] Ensure thorough and consistent emulsification to avoid variability in the administered dose.[13] The purity of the MOG35-55 peptide can also influence disease onset and incidence.[15]
-
Pertussis Toxin (PTx): The potency of PTx can vary between batches, which directly affects the permeability of the blood-brain barrier and, consequently, EAE development.[15][16] It is crucial to titrate each new batch of PTx to ensure consistent disease induction.[16]
-
Immunization Technique: Inconsistent injection volumes or subcutaneous placement can lead to variable antigen delivery and immune responses.
-
-
Scoring and Monitoring:
-
Blinding: Clinical scoring should always be performed by an individual who is blinded to the experimental groups to minimize bias.[1]
-
Standardized Scoring: Utilize a standardized and well-defined clinical scoring system consistently across all experiments.
-
Issue 2: Lack of Siponimod Efficacy in Our EAE Model
Question: We are not observing a significant therapeutic effect of Siponimod on EAE clinical scores. What are the potential reasons?
Answer: Several factors can contribute to an apparent lack of Siponimod efficacy:
-
Dosing and Administration:
-
Dosage: Verify that the correct dosage of Siponimod is being used. Efficacy is dose-dependent.[1]
-
Route of Administration: For oral gavage, ensure proper technique to guarantee correct delivery.[1] If using osmotic minipumps for continuous infusion, confirm the correct pump flow rate and drug concentration.[1]
-
Vehicle: Ensure Siponimod is properly suspended in a suitable vehicle, such as 0.5% methylcellulose, to ensure consistent administration.[1]
-
-
Timing of Treatment:
-
Pharmacokinetics:
-
Consider potential issues with drug absorption or metabolism in your specific animal model. Pharmacokinetic studies may be necessary to confirm adequate drug exposure.[1]
-
-
Model Severity:
-
If the induced EAE is hyperacute or overly severe, it may overwhelm the therapeutic capacity of the drug. Consider adjusting the immunization protocol to induce a less aggressive disease course.[1]
-
Issue 3: Unexpected Side Effects or Mortality in Siponimod-Treated Animals
Question: We are observing adverse effects, such as significant weight loss or mortality, in our Siponimod-treated EAE mice. How can we address this?
Answer: Adverse effects in Siponimod-treated animals can be multifactorial:
-
Dose Titration: Similar to its clinical use, a dose titration schedule may be necessary, especially for higher doses, to mitigate potential side effects.[1]
-
Supportive Care: EAE is a severe disease, and animals may require supportive care, such as providing moistened food on the cage floor and subcutaneous fluids, to prevent dehydration and malnutrition, particularly during the peak of the disease.[1]
-
Off-Target Effects: While Siponimod is selective, high doses might lead to off-target effects. If adverse events persist, consider reducing the dose.[1]
-
Drug Metabolism: In humans, the CYP2C9 genotype affects Siponimod metabolism. While less characterized in mice, inherent differences in drug metabolism between strains could contribute to toxicity.[1]
Data Presentation
Table 1: Summary of Siponimod Effects on EAE Clinical Scores
| EAE Model | Mouse Strain | Siponimod Dose | Treatment Paradigm | Outcome on Clinical Score | Reference |
| MOG35-55 | C57BL/6 | 0.45 μ g/day (ICV) | Preventive | Significant reduction | [8] |
| MOG35-55 | C57BL/6 | 3 mg/kg (oral) | Not Specified | Amelioration | [1] |
| Spontaneous Chronic | 2D2xTh | 3 mg/kg (oral) | Preventive | Amelioration | [7] |
| Spontaneous Chronic | 2D2xTh | 3 mg/kg (oral) | Therapeutic | Less prominent amelioration | [7] |
| PLP139-151 | SJL | 0.1 mg/kg (oral) | Therapeutic | Significant reduction | [17] |
Table 2: Impact of Siponimod on Immune Cell Populations in EAE
| Immune Cell Population | Location | Effect of Siponimod | Reference |
| T cells (CD3+) | CNS | Diminished infiltration | [4][6] |
| B cells and T cells | Meninges | Diminished numbers | [7] |
| T cells | Spleen | Reduced numbers | [7] |
| Peripheral Lymphocytes | Blood | Reduction | [3][8] |
| Microglia | CNS | Altered proinflammatory responses | [4][6] |
Experimental Protocols
Protocol 1: Induction of MOG35-55 EAE in C57BL/6 Mice
-
Antigen Emulsion Preparation:
-
Dissolve MOG35-55 peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare an equal volume of Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis (4 mg/mL).
-
Draw the MOG/PBS solution and the CFA into separate syringes connected by a Luer lock.
-
Force the contents back and forth between the syringes until a stable, white emulsion is formed.[1]
-
-
Immunization:
-
Pertussis Toxin Administration:
-
Within 2 hours of immunization, inject 200 ng of Pertussis Toxin (PTx) intraperitoneally (i.p.) in PBS.
-
Administer a second i.p. injection of 200 ng of PTx 22-26 hours after the first injection.[2]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead[1]
-
-
Protocol 2: Siponimod Administration
-
Oral Gavage:
-
Prepare a homogenous suspension of Siponimod in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer daily by oral gavage at the desired dose (e.g., 3 mg/kg).[1]
-
-
Intracerebroventricular (ICV) Infusion:
-
For direct CNS delivery, use osmotic minipumps.
-
Dissolve Siponimod in an appropriate vehicle and load into the minipumps according to the manufacturer's instructions to achieve the desired infusion rate.
-
Implant the minipumps stereotaxically to deliver the drug into the cerebral ventricles.[8]
-
Visualizations
Caption: Siponimod's dual mechanism of action in EAE.
Caption: Troubleshooting workflow for Siponimod in EAE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Siponimod Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of determinant factors associated with the efficiency of experimental autoimmune uveitis induction in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Minimizing Off-Target Effects of Siponimod In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Siponimod. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments aimed at identifying and minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets of Siponimod and its mechanism of action?
A1: Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2][3] It acts as a functional antagonist for the S1P1 receptor by causing its internalization and degradation. This prevents the egress of lymphocytes from lymph nodes, which is the primary mechanism for its therapeutic effect in multiple sclerosis.[2]
Q2: What are the known and potential off-target effects of Siponimod?
A2: While Siponimod is designed for high selectivity, potential off-target effects are a consideration in preclinical safety assessment. The primary concerns for S1P receptor modulators are effects mediated by S1P2, S1P3, and S1P4. S1P3 activation, for example, has been linked to adverse cardiac effects like bradycardia.[4] Siponimod was specifically developed to have low activity at the S1P3 receptor to minimize this risk. Other potential off-target liabilities for any small molecule include interactions with kinases, other G-protein coupled receptors (GPCRs), ion channels (like hERG), and metabolic enzymes (like cytochrome P450s).
Q3: How can I determine the optimal in vitro concentration of Siponimod to use while minimizing off-target effects?
A3: The optimal concentration should be based on the on-target potency (EC50) for S1P1 and S1P5. It is recommended to use the lowest concentration that elicits the desired on-target effect to minimize the risk of engaging lower-affinity off-targets. A dose-response curve in your specific assay system is essential to determine this concentration. The provided selectivity data can guide the upper limits of concentration to avoid engaging other S1P receptors.
Q4: How does Siponimod's metabolism influence in vitro experimental design?
A4: Siponimod is primarily metabolized by the cytochrome P450 enzymes CYP2C9 (approximately 79%) and CYP3A4 (approximately 18.5%).[5][6] If your in vitro system involves liver microsomes or cell lines with metabolic capacity (e.g., primary hepatocytes), you should account for its metabolism. In other cellular systems, the parent compound will be the primary active molecule.
Troubleshooting Guides
Issue 1: High background signal or constitutive activity in S1P receptor functional assays.
-
Possible Cause:
-
High Receptor Expression: Overexpression of the target S1P receptor in your cell line can lead to ligand-independent signaling.
-
Serum in Media: Serum contains lipids, including S1P, which can activate the receptors.
-
-
Troubleshooting Steps:
-
Optimize Receptor Expression: If using a transient or stable overexpression system, titrate the amount of receptor DNA or select a clone with lower expression that still provides a sufficient assay window.
-
Serum Starvation: Before the assay, wash the cells and incubate them in serum-free media for a few hours to remove exogenous S1P.
-
Use of an Inverse Agonist: If available for your specific receptor, an inverse agonist can be used to reduce basal activity.
-
Issue 2: Inconsistent results or low signal-to-noise ratio in functional assays (e.g., cAMP or Calcium Flux).
-
Possible Cause:
-
Cell Health and Passage Number: Cells that are unhealthy or at a high passage number can exhibit altered signaling responses.
-
Reagent Variability: Inconsistent concentrations of Siponimod, control compounds, or detection reagents.
-
Assay Conditions: Sub-optimal incubation times, temperatures, or buffer compositions.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Regularly check for viability and morphology.
-
Aliquot Reagents: Prepare single-use aliquots of Siponimod and other critical reagents to avoid repeated freeze-thaw cycles.
-
Optimize Assay Parameters: Systematically vary incubation times and reagent concentrations to find the optimal conditions for your specific cell line and assay readout.
-
Include Proper Controls: Always include a positive control (e.g., S1P) and a negative control (vehicle) in every experiment.
-
Issue 3: Observed phenotype does not match the expected on-target (S1P1/S1P5) effect.
-
Possible Cause:
-
Engagement of an Off-Target: At the concentration used, Siponimod may be interacting with another protein in your cellular system.
-
Ligand Bias: The compound may preferentially activate a non-canonical signaling pathway for the target receptor.
-
-
Troubleshooting Steps:
-
Perform a Concentration-Response Experiment: Determine if the unexpected phenotype is only observed at higher concentrations, which would suggest a lower-affinity off-target interaction.
-
Validate Off-Target Engagement: Use orthogonal assays to investigate potential off-targets. For example, if you suspect off-target kinase activity, perform a Western blot for the phosphorylation of its known substrate.
-
Use a Structurally Unrelated S1P1/S1P5 Modulator: If another selective S1P1/S1P5 modulator with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect. If not, an off-target effect of Siponimod is more probable.
-
Investigate Biased Agonism: Measure signaling through multiple downstream pathways (e.g., G-protein activation, β-arrestin recruitment) to determine if Siponimod is acting as a biased agonist in your system.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of Siponimod at S1P Receptors
| Receptor Subtype | Half Maximal Effective Concentration (EC50) |
| S1P1 | ≈0.46 nM |
| S1P2 | >10,000 nM |
| S1P3 | >1,111 nM |
| S1P4 | ≈383.7 nM |
| S1P5 | ≈0.3 nM |
(Data sourced from in vitro GTPγ[35S]-binding assays)[2][3]
Table 2: Summary of Siponimod's Profile on Key Off-Target Panels
| Off-Target Class | Key Target | Result | Implication for In Vitro Studies |
| Ion Channels | hERG | No significant effect on QT prolongation in clinical studies.[7] In vitro studies show it hardly affects the hERG current.[8] | Low risk of hERG-related cardiotoxicity in vitro. |
| Metabolic Enzymes | CYP2C9 | Primary metabolizing enzyme (≈79%).[5][6] | Consider metabolic stability in long-term cell-based assays with metabolically active cells. |
| Metabolic Enzymes | CYP3A4 | Secondary metabolizing enzyme (≈18.5%).[5][6] | As above. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Off-Target GPCRs
Objective: To determine the binding affinity (Ki) of Siponimod for a panel of non-S1P GPCRs.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes or prepare them from cell lines overexpressing the GPCR of interest.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add:
-
A fixed concentration of a suitable radioligand for the target GPCR (typically at its Kd concentration).
-
Increasing concentrations of unlabeled Siponimod.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand for the target receptor).
-
-
Incubation: Add a fixed amount of membrane protein to each well. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the Siponimod concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Functional Assay for S1P Receptors (Calcium Mobilization)
Objective: To measure the functional activity of Siponimod at Gq-coupled S1P receptors (S1P2, S1P3) by quantifying intracellular calcium mobilization.
Methodology:
-
Cell Culture: Plate cells stably expressing the S1P receptor of interest in black, clear-bottom 96-well plates.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of Siponimod in a suitable assay buffer. Also prepare a positive control (S1P) and a vehicle control.
-
Fluorescence Measurement:
-
Use a fluorescence plate reader equipped with an injector.
-
Record baseline fluorescence for a short period.
-
Inject the Siponimod or control solutions into the wells.
-
Immediately record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well (peak fluorescence - baseline fluorescence).
-
Normalize the data to the response of the positive control (S1P).
-
Plot the normalized response against the logarithm of the Siponimod concentration and fit the data to a dose-response curve to determine the EC50.
-
Visualizations
Caption: On-target signaling pathways of Siponimod via S1P1 and S1P5 receptors.
Caption: Experimental workflow for identifying and minimizing off-target effects.
Caption: Overview of S1P receptor family signaling and G-protein coupling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Does Siponimod Exert Direct Effects in the Central Nervous System? [mdpi.com]
- 5. Siponimod Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Effects of Therapeutic and Supratherapeutic Doses of Siponimod (BAF312) on Cardiac Repolarization in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC for Siponimod Impurity Profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the impurity profiling of Siponimod.
Optimized HPLC Method Protocol for Siponimod and Its Impurities
A robust HPLC method is crucial for the accurate identification and quantification of impurities in Siponimod. The following protocol is based on established and validated methods for the analysis of Siponimod fumarate and its related substances.[1]
Experimental Protocol
This method is designed for the simultaneous determination of Siponimod and its process-related and degradation impurities in bulk drug substances and tablet dosage forms.[1]
1. Chromatographic Conditions:
The core parameters for the HPLC setup are summarized in the table below.
| Parameter | Recommended Setting |
| Column | XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Perchloric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Stepped Gradient Elution (specifics below) |
| Flow Rate | 1.4 mL/min |
| Column Temperature | 42.5°C |
| Detection Wavelength | 212 nm |
| Injection Volume | 10 µL |
2. Mobile Phase Preparation:
-
Mobile Phase A: Carefully add 1.0 mL of perchloric acid (70%) to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Before use, filter both mobile phases through a 0.45 µm or 0.22 µm membrane filter and degas for at least 10 minutes using an ultrasonic bath to prevent air bubbles in the system.[2][3]
3. Standard Solution Preparation:
-
Siponimod Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Siponimod reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a 50:50 (v/v) mixture of water and acetonitrile, sonicate for 5 minutes to ensure complete dissolution, and make up to the volume with the same diluent.[4]
-
Working Standard Solution (20 µg/mL): Dilute the stock solution appropriately with the diluent to achieve the desired concentration for analysis.[4]
4. Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a single dose of Siponimod into a suitable volumetric flask.
-
Add the diluent (50:50 v/v water:acetonitrile), sonicate to dissolve the active ingredient, and dilute to the final volume.
-
Filter the resulting solution through a 0.45 µm syringe filter to remove excipients before injecting into the HPLC system.
5. System Suitability: Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak asymmetry (tailing factor), and theoretical plates.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Siponimod.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving common HPLC problems.
Caption: A workflow for troubleshooting common HPLC issues.
Q&A Troubleshooting
Question: Why am I seeing poor resolution or overlapping peaks between Siponimod and an impurity?
Answer:
-
Mobile Phase Composition: The gradient elution program is critical for resolving closely eluting impurities. Verify that the mobile phase composition (0.1% perchloric acid in water and acetonitrile) is prepared accurately.[1] Incorrect preparation can significantly alter selectivity.[5]
-
Column Degradation: The column's stationary phase can degrade over time, leading to a loss of resolution.[2] If the column is old or has been used with harsh conditions, consider replacing it.
-
Flow Rate: An inconsistent or incorrect flow rate can affect separation. Ensure the pump is delivering a steady flow of 1.4 mL/min.[1][5]
-
Column Temperature: The temperature (42.5°C) plays a role in separation efficiency.[1] Check that the column oven is maintaining the correct and stable temperature.[6]
Question: What causes peak tailing for the main Siponimod peak?
Answer:
-
Column Contamination: Active sites on the stationary phase can become exposed or contaminated, leading to secondary interactions with the analyte. Try flushing the column with a strong solvent like 100% methanol or isopropanol.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself or a weaker solvent.[7]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[6]
-
Partially Blocked Frit: Particulates from the sample or mobile phase can clog the column inlet frit.[3] Consider replacing the in-line filter or the column frit.
Question: My system pressure is fluctuating unexpectedly. What should I do?
Answer:
-
Air Bubbles: This is a very common cause. Air bubbles in the pump or mobile phase lines can cause pressure fluctuations.[6] Purge the pump and ensure the mobile phase is thoroughly degassed.
-
Pump Seals: Worn or dirty pump seals can lead to leaks and pressure instability.[7] Check for leaks around the pump head and replace the seals if necessary.
-
Check Valves: A malfunctioning check valve can also cause pressure issues.[3] Cleaning the valves with isopropanol, potentially in an ultrasonic bath, can resolve the problem.[3]
-
Leaks: Systematically check all fittings and connections from the pump to the detector for any signs of leaks, which can cause a drop in pressure.[5]
Question: The baseline of my chromatogram is noisy or drifting. What are the potential causes?
Answer:
-
Mobile Phase Issues: Impurities in the solvents or improper mixing of the mobile phase can cause a noisy or drifting baseline.[7] Use high-purity solvents and prepare fresh mobile phases daily.
-
Insufficient Degassing: Dissolved gas in the mobile phase can outgas in the detector cell, causing noise.[2] Ensure adequate degassing.
-
Detector Lamp: An aging detector lamp can lose intensity and cause noise. Check the lamp's energy levels and replace it if it's near the end of its lifespan.[6]
-
Contaminated Detector Cell: Contaminants in the flow cell can interfere with light detection. Flush the cell with an appropriate solvent to clean it.[6]
Frequently Asked Questions (FAQs)
Question: What are the main types of impurities associated with Siponimod?
Answer: Impurities in Siponimod can originate from various sources:
-
Process-Related Impurities: These are substances that form during the synthesis of the drug substance, including unreacted starting materials, intermediates, and by-products.[8][9]
-
Degradation Impurities: These arise when the drug substance is exposed to stress conditions like light, heat, humidity, acid, or base, causing it to degrade. This is often studied through forced degradation experiments.[8][9]
-
Isomeric Impurities: These have the same molecular formula as Siponimod but a different spatial arrangement of atoms.[9]
A list of some known Siponimod impurities is provided below.
| Impurity Name | Type |
| Siponimod Alcohol Impurity | Process-Related/Degradation |
| Siponimod Aldehyde Impurity | Process-Related/Degradation |
| Siponimod Dimer Impurity | Process-Related |
| Siponimod Fumaric Acid Impurity | Formulation-Related |
| Siponimod Z-Isomer | Isomeric Impurity |
(This table is a sample; a comprehensive list can be obtained from pharmaceutical standard suppliers.)[10][11]
Question: Why is a UV detection wavelength of 212 nm recommended for the analysis?
Answer: The choice of 212 nm for UV detection is based on the optimization process within the Analytical Quality by Design (AQbD) framework.[1] This wavelength provides a suitable balance of sensitivity for detecting both the main component, Siponimod, and its various impurities, many of which may have different absorption maxima. While other methods might use a different wavelength like 257 nm, 212 nm was found to be optimal for resolving a broad range of critical impurities in the specific validated method cited.[1][4]
Question: What is forced degradation, and why is it important for impurity profiling?
Answer: Forced degradation, or stress testing, is a process where the drug substance is intentionally exposed to harsh conditions (e.g., acid/base hydrolysis, oxidation, heat, light) that are more severe than accelerated stability conditions.[9] This is done to identify the likely degradation products that could form during storage and handling, thus helping to develop a stability-indicating analytical method that can separate these degradation impurities from the active pharmaceutical ingredient (API).[9]
Question: How can I ensure the reproducibility of my results?
Answer: Reproducibility is key in pharmaceutical analysis. To ensure it:
-
Consistent Method Application: Strictly adhere to the validated method parameters without deviation.[5]
-
System Equilibration: Always allow the HPLC system, particularly the column, to equilibrate properly with the mobile phase before starting a sequence.[6]
-
Accurate Preparation: Prepare all solutions (mobile phases, standards, samples) consistently and accurately each time.[5]
-
Regular Maintenance: Perform routine maintenance on the HPLC system, including cleaning pump heads, replacing seals and filters, and checking for leaks.[2]
-
Record Keeping: Keep detailed records of every analysis, including any changes or observations, to help troubleshoot any future reproducibility issues.[7]
References
- 1. An ICH Q14-Guided AQbD Framework for the Development of an HPLC Method: Analysis of this compound and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. crsubscription.com [crsubscription.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. veeprho.com [veeprho.com]
- 9. Siponimod Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. Siponimod Impurities : Venkatasai Life Sciences [venkatasailifesciences.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Navigating Siponimod-Induced Lymphocyte Sequestration in Preclinical Research: A Technical Support Guide
Welcome to the technical support center for researchers utilizing siponimod in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively manage and interpret siponimod-induced lymphocyte sequestration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind siponimod-induced lymphocyte sequestration?
A1: Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 (S1P1) and 5 (S1P5).[1][2] The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is dependent on an S1P gradient, which is high in the blood and lymph and low within these tissues. Lymphocytes express S1P1, and the binding of S1P to this receptor signals them to exit the lymphoid tissue and enter circulation.[3] Siponimod acts as a functional antagonist of S1P1.[4][5] It initially activates the receptor, but with continued exposure, it causes the receptor's internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the secondary lymphoid organs and leading to a reduction in circulating lymphocytes (lymphopenia).[3][4]
Q2: How quickly can I expect to see a reduction in peripheral lymphocyte counts after administering siponimod?
A2: The onset of lymphocyte reduction is rapid. In healthy human volunteers, a maximal reduction in the absolute lymphocyte count (ALC) was observed 4-6 hours after administration.[5] In animal models, significant lymphopenia is typically established within the first few days of daily dosing.[6]
Q3: Is the lymphocyte sequestration induced by siponimod reversible?
A3: Yes, the effect is reversible. After discontinuing siponimod, lymphocyte counts in the peripheral blood are expected to return to baseline levels. In humans, this recovery period can be up to 3-4 weeks.[7] Researchers should factor in this washout period when designing experiments that require the return of normal lymphocyte circulation.
Q4: Does siponimod affect all lymphocyte subsets equally?
A4: No, siponimod's effect on lymphocyte subsets is not uniform. Studies in both humans and animal models have shown that siponimod preferentially sequesters naive T cells and central memory T cells.[8] In contrast, effector memory T cells are less affected and may even be enriched as a proportion of the remaining circulating lymphocytes.[5][8] Siponimod significantly reduces the numbers of circulating CD4+ T cells and B cells.[8][9][10]
Troubleshooting Guide
Issue 1: Greater than expected lymphopenia or signs of over-immunosuppression.
-
Question: I've observed a more severe drop in lymphocyte counts than anticipated, and my animals are showing signs of distress (e.g., weight loss, hunched posture). What should I do?
-
Answer:
-
Verify Dosing: Double-check your dose calculations and the concentration of your siponimod solution. Inaccurate dosing is a common source of error.
-
Consider the Animal Model: Different species and even strains of rodents can have varying sensitivities to S1P modulators. The provided dose may need to be adjusted for your specific model.
-
Route of Administration: The method of administration (e.g., oral gavage, diet-loaded food) can influence the pharmacokinetics and subsequent pharmacodynamic effect. Ensure consistency in your administration technique.
-
Monitor for Infections: Severe lymphopenia can increase the risk of opportunistic infections.[5] Monitor animals closely for any signs of illness and consult with your institution's veterinary staff.
-
Dose Reduction: If severe lymphopenia persists and is associated with adverse clinical signs, consider reducing the dose of siponimod.
-
Issue 2: High variability in lymphocyte counts between animals in the same treatment group.
-
Question: There is a wide range of lymphocyte depletion among my animals receiving the same dose of siponimod. How can I reduce this variability?
-
Answer:
-
Standardize Administration: Ensure that the timing and technique of drug administration are consistent for all animals. For oral gavage, ensure proper delivery to the stomach.
-
Animal Health Status: Underlying health issues can affect drug metabolism and immune status. Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to their housing and handling to minimize stress, which can impact physiological responses.
-
Blood Sampling Technique: Standardize your blood collection method. Stress from handling during sampling can cause transient changes in lymphocyte counts.
-
Issue 3: Minimal or no observed lymphopenia after siponimod administration.
-
Question: I am not observing the expected decrease in peripheral lymphocytes after treating my animals with siponimod. What could be the problem?
-
Answer:
-
Drug Preparation and Storage: Verify that the siponimod compound is correctly prepared and has been stored under the recommended conditions to ensure its stability and activity.
-
Administration Efficacy: For oral gavage, ensure the drug is being delivered effectively and not regurgitated. For diet-based administration, monitor food intake to confirm the animals are consuming the medicated diet.
-
Timing of Blood Collection: While the effect is generally sustained with daily dosing, the timing of blood collection relative to the last dose might influence the observed lymphocyte count. Standardize the time of day for blood sampling.
-
Analytical Method: If using a hematology analyzer, ensure it is calibrated correctly for the species you are using.[11] For flow cytometry, verify your gating strategy and antibody staining panel.
-
Dose-Response: It's possible the dose used is insufficient for the specific animal model. A dose-response study may be necessary to determine the optimal dose for achieving the desired level of lymphopenia.[12]
-
Quantitative Data Summary
Table 1: Siponimod Dose and Corresponding Lymphocyte Reduction in Animal Models
| Animal Model | Siponimod Dose | Route of Administration | Duration of Treatment | Observed Effect on Peripheral Lymphocytes | Reference |
| Naive Mice (C57BL/6) | 10 mg/kg (in diet) | Diet-loaded food | 10 days | ~80% reduction in blood lymphocyte counts | [9] |
| EAE Mice (C57BL/6) | 10 mg/kg (in diet) | Diet-loaded food | Chronic | 70-80% reduction in blood lymphocyte counts | [12] |
| Rats (Long Evans) | 0.01, 0.1, 1 mg/kg/day | Oral gavage | 7 days | Dose-dependent reduction in brain S1P1 levels (surrogate for activity) | [11] |
| EAE Mice (SJL/J) | 0.1 mg/kg | Oral gavage | Daily | Maximal reduction of blood lymphocyte counts over 24h | [12] |
| EAE Mice | 3 mg/kg/day | Oral gavage | Daily from onset | Significant reduction in peripheral B and T cells | [4] |
Experimental Protocols
Protocol 1: Administration of Siponimod via Oral Gavage in Mice
-
Preparation of Siponimod Suspension:
-
Prepare a homogenous suspension of siponimod in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.[1][13]
-
The concentration should be calculated based on the desired dose (e.g., 3 mg/kg) and the average weight of the mice, ensuring a consistent gavage volume (typically 100-200 µL).
-
-
Administration:
-
Gently restrain the mouse.
-
Using a proper-sized oral gavage needle, carefully insert it into the esophagus and deliver the suspension directly into the stomach.
-
Administer daily at the same time to maintain consistent drug levels.
-
Protocol 2: Blood Collection for Lymphocyte Counting in Mice
-
Serial Blood Sampling (for monitoring kinetics):
-
Warm the mouse under a heat lamp to dilate the blood vessels.
-
Make a small incision in the lateral saphenous vein or tail vein.
-
Collect 20-50 µL of blood into a tube containing an anticoagulant (e.g., EDTA).[3]
-
Apply gentle pressure to the site to stop the bleeding.
-
-
Terminal Blood Collection:
-
Anesthetize the mouse deeply (e.g., with isoflurane).[11]
-
Perform a cardiac puncture to collect a larger volume of blood into a tube with an anticoagulant.
-
Protocol 3: Flow Cytometry for Lymphocyte Quantification
-
Red Blood Cell Lysis:
-
Lyse red blood cells from the whole blood sample using a commercial lysis buffer or an ammonium-chloride-potassium (ACK) lysis buffer.[3]
-
-
Antibody Staining:
-
Wash the remaining white blood cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with an Fc block to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies. A typical panel for murine lymphocytes includes:
-
-
Data Acquisition and Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Within the lymphocyte gate, identify and quantify the different subsets (e.g., CD3+ T cells, B220+ B cells).
-
Absolute counts can be determined using counting beads or by combining the percentage of each population with the total lymphocyte count from a hematology analyzer.
-
Visualizations
Caption: Mechanism of siponimod-induced lymphocyte sequestration.
Caption: Troubleshooting workflow for managing siponimod experiments.
Caption: General experimental workflow for siponimod animal studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Siponimod vs placebo in active secondary progressive multiple sclerosis: a post hoc analysis from the phase 3 EXPAND study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Siponimod enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of siponimod on lymphocyte subsets in active secondary progressive multiple sclerosis and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Oral Administration of Siponimod in Rodent Studies
Welcome to the technical support center for researchers utilizing Siponimod in rodent models. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures, with a focus on achieving consistent oral bioavailability and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Siponimod in rodents?
A1: The absolute oral bioavailability of Siponimod in male rats is approximately 50%.[1][2] While not exceptionally high, it is generally considered moderate and sufficient for achieving therapeutic concentrations. Studies consistently show that oral administration of Siponimod, either by gavage or in medicated food, results in dose-proportional increases in blood and brain concentrations in both mice and rats.[3][4]
Q2: What is the most significant pharmacokinetic feature of Siponimod in rodents?
A2: A key feature of Siponimod in rodents is its excellent penetration of the central nervous system (CNS). Following oral administration, the brain-to-blood exposure ratio is consistently reported to be around 6 to 7 in both mice and rats, indicating that the drug readily crosses the blood-brain barrier.[1][3]
Q3: What are the primary metabolic pathways for Siponimod?
A3: Siponimod is cleared primarily through biotransformation, with oxidative metabolism being the predominant mechanism.[5][6] The main route of excretion for Siponimod and its metabolites is through the feces.[7] While specific rodent cytochrome P450 enzymes involved are not detailed in the provided results, in humans, CYP2C9 is the major enzyme responsible for its metabolism.[5][6]
Q4: How does food intake affect the absorption of Siponimod in rodents?
A4: For studies involving medicated food pellets, it's important to consider rodent feeding behavior. Mice consume approximately 70-80% of their daily food intake during the night.[3] Therefore, blood sample collection timing is critical; samples taken in the early morning will likely reflect peak drug exposure, while those taken in the evening will represent trough levels.[4] For oral gavage studies, fasting animals overnight is a common practice to reduce variability in absorption.[8]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Troubleshooting Step |
| High variability in plasma/blood concentrations between animals | Improper Oral Gavage Technique: Incorrect placement of the gavage needle can lead to incomplete dosing or accidental administration into the lungs. | Action: Ensure proper training on oral gavage. Measure the insertion depth for each animal (from the tip of the nose to the last rib) and mark the needle. Administer the suspension slowly and smoothly, ensuring the animal swallows as the tube is advanced.[1] |
| Inconsistent Food Consumption (Medicated Feed): Dominance hierarchies or individual animal preferences can lead to variable consumption of medicated pellets. | Action: House animals individually if variability is high. Monitor food intake per animal daily. Ensure pellets are prepared uniformly to prevent "hot spots" of drug concentration.[9] | |
| Vehicle Issues: Poor suspension of Siponimod in the vehicle can lead to inconsistent dosing. | Action: Ensure the vehicle (e.g., 0.5% CMC) is prepared correctly and that Siponimod is thoroughly and homogeneously suspended immediately before each dose is drawn.[1] | |
| Lower than expected drug exposure (AUC) | Poor Drug Dissolution: The Siponimod powder may not be adequately wetted or suspended in the chosen vehicle. | Action: When preparing a suspension in 0.5% or 1% Carboxymethylcellulose (CMC), first create a paste with the Siponimod powder and a small amount of the vehicle before gradually adding the rest of the liquid with continuous stirring.[1][2] |
| Rapid Metabolism: While the baseline is established, certain experimental conditions could alter metabolism. | Action: Review any co-administered substances for potential induction of metabolic enzymes. If altered metabolism is suspected, a pilot pharmacokinetic study may be warranted. | |
| Lack of dose-proportionality in systemic exposure | Saturation of Absorption Mechanisms: At very high doses, absorption transporters could potentially become saturated. | Action: Review the dose range. Most studies show good dose-proportionality within typical experimental ranges (e.g., 0.01 to 3 mg/kg in rats).[1][3] Consider if the formulation is appropriate for higher concentrations. |
| Inconsistent or suboptimal pharmacodynamic effects (e.g., lymphocyte reduction) | Insufficient Drug Exposure: This is often linked to the issues above (variability, low AUC). | Action: Confirm that blood concentrations are reaching the target range required for the desired effect. For example, maximal lymphocyte reduction in mice is achieved at steady-state blood levels above ~60 nM.[4] |
| Timing of Treatment Initiation: In disease models like Experimental Autoimmune Encephalomyelitis (EAE), the timing of when treatment begins is critical to observing efficacy. | Action: In EAE models, prophylactic treatment (starting at or before disease induction) is generally more effective than therapeutic treatment (starting after symptom onset).[10][11] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Siponimod in Rats
| Parameter | Value | Species | Source(s) |
| Absolute Oral Bioavailability | 49 - 52% | Male Rat | [1] |
| Time to Peak Plasma Conc. (Tmax) | 2 - 8 hours | Rat | [1] |
| Brain/Blood Exposure Ratio | ~6 - 7 | Rat | [1][3] |
| Plasma Protein Binding | >99% | Rat | [1] |
| Volume of Distribution (Vd) | 2.2 - 3.0 L/kg | Rat | [1] |
Table 2: Dose-Dependent Exposure of Siponimod in Rodents (Oral Administration)
| Species | Dose | Blood Conc. (approx.) | Brain Conc. (approx.) | Source(s) |
| Mouse (Medicated Food) | 0.1 mg/kg food | 6 nM | - | [4] |
| 0.3 mg/kg food | 20 nM | - | [4] | |
| 1 mg/kg food | 100 nM | - | [4] | |
| 10 mg/kg food | 500 nM | 3 µM | [4] | |
| 30 mg/kg food | 1400 nM | - | [4] | |
| Rat (Oral Gavage) | 0.01 mg/kg/day | 1.2 ng/mL | 12 ng/g | [1] |
| 0.1 mg/kg/day | 12 ng/mL | 80 ng/g | [1] | |
| 1 mg/kg/day | 120 ng/mL | 800 ng/g | [1] | |
| 3 mg/kg/day | ~700 ng/mL | ~2300 ng/g | [1] |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of Siponimod via Oral Gavage in Rats
Materials:
-
Siponimod powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water[1][10]
-
Mortar and pestle or appropriate homogenizer
-
Magnetic stirrer and stir bar
-
Appropriately sized syringes and ball-tipped oral gavage needles (e.g., 16-18 gauge for adult rats)[1]
Procedure:
-
Vehicle Preparation: To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC powder to 100 mL of purified water while stirring vigorously to prevent clumping. Continue stirring until the solution is uniform.
-
Calculation: Determine the total volume of dosing solution required based on the number of animals, dose (e.g., 3 mg/kg), and dosing volume (e.g., 5 mL/kg).
-
Suspension Preparation:
-
Accurately weigh the required amount of Siponimod powder.
-
Create a smooth paste by adding a small amount of the 0.5% CMC vehicle to the powder and mixing thoroughly with a spatula or pestle.[1]
-
Gradually add the remaining vehicle while continuously stirring to create a homogenous suspension. Ensure the suspension is constantly stirred during dose administration to prevent settling.
-
-
Administration:
-
Weigh the rat immediately before dosing to calculate the precise volume to administer.
-
Measure the correct insertion depth for the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib. Mark this depth on the needle.[1]
-
Gently restrain the animal and insert the gavage needle into the diastema (gap between incisors and molars), advancing it smoothly over the tongue into the esophagus.
-
Once the needle is at the pre-measured depth, administer the suspension slowly.[1]
-
Protocol 2: Preparation of Siponimod-Loaded Food Pellets for Mice
Materials:
-
Siponimod powder
-
Standard powdered rodent chow
-
Purified water
-
Mixer
-
Custom-built extruder or a large syringe with the tip cut off
-
Food dehydrator or drying oven
Procedure:
-
Calculation: Determine the desired final concentration of Siponimod in the food (e.g., 10 mg of Siponimod per kg of food).[9][12]
-
Dry Mixing: In a fume hood, accurately weigh the required amounts of powdered rodent chow and Siponimod. Mix the powders thoroughly until uniform.[9]
-
Wet Granulation: While still mixing, gradually add purified water (approximately 250 mL per 500 g of chow) until a consistent, dough-like mixture is formed.[9]
-
Extrusion: Load the mixture into an extruder and press it out to form long cylinders (~1.5 cm in diameter).[9]
-
Pellet Formation & Drying: Break the extruded cylinders by hand into smaller pellets (2-4 cm in length). Place the pellets on a drying rack and dry them overnight at approximately 35°C in a food dehydrator until hard.[9]
-
Storage: Store the medicated and control pellets at room temperature. It is recommended to prepare fresh batches every 2-4 weeks.[9]
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Siponimod signaling via S1P1/S1P5 receptors.
Caption: Experimental workflow for oral gavage administration.
Caption: Workflow for preparing medicated food pellets.
References
- 1. benchchem.com [benchchem.com]
- 2. Siponimod supports remyelination in the non-supportive environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The dual S1PR1/S1PR5 drug BAF312 (Siponimod) attenuates demyelination in organotypic slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Siponimod exerts neuroprotective effects on the retina and higher visual pathway through neuronal S1PR1 in experimental glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. Siponimod Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. neurology.org [neurology.org]
Technical Support Center: Siponimod Fumarate Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on potential interference of Siponimod Fumarate in fluorescence-based assays. The following information offers troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit fluorescent properties?
A1: There is currently no direct evidence in the scientific literature to suggest that this compound is inherently fluorescent. However, many organic molecules can exhibit some level of autofluorescence. It is recommended to experimentally determine if this compound contributes to the background fluorescence in your specific assay conditions.
Q2: What are the known spectral properties of this compound?
A2: this compound is known to absorb ultraviolet (UV) light with a maximum absorbance peak at approximately 257 nm.[1] This property is important to consider as it may interfere with assays that use UV light for excitation.
Q3: How can this compound potentially interfere with my fluorescence-based assay?
A3: Even if not strongly fluorescent itself, this compound can interfere with fluorescence-based assays through several mechanisms:
-
Inner Filter Effect: Due to its absorbance in the UV range, this compound can absorb the excitation light intended for your fluorophore, leading to a decreased fluorescence signal (a phenomenon known as the primary inner filter effect). It could also absorb the emitted fluorescence if the emission spectrum overlaps with its absorbance spectrum (the secondary inner filter effect).[2]
-
Fluorescence Quenching: this compound could potentially interact with the excited state of your fluorophore, causing it to return to the ground state without emitting a photon. This would result in a lower fluorescence signal.[2][3]
-
Autofluorescence: Although not documented, it is a possibility that this compound or its excipients in a formulated product could exhibit low levels of intrinsic fluorescence, which might contribute to the background signal.[3][4]
-
Light Scatter: At high concentrations, small molecules can sometimes form aggregates that scatter light, leading to artificially high fluorescence readings.
Q4: What types of fluorescence assays are most likely to be affected?
A4: Assays that are most susceptible to interference from this compound are those that:
-
Utilize UV excitation wavelengths near 257 nm.
-
Have low signal-to-background ratios, where even minor interference can have a significant impact.
-
Are sensitive to changes in light absorption in the sample.
Q5: Are there any general strategies to minimize compound interference in fluorescence assays?
A5: Yes, several general strategies can be employed to mitigate interference from test compounds:
-
Use Red-Shifted Dyes: Whenever possible, select fluorophores with excitation and emission wavelengths in the visible or far-red spectrum, away from the absorbance maximum of the test compound.[5][6]
-
Optimize Compound Concentration: Use the lowest effective concentration of this compound in your assay to minimize absorbance-related interference.
-
Implement Proper Controls: Always include control wells containing this compound without the fluorescent probe to measure its intrinsic fluorescence and absorbance effects.
-
Perform a "Pre-Read": Measure the absorbance of the compound at the excitation and emission wavelengths of the assay to identify potential inner filter effects.[2]
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| Decreased fluorescence signal in the presence of this compound. | Inner Filter Effect (absorbance of excitation or emission light). | 1. Perform a UV-Vis absorbance scan of this compound at the assay concentration. 2. If there is significant absorbance at your excitation or emission wavelength, consider switching to a fluorophore with longer wavelengths. 3. Use a correction formula for the inner filter effect if switching fluorophores is not feasible. |
| Fluorescence Quenching. | 1. Perform a quenching control experiment by titrating this compound into a solution of your fluorophore and measuring the fluorescence intensity. 2. If quenching is confirmed, you may need to use a different fluorophore or a different assay format. | |
| Increased fluorescence signal in the presence of this compound. | Autofluorescence of this compound or its formulation. | 1. Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay. 2. If autofluorescence is significant, subtract the background fluorescence from your experimental wells. 3. Consider using a spectrofluorometer to identify an emission-free region for your measurements. |
| Light Scattering. | 1. Visually inspect the wells for any precipitation. 2. Measure the absorbance at a wavelength outside the absorbance spectrum of your fluorophore and this compound (e.g., 600 nm) to detect scattering. 3. If scattering is an issue, try reducing the concentration of this compound or adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer. | |
| High variability in fluorescence readings. | Combination of the above factors or assay instability. | 1. Systematically perform all the control experiments mentioned above. 2. Ensure proper mixing and incubation times. 3. Validate the stability of this compound in your assay buffer over the course of the experiment. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the primary assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your main experiment.
-
Include a "buffer only" control.
-
Dispense the solutions into the wells of a black microplate.
-
Set the microplate reader to the excitation and emission wavelengths used for your primary fluorophore.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the "buffer only" control from all other readings. Plot the background-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing the Inner Filter Effect
Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of the assay fluorophore.
Materials:
-
This compound stock solution
-
Assay buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Prepare solutions of this compound in the assay buffer at the concentrations used in your experiment.
-
Use the assay buffer as a blank.
-
Scan the absorbance of each solution across a UV-Vis spectrum (e.g., 200-800 nm).
-
Data Analysis: Examine the absorbance spectrum for peaks or significant absorbance at the excitation and emission wavelengths of your fluorophore. Significant absorbance at these wavelengths suggests a potential for the inner filter effect.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow to test for this compound interference.
Caption: Troubleshooting logic for fluorescence assay interference.
References
- 1. crsubscription.com [crsubscription.com]
- 2. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Siponimod Dosage in Murine Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Siponimod in mouse models. The information is intended to help refine dosages to reduce adverse effects while maintaining experimental efficacy.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with Siponimod in mice.
Issue 1: Unexpectedly high incidence of adverse effects (e.g., significant weight loss, mortality) in Siponimod-treated mice.
-
Question: We are observing significant weight loss and some mortality in our Siponimod-treated mice, even at doses reported in the literature. What could be the cause and how can we mitigate this?
-
Answer: Several factors could contribute to increased sensitivity to Siponimod in your mouse colony.
-
Dose Titration: Abruptly starting with a high dose can lead to adverse events. Similar to its clinical use, a dose titration schedule is often necessary to allow for physiological adaptation, especially to cardiovascular effects like bradycardia.[1] It is recommended to start with a lower dose and gradually escalate to the target dose over several days.
-
Mouse Strain Differences: Metabolic and physiological differences between mouse strains can influence drug tolerance. The metabolism of Siponimod, particularly through the CYP2C9 enzyme in humans, highlights the potential for genetic factors to affect drug clearance and exposure.[1] While less characterized in mice, inherent strain differences in drug metabolism could lead to unexpected toxicity. Consider conducting a pilot study with a small number of animals from your specific strain to determine the maximum tolerated dose (MTD).
-
Supportive Care: In disease models like Experimental Autoimmune Encephalomyelitis (EAE), the disease itself can cause significant morbidity.[1] Siponimod's immunomodulatory effects can sometimes exacerbate underlying frailty. Ensure adequate supportive care, such as providing moistened food on the cage floor and subcutaneous fluids to prevent dehydration and malnutrition, especially during peak disease severity.[1]
-
Off-Target Effects: While Siponimod is selective for S1P1 and S1P5 receptors, high doses may lead to off-target effects.[1] If adverse events persist even with dose titration, consider reducing the final target dose.
-
Issue 2: Lack of therapeutic efficacy at previously reported effective doses.
-
Question: We are not observing the expected therapeutic effect of Siponimod in our EAE model, despite using a dose that has been published to be effective. Why might this be happening?
-
Answer: A lack of efficacy can stem from several experimental variables.
-
Pharmacokinetics: Issues with drug absorption or metabolism in your specific animal model could lead to lower than expected exposure.[1] Consider performing pharmacokinetic studies to confirm that adequate drug levels are being achieved in the blood and central nervous system (CNS).
-
Disease Model Severity: If the induced EAE is hyperacute or overly severe, it may overwhelm the therapeutic capacity of the drug at the tested dose.[1] Consider adjusting the immunization protocol to induce a less aggressive disease course.
-
Route of Administration: Ensure the chosen administration route (e.g., oral gavage, intraperitoneal injection, formulated in diet) is appropriate and consistently delivering the intended dose. Improper formulation or administration can significantly impact bioavailability.
-
Issue 3: Bell-shaped dose-response curve observed for CNS-related outcomes.
-
Question: We've noticed that increasing the dose of Siponimod beyond a certain point seems to reduce its beneficial effects on remyelination in our cuprizone model. Is this an expected phenomenon?
-
Answer: Yes, a bell-shaped dose-response curve has been observed for the pro-myelinating effects of Siponimod.[2] This suggests that while a certain concentration in the CNS is required for optimal efficacy, supramaximal exposures may be counterproductive.[3] This highlights the importance of careful dose-finding studies to identify the optimal therapeutic window for specific CNS-related outcomes, which may differ from the dose required for peripheral immune suppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Siponimod?
A1: Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[4] Its main immunomodulatory effect is mediated by acting as a functional antagonist of S1P1 on lymphocytes. This leads to the internalization and degradation of the receptor, which in turn prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system.[1] Additionally, Siponimod can cross the blood-brain barrier and directly act on S1P1 and S1P5 receptors expressed on CNS-resident cells like astrocytes, oligodendrocytes, and microglia, potentially exerting neuroprotective and pro-myelinating effects.[5][6]
Q2: What are the most common dose-dependent adverse effects of Siponimod in mice?
A2: The most prominent dose-dependent effect of Siponimod is a reduction in circulating lymphocytes (lymphopenia), which is an expected pharmacological effect.[7] At higher doses, adverse effects can include weight loss and mortality.[1][8] Repeat-dose toxicology studies in mice have also reported breathing difficulties and convulsions at high doses.[8]
Q3: What are the recommended starting doses for Siponimod in mice for different models?
A3: Dosing can vary significantly depending on the mouse model and the intended therapeutic effect.
-
EAE Models: Doses ranging from 0.01 mg/kg to 30 mg/kg administered in the diet have been shown to be effective in reducing EAE scores, with a maximal effect observed around 10 mg/kg in food.[3][9]
-
Stroke Models (tMCAO): A dose of 3 mg/kg administered via intraperitoneal injection has been used.[5][10]
-
Cuprizone-induced Demyelination: Daily oral administration of doses ranging from 0.315 mg/kg to 15.5 mg/kg has been shown to be protective, with a clear dose-dependent effect.[11]
It is crucial to consult the specific literature for your model of interest and to perform a pilot dose-range finding study.
Q4: How should Siponimod be prepared and administered to mice?
A4: Siponimod can be administered through several routes:
-
Oral Gavage: Siponimod can be formulated as a suspension for oral gavage. A common vehicle includes 0.5% Tween 80 and 0.5% methylcellulose in sterile water.[5][10]
-
Loaded Food Pellets: For chronic administration, incorporating Siponimod into the diet is a common and less stressful method. Doses are typically described as mg of drug per kg of food.[3][7]
-
Intraperitoneal (IP) Injection: Siponimod can be dissolved in a suitable vehicle and administered via IP injection.[5][10]
The choice of administration route should be based on the experimental design and the required dosing frequency.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of Siponimod on Lymphocyte Counts in Healthy Mice
| Siponimod Dose (mg/kg in food) | Steady-State Blood Level (nM) | Maximal Lymphocyte Reduction (%) | Reference |
| 0.1 | ~5 | - | [7] |
| 0.3 | 18 | ~50 | [7] |
| > 1 | > 60 | ~75 | [7] |
Table 2: Efficacy of Siponimod in the EAE Mouse Model (Administered in Diet)
| Siponimod Dose (g/kg in food) | Reduction in EAE Score (%) | Reference |
| 0.003 | 39.3 | [9] |
| 0.01 | 72.5 | [9] |
| 0.03 | 50.4 | [9] |
| 0.1 | 45.1 | [9] |
| 0.2 | 44.9 | [9] |
Table 3: Effects of Siponimod in a Mouse Stroke Model (3 mg/kg, IP)
| Parameter | Siponimod-treated | Vehicle-treated | P-value | Reference |
| CD4+ T-cells in ischemic hemisphere (cells) | 1036 ± 179.5 | 2257 ± 212.1 | P=0.0007 | [10] |
| CD8+ T-cells in ischemic hemisphere (cells) | 2942 ± 343.1 | 4897 ± 635.0 | P=0.0215 | [10] |
| Lesion Volume (mm³) at day 7 | 50.82 ± 8.49 | 45.70 ± 5.93 | Not Significant | [5] |
Experimental Protocols
Protocol 1: Siponimod Administration via Oral Gavage
-
Preparation of Formulation:
-
Prepare a vehicle solution of 0.5% Tween 80 and 0.5% methylcellulose in sterile water.
-
Calculate the required amount of Siponimod for the desired dose (e.g., 3 mg/kg).
-
Suspend the calculated amount of Siponimod powder in the vehicle solution to achieve the final desired concentration for dosing (e.g., if dosing 100 µL per 20 g mouse, the concentration would be 0.6 mg/mL for a 3 mg/kg dose).
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the Siponimod suspension to be administered.
-
Using a proper-sized oral gavage needle, carefully administer the calculated volume directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
For multiple-day studies, administer once daily or as required by the experimental design.[5][10]
-
Protocol 2: Siponimod Administration via Loaded Food Pellets
-
Diet Preparation:
-
Determine the target dose of Siponimod in mg/kg of food.
-
Siponimod can be incorporated into standard rodent chow by the manufacturer or in the laboratory if appropriate equipment is available.
-
Ensure homogenous mixing of the drug within the food pellets to guarantee consistent dosing.
-
-
Administration:
-
Provide the Siponimod-loaded food pellets ad libitum to the experimental group.
-
Monitor food intake to estimate the daily drug uptake per mouse (average daily food intake for a mouse is ~3 g/day ).[3][7]
-
Ensure a control group receives identical food pellets without the addition of Siponimod.
-
This method is suitable for long-term studies and minimizes handling stress on the animals.
-
Protocol 3: Monitoring for Adverse Effects and EAE Clinical Scoring
-
Daily Monitoring:
-
Check animals daily for general health status, including body weight, posture, and activity levels.
-
Record body weight for each animal to monitor for significant weight loss, which can be an indicator of toxicity or severe disease.
-
-
EAE Clinical Scoring:
-
Begin daily clinical scoring for EAE signs around day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:[1]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or ataxia
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Visualizations
Caption: Siponimod Signaling Pathway.
Caption: Experimental Workflow for Dosage Refinement.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. michael2012z.medium.com [michael2012z.medium.com]
- 3. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. medium.com [medium.com]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. benchchem.com [benchchem.com]
Addressing Siponimod Fumarate batch-to-batch variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Siponimod Fumarate. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected variations in the efficacy of this compound between different batches. What could be the potential causes?
A1: Batch-to-batch variability in the efficacy of this compound can stem from several factors. The most common culprits are variations in the impurity profile, differences in the crystalline form (polymorphism), and potential degradation of the compound. Each of these can impact the compound's solubility, bioavailability, and ultimately, its pharmacological activity.[1][2][3] It is crucial to thoroughly characterize each new batch to ensure consistency.
Q2: What are the known impurities of this compound, and how can they affect my experiments?
A2: Several impurities related to the synthesis and degradation of this compound have been identified. These can include process-related impurities from starting materials and intermediates, as well as degradation products that form under suboptimal storage conditions.[1][4][5] The presence of these impurities, even at low levels, can potentially alter the compound's activity or introduce off-target effects in your experiments. A comprehensive impurity profile analysis is recommended for each batch.
Q3: How does polymorphism affect this compound, and why is it important to control?
A3: this compound can exist in different crystalline forms, a phenomenon known as polymorphism.[2][6][7] Different polymorphs can have distinct physicochemical properties, including melting point, solubility, and stability.[3] These differences can significantly impact the drug's dissolution rate and bioavailability, leading to variable experimental outcomes.[3] Characterizing the crystalline form of each batch is essential for ensuring consistent results.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To maintain its stability, this compound should be stored under controlled conditions. For unopened containers, refrigeration at 2–8°C is recommended. After opening, the product can be stored at room temperature (20–25°C) for up to three months.[8] Exposure to high temperatures and humidity should be avoided as it can lead to the formation of degradation products.[9]
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro/In Vivo Experiments
If you are observing variability in your experimental results, such as changes in cell signaling readouts or inconsistent animal model responses, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Unexpected Peaks in Chromatographic Analysis
The appearance of unexpected peaks during HPLC or LC-MS/MS analysis can indicate the presence of impurities or degradation products.
Troubleshooting Steps:
-
Verify System Suitability: Ensure your analytical system is performing correctly by running a system suitability test with a well-characterized reference standard.
-
Analyze Blank Samples: Inject a blank solvent to rule out contamination from the mobile phase or the system itself.
-
Review Synthesis and Degradation Pathways: Consult literature to identify potential process-related impurities and degradation products of this compound.[1][4][5]
-
Stress Testing: Subject a sample of a known good batch to stress conditions (e.g., heat, acid, base, oxidation) to intentionally generate degradation products and see if they match the unknown peaks.
-
Mass Spectrometry Analysis: If using HPLC with UV detection, couple it with a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks, which can help in their identification.[10]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its impurities, based on published literature.[1][11] Method optimization may be required for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm) or equivalent C18 column[1] |
| Mobile Phase A | 0.1% Perchloric Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Stepped gradient elution (specific gradient to be optimized)[1] |
| Flow Rate | 1.0 - 1.4 mL/min[1][11] |
| Column Temperature | 42.5°C[1] |
| Detection Wavelength | 212 nm or 257 nm[1][11] |
| Injection Volume | 10 µL[11] |
Protocol 2: Powder X-Ray Diffraction (PXRD) for Polymorph Analysis
PXRD is a powerful technique to identify the crystalline form of this compound. Different polymorphs will produce distinct diffraction patterns.[2][7]
| Parameter | Typical Setting |
| Radiation Source | Cu Kα |
| Voltage | 40-45 kV |
| Current | 40-45 mA |
| Scan Range (2θ) | 2° to 40° |
| Scan Speed | 1-5°/min |
| Sample Preparation | Gently pack the powder sample into the holder. |
Signaling Pathway
Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[8][12] Its primary mechanism of action involves preventing the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to inflammation in the central nervous system.[12]
Caption: Mechanism of action of this compound.
References
- 1. An ICH Q14-Guided AQbD Framework for the Development of an HPLC Method: Analysis of this compound and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20210087140A1 - Crystalline siponimod fumaric acid and polymorphs thereof - Google Patents [patents.google.com]
- 3. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. WO2020161632A1 - Crystalline solid forms of siponimod - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. drugs.com [drugs.com]
- 9. pmda.go.jp [pmda.go.jp]
- 10. ijalsr.org [ijalsr.org]
- 11. crsubscription.com [crsubscription.com]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Investigating Siponimod Rebound Effect in Preclinical Models
Disclaimer: Direct preclinical data on the rebound effect following Siponimod withdrawal is currently limited in published literature. The following troubleshooting guide and frequently asked questions are primarily based on a well-established preclinical model of rebound developed for a related S1P receptor modulator, Fingolimod. This information is intended to serve as a directional guide for researchers designing and troubleshooting similar preclinical studies for Siponimod.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of a rebound effect after discontinuing an S1P receptor modulator like Siponimod?
A1: The leading hypothesis, supported by preclinical studies with Fingolimod, suggests that chronic S1P1 receptor modulation leads to its downregulation on lymphocytes, causing them to be sequestered in secondary lymphoid organs. Upon drug withdrawal, there can be a rapid and significant overexpression of S1P1 receptors on these trapped lymphocytes. This overexpression may lead to a massive and synchronized egress of lymphocytes from the lymph nodes into the circulation, potentially including autoreactive cells that can then infiltrate the central nervous system (CNS) and cause a severe inflammatory response, exceeding the baseline disease activity.[1]
Q2: In our EAE model, we observed a severe worsening of clinical scores after stopping Siponimod treatment. How can we confirm if this is a true rebound effect?
A2: A true rebound is characterized by disease activity that is significantly more severe than the pre-treatment baseline. To investigate this, your experimental design should include a group of animals that undergo EAE induction but receive a vehicle instead of Siponimod. A comparison of the peak disease scores and inflammatory markers in the post-Siponimod group to the vehicle-treated group will help differentiate a rebound from a natural relapse of the disease. Additionally, a detailed immunological analysis, as described in the troubleshooting guide below, can provide mechanistic evidence of a rebound phenomenon.
Q3: We are not observing a clear rebound effect in our preclinical model after Siponimod withdrawal. What are the possible reasons?
A3: Several factors could contribute to the absence of a discernible rebound effect:
-
Animal Model: The specific EAE model (e.g., MOG-induced EAE in C57BL/6 vs. PLP-induced relapsing-remitting EAE in SJL mice) can influence the likelihood and severity of a rebound. Relapsing-remitting models may be more suitable for studying this phenomenon.
-
Treatment Duration and Dose: The duration and dose of Siponimod treatment may not have been sufficient to induce the necessary immunological changes, such as profound lymphocyte sequestration and subsequent S1P1 receptor upregulation upon withdrawal.
-
Timing of Withdrawal: The timing of drug discontinuation in relation to the disease course (e.g., at peak disease vs. chronic phase) could impact the outcome.
-
Genetic Background of the Animals: The genetic background of the mice can influence their immune response and susceptibility to EAE and potentially a rebound effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in clinical scores post-withdrawal | - Inconsistent EAE induction- Individual animal differences in drug metabolism or immune response | - Ensure a synchronized and consistent EAE induction protocol.- Increase the number of animals per group to improve statistical power.- Monitor drug levels in a subset of animals to confirm exposure. |
| No significant increase in peripheral lymphocyte counts after withdrawal | - Incomplete drug washout- Insufficient duration of treatment to cause significant sequestration | - Confirm the half-life of Siponimod in your animal model and allow for an adequate washout period.- Extend the duration of the treatment period. |
| Difficulty in detecting S1P1 receptor overexpression | - Incorrect timing of sample collection- Technical issues with flow cytometry | - Collect lymph nodes and peripheral blood at multiple time points after withdrawal to capture the peak of S1P1 expression.- Optimize flow cytometry staining protocol for S1P1, including antibody titration and use of appropriate controls. |
| Lack of correlation between lymphocyte egress and disease severity | - Other mechanisms contributing to rebound- Involvement of CNS-resident cells | - Investigate other potential mechanisms, such as the role of regulatory T cells (Tregs) and B cells.- Analyze the CNS for direct effects of Siponimod withdrawal on glial cells and other neural cells. |
Data Presentation
Table 1: Illustrative Clinical and Immunological Parameters in a Preclinical Rebound Model (Based on Fingolimod Data)
| Parameter | Vehicle Control (Peak Disease) | During Treatment | Post-Withdrawal (Rebound Peak) |
| Mean Clinical Score | 2.5 ± 0.5 | 1.0 ± 0.3 | 4.0 ± 0.8 |
| Peripheral Blood Lymphocyte Count (x10^6 cells/mL) | 5.0 ± 1.2 | 0.5 ± 0.2 | 8.0 ± 2.0 |
| S1P1 MFI on Lymph Node CD4+ T cells | 100 ± 15 | 30 ± 8 | 250 ± 40 |
| Regulatory T cell (Treg) Suppressive Function (%) | 70 ± 10 | 85 ± 8 | 40 ± 12 |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Relapsing-Remitting EAE Model to Study Rebound Effect
This protocol is adapted from studies on Fingolimod-induced rebound and is a suggested starting point for investigating a similar effect with Siponimod.
1. EAE Induction in SJL/J Mice:
-
Antigen: Proteolipid protein (PLP) 139-151 peptide.
-
Immunization: Emulsify PLP 139-151 in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Inject female SJL/J mice (8-10 weeks old) subcutaneously at two sites on the flank.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standard 0-5 scale.
2. Drug Administration and Withdrawal:
-
Treatment Initiation: Once mice develop the first signs of disease and enter a remission phase, randomize them into treatment and vehicle control groups.
-
Dosing: Administer Siponimod (or vehicle) daily via oral gavage. The exact dose should be determined based on pharmacokinetic and pharmacodynamic studies in the specific animal model. For Fingolimod, a dose of 0.3 mg/kg has been used in similar studies.[2]
-
Withdrawal: After a defined treatment period (e.g., 21-28 days), cease drug administration to initiate the withdrawal phase.
3. Endpoint Analysis:
-
Clinical Monitoring: Continue daily clinical scoring to observe for a potential rebound in disease severity.
-
Immunophenotyping: At defined time points during treatment and after withdrawal, collect peripheral blood and lymph nodes. Use flow cytometry to quantify lymphocyte subsets (CD4+, CD8+, B cells, Tregs) and the expression of S1P1 on their surface.
-
Histopathology: At the peak of the rebound, or a pre-determined endpoint, perfuse the animals and collect the spinal cord for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Treg Function Assay: Isolate regulatory T cells from treated and control animals to assess their suppressive function in vitro.
Visualizations
Caption: Hypothesized mechanism of S1P modulator rebound effect.
Caption: Preclinical workflow to study rebound effect.
Caption: Key signaling events in preclinical rebound.
References
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Siponimod vs. Fingolimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent sphingosine-1-phosphate (S1P) receptor modulators: siponimod and fingolimod. Both drugs are approved for the treatment of relapsing forms of multiple sclerosis, yet their distinct pharmacological profiles offer different therapeutic advantages and considerations. This analysis is supported by experimental data to elucidate their molecular interactions and cellular effects.
Core Mechanism of Action: S1P Receptor Modulation
Both siponimod and fingolimod exert their primary therapeutic effect by modulating sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs) that play a crucial role in lymphocyte trafficking. By acting as functional antagonists of the S1P1 receptor on lymphocytes, these drugs cause the internalization and degradation of the receptor.[1] This renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs. The resulting sequestration of lymphocytes, particularly autoreactive T and B cells, within the lymph nodes prevents their infiltration into the central nervous system (CNS), thereby reducing inflammation and neuronal damage characteristic of multiple sclerosis.[2][3]
However, significant differences in their receptor selectivity, requirement for metabolic activation, and pharmacokinetic profiles lead to distinct biological consequences.
Key Differentiators in Mechanism of Action
Receptor Selectivity Profile
A primary distinction between siponimod and fingolimod lies in their selectivity for S1P receptor subtypes. Fingolimod is a non-selective modulator, while siponimod exhibits a more targeted profile.
-
Fingolimod: Following phosphorylation to its active form, fingolimod-phosphate, it binds with high affinity to four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[4]
-
Siponimod: This next-generation modulator is selective for S1P1 and S1P5 receptors.[5]
This difference in selectivity is critical, as activation of S1P3 is associated with certain adverse effects, such as bradycardia.[2] Siponimod's selectivity for S1P1 and S1P5 is thought to offer a more favorable safety profile while retaining therapeutic efficacy.
Metabolic Activation
-
Fingolimod: Fingolimod is a prodrug that requires in vivo phosphorylation by sphingosine kinase 2 (SphK2) to become pharmacologically active fingolimod-phosphate.[1]
-
Siponimod: Siponimod is an active drug that does not require phosphorylation for its activity.[6]
This distinction has implications for the onset of action and metabolic pathways involved in drug clearance.
Central Nervous System Effects
Both drugs cross the blood-brain barrier and can exert direct effects on CNS resident cells, including astrocytes, microglia, and oligodendrocytes, which also express S1P receptors.[2] However, their differing receptor selectivities and CNS exposure levels may lead to distinct neuroprotective and pro-remyelinating effects.
-
Siponimod's selectivity for S1P5, which is predominantly expressed on oligodendrocytes and neurons, is hypothesized to enhance its pro-remyelinating and neuroprotective capabilities.[2]
-
Fingolimod's broader receptor engagement may lead to more widespread effects within the CNS.
Recent studies have highlighted that siponimod and fingolimod can regulate downstream signaling pathways such as PI3K-Akt and MAPK in the CNS, which are involved in cell survival and inflammation.[7]
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the differences in receptor binding, lymphocyte sequestration, and CNS penetration.
Table 1: S1P Receptor Binding Affinity and Functional Activity
| Parameter | Siponimod | Fingolimod-phosphate | Reference |
| S1P1 EC50 (nM) | 0.39 | ~0.3 - 3 | [8] |
| S1P3 EC50 (nM) | >1000 | ~0.3 - 3 | [8] |
| S1P4 EC50 (nM) | 750 | ~0.3 - 3 | [8] |
| S1P5 EC50 (nM) | 0.98 | ~0.3 - 3 | [8] |
Table 2: Efficacy in Lymphocyte Sequestration (EAE Mouse Model)
| Parameter | Siponimod | Fingolimod | Reference |
| Lymphocyte Reduction EC50 (nM in blood) | 18 | 5 (for fingolimod-P) | [9] |
| Maximal Lymphocyte Reduction | ~75% | ~75% | [9] |
Table 3: Central Nervous System Exposure (EAE Mouse Model)
| Parameter | Siponimod | Fingolimod-phosphate | Reference |
| CNS/blood Drug Exposure Ratio | ~6 | Markedly increased (≥ threefold) in EAE vs. healthy mice | [9] |
Experimental Protocols
S1P Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of siponimod and fingolimod-phosphate at human S1P receptors.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably transfected to express individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, S1P5).
-
Radioligand Binding Assay (for affinity):
-
Prepare cell membranes from the transfected cell lines.
-
Incubate the membranes with a constant concentration of a radiolabeled S1P receptor ligand (e.g., [³³P]S1P) and increasing concentrations of unlabeled siponimod or fingolimod-phosphate.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.
-
-
[³⁵S]GTPγS Binding Assay (for functional activity):
-
Incubate cell membranes with increasing concentrations of siponimod or fingolimod-phosphate in the presence of GDP and [³⁵S]GTPγS.
-
Agonist binding to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separate bound [³⁵S]GTPγS by filtration and quantify using a scintillation counter.
-
Calculate EC50 (half-maximal effective concentration) values from the dose-response curves.
-
S1P1 Receptor Internalization Assay
Objective: To visualize and quantify the internalization of the S1P1 receptor induced by siponimod and fingolimod.
Methodology:
-
Cell Line: A cell line expressing a tagged S1P1 receptor (e.g., HA-tagged or GFP-tagged S1P1).
-
Immunofluorescence Microscopy:
-
Culture the cells on glass coverslips and treat with siponimod or fingolimod-phosphate for various time points.
-
Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody against the tag (e.g., anti-HA) followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. Internalization is observed as a shift from plasma membrane to intracellular vesicular staining.
-
-
Flow Cytometry:
-
Treat cells in suspension with the compounds.
-
Stain the cells with a primary antibody against an extracellular epitope of S1P1 followed by a fluorescently labeled secondary antibody (without permeabilization).
-
Analyze the cells by flow cytometry. A decrease in mean fluorescence intensity indicates receptor internalization from the cell surface.
-
In Vivo Lymphocyte Sequestration in EAE Model
Objective: To quantify the reduction in peripheral blood lymphocytes following treatment with siponimod or fingolimod in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model.
Methodology:
-
EAE Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG35-55) in Complete Freund's Adjuvant, followed by pertussis toxin injections.
-
Drug Administration: Administer siponimod or fingolimod orally (e.g., via medicated food or oral gavage) at various doses.
-
Blood Collection: Collect peripheral blood samples from the mice at baseline and at various time points after treatment initiation.
-
Flow Cytometry Analysis:
-
Lyse red blood cells.
-
Stain the remaining white blood cells with fluorescently labeled antibodies against lymphocyte markers (e.g., CD4 for T-helper cells, CD8 for cytotoxic T-cells, B220 for B-cells).
-
Acquire and analyze the samples using a flow cytometer to determine the absolute counts and percentages of different lymphocyte populations.
-
-
Data Analysis: Calculate the percentage reduction in lymphocyte counts compared to baseline or a vehicle-treated control group.
Visualizing the Mechanisms
Signaling Pathways
Caption: Comparative signaling pathways of fingolimod and siponimod.
Receptor Selectivity
Caption: Receptor selectivity profiles of fingolimod-phosphate and siponimod.
Experimental Workflow: Lymphocyte Sequestration
Caption: General experimental workflow for assessing lymphocyte sequestration.
References
- 1. BioKB - CoOccurrence - SPHK2 - fingolimod [biokb.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation and Optimization of in silico designed Sphingosine-1-Phosphate (S1P) Receptor Subtype 1 Modulators for the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ms-selfie.blog [ms-selfie.blog]
- 7. Exploring the molecular targets of fingolimod and siponimod for treating the impaired cognition of schizophrenia using network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Central Versus Peripheral Drug Exposure Ratio, a Key Differentiator for Siponimod Over Fingolimod? - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Comparative Efficacy of Siponimod and Ozanimod
In the landscape of selective sphingosine-1-phosphate (S1P) receptor modulators, Siponimod (BAF312) and Ozanimod (RPC1063) have emerged as key players for the treatment of relapsing forms of multiple sclerosis (MS). Both drugs exert their primary therapeutic effect by targeting the S1P receptor subtype 1 (S1P1), leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system (CNS).[1][2][3] Beyond this shared mechanism, both compounds also modulate S1P receptor subtype 5 (S1P5), which is expressed on oligodendrocytes and neurons, suggesting potential for direct neuroprotective effects within the CNS.[4][5][6][7][8][9] This guide provides a comparative analysis of the preclinical efficacy of Siponimod and Ozanimod, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Receptor Binding and Functional Potency
A critical determinant of the pharmacological profile of S1P modulators is their affinity and selectivity for the five S1P receptor subtypes. Both Siponimod and Ozanimod are distinguished from the first-generation, non-selective modulator Fingolimod by their high selectivity for S1P1 and S1P5.[9][10] This selectivity is thought to mitigate some of the off-target effects associated with broader S1P receptor modulation.[10]
Quantitative data on the binding affinities (Ki) and functional potencies (EC50) of Siponimod and Ozanimod for human S1P1 and S1P5 receptors are summarized below. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Siponimod | hS1P1 | 0.39[11] | 0.46[12] |
| hS1P5 | 0.98[11] | ~0.3[12] | |
| Ozanimod | hS1P1 | 0.17 | 0.27 |
| hS1P5 | 6.3 | 4.0 |
Note: Data for Ozanimod binding affinity and functional potency are derived from a study utilizing a competitive radioligand binding assay with tritiated ozanimod.[6][8]
Efficacy in Preclinical Models of Multiple Sclerosis
The most widely used animal model for evaluating potential MS therapies is Experimental Autoimmune Encephalomyelitis (EAE).[5] This model mimics key pathological features of MS, including inflammation, demyelination, and axonal damage in the CNS.[5]
While direct head-to-head studies comparing Siponimod and Ozanimod in the EAE model are scarce in the public domain, individual studies have demonstrated the efficacy of both compounds in ameliorating disease symptoms.
| Compound | EAE Model | Key Findings |
| Siponimod | MOG-induced EAE in C57BL/6 mice | - Reduces clinical disease scores. - Diminishes CNS inflammation and demyelination.[13] - Treatment after T-cell entry into the brain still ameliorated clinical EAE and reduced subpial pathology.[14] |
| Ozanimod | MOG-induced EAE in C57BL/6 mice | - As effective as Fingolimod in reducing disease severity.[15] - Reduces circulating lymphocytes, disease scores, and body weight loss. - Decreases inflammation, demyelination, and apoptotic cell counts in the spinal cord.[16] - In a cuprizone-induced demyelination model, Ozanimod prevented axonal degradation and myelin loss.[16] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: S1P1 receptor signaling pathway modulation by Siponimod and Ozanimod.
Caption: General experimental workflow for preclinical EAE studies.
Experimental Protocols
Radioligand Binding Assay (Competitive)
A competitive radioligand binding assay is utilized to determine the binding affinity of unlabeled compounds (like Siponimod or Ozanimod) to a specific receptor.[6][8]
-
Preparation of Cell Membranes: Membranes are prepared from cell lines overexpressing the human S1P receptor subtype of interest (e.g., S1P1 or S1P5).
-
Incubation: A fixed concentration of a radiolabeled ligand that binds to the receptor (e.g., [3H]-ozanimod) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Experimental Autoimmune Encephalomyelitis (EAE) Model
The MOG35-55-induced EAE in C57BL/6 mice is a standard model for chronic progressive MS.[5]
-
Induction: Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously with an emulsion containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin: On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin to facilitate the entry of pathogenic T cells into the CNS.
-
Treatment: Oral administration of the test compound (Siponimod or Ozanimod) or vehicle typically begins either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund). Body weight is also recorded.
-
Endpoint Analysis: At the end of the study, tissues are collected for further analysis. Spinal cords and brains are processed for histopathology to assess the extent of immune cell infiltration and demyelination. Spleens and lymph nodes may be harvested for flow cytometric analysis of lymphocyte populations.
Conclusion
Both Siponimod and Ozanimod demonstrate high selectivity and potency for S1P1 and S1P5 receptors. Preclinical data from EAE models confirm their efficacy in mitigating neuroinflammation and clinical symptoms, supporting their development and approval for the treatment of relapsing MS. While direct comparative preclinical efficacy studies are not widely published, the available data suggest that both are potent immunomodulators with the potential for direct neuroprotective effects. The subtle differences in their receptor binding affinities and pharmacokinetic profiles may translate to variations in their clinical performance and safety profiles, warranting further investigation and consideration in a clinical context.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Analysis of S1PR1 SNPs Reveals Drug Binding Modes Relevant to Multiple Sclerosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Siponimod | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Siponimod therapy implicates Th17 cells in a preclinical model of subpial cortical injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deconstructing the Pharmacological Contribution of Sphingosine-1 Phosphate Receptors to Mouse Models of Multiple Sclerosis Using the Species Selectivity of Ozanimod, a Dual Modulator of Human Sphingosine 1-Phosphate Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Neuroprotection: A Comparative In Vitro Analysis of Siponimod and Other S1P Receptor Modulators
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro neuroprotective effects of Siponimod against other leading sphingosine-1-phosphate (S1P) receptor modulators used in the treatment of multiple sclerosis (MS). This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Siponimod, a selective S1P receptor modulator targeting S1P1 and S1P5, has garnered significant attention for its potential direct neuroprotective effects within the central nervous system (CNS), independent of its peripheral immunomodulatory actions. This guide delves into the in vitro evidence supporting these neuroprotective claims and benchmarks its performance against other prominent S1P receptor modulators: Fingolimod, Ozanimod, and Ponesimod. By examining their impact on key CNS cell types—neurons, astrocytes, microglia, and oligodendrocytes—we aim to provide a clear, data-driven comparison to inform future research and drug development endeavors.
Comparative Analysis of Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro studies, offering a side-by-side comparison of Siponimod and its alternatives in key assays relevant to neuroprotection.
Table 1: Neuronal Protection Against Inflammatory Insult
| Drug | Cell Type | Insult | Concentration | Outcome Measure | Result | Citation(s) |
| Siponimod | Human iPSC-derived Neurons | TNF-α (20 ng/mL) | 0.1 - 5.0 nM | Apoptosis (Caspase-3/7 activity) | Dose-dependent decrease in apoptosis | [1][2] |
| Siponimod | Rat Cortical Neurons | Not specified | 0.1 - 1.0 nM | Neuronal Survival | Dose-dependent enhancement of survival | |
| Fingolimod | Rat Retinal Neuronal Cells (R28) | TNF-α (10 ng/mL) | 25 nM | Cell Viability (Trypan Blue) | Significant reduction in TNF-α-induced cell death | [3] |
| Fingolimod | Rat Retinal Neuronal Cells (R28) | TNF-α (10 ng/mL) | Not specified | Apoptosis (Cleaved Caspase-3) | Reversal of TNF-α-induced increase in cleaved caspase-3 | [4] |
| Ozanimod | Not explicitly reported in direct neuronal protection assays | - | - | - | - | |
| Ponesimod | Not explicitly reported in direct neuronal protection assays | - | - | - | - |
Table 2: Modulation of Microglial Inflammatory Response
| Drug | Cell Type | Stimulus | Concentration | Outcome Measure | Result | Citation(s) |
| Siponimod | Primary Rat Microglia | LPS | 50 µM | TNF-α, IL-1β secretion | Significant reduction in LPS-induced secretion | [5][6] |
| Siponimod | Primary Rat Microglia | LPS | 10 and 50 µM | iNOS protein expression | Significant reduction in LPS-induced expression | [5] |
| Fingolimod | Not explicitly reported in direct microglial modulation assays | - | - | - | - | |
| Ozanimod | Mouse Microglia | Not specified | Not specified | Activated microglia density | Significant reduction | [7] |
| Ponesimod | Primary Mixed Glia | Aβ42 (1 µM) | 10 nM | Phosphorylation of Stat1 | Prevention of Aβ42-induced phosphorylation | [8] |
Table 3: Effects on Astrocyte-Mediated Neuroinflammation
| Drug | Cell Type | Stimulus | Concentration | Outcome Measure | Result | Citation(s) |
| Siponimod | Human iPSC-derived Astrocytes | IL-1β or IL-17 | Not specified | NF-κB translocation | Inhibition of cytokine-evoked NF-κB translocation | [9] |
| Siponimod | Mouse Primary Astrocytes | Not specified | Not specified | Pro-inflammatory cytokine production | Suppression of production | [10] |
| Fingolimod | Rat Astrocytes | S1P or inflammatory cytokines | Not specified | NO production | Blockade of S1P/cytokine-induced NO production | [11] |
| Fingolimod | Human Primary Astrocytes | TNF-α | Not specified | Inflammatory gene expression (CXCL10, BAFF, etc.) | Blockade of TNF-α-induced expression | [12] |
| Ozanimod | Not explicitly reported in direct astrocyte modulation assays | - | - | - | - | |
| Ponesimod | Human Primary Astrocytes | S1P | Not specified | S1P-induced intracellular Ca2+ mobilization | Concentration-dependent blockade | [13] |
Table 4: Impact on Oligodendrocyte Viability and Differentiation
| Drug | Cell Type | Insult/Condition | Concentration | Outcome Measure | Result | Citation(s) |
| Siponimod | Not explicitly reported in direct oligodendrocyte viability assays | - | - | - | - | |
| Fingolimod | Not explicitly reported in direct oligodendrocyte viability assays | - | - | - | - | |
| Ozanimod | Not explicitly reported in direct oligodendrocyte viability assays | - | - | - | - | |
| Ponesimod | OLN-93 Oligodendrocyte Cell Line | Cuprizone | 5.7 nM | Cell Viability (MTT assay) | Increased viability in combination with AEC-CM | [14] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
1. TNF-α-Induced Neuronal Apoptosis Assay (Siponimod)
-
Cell Culture: Human induced pluripotent stem cell (iPSC)-derived neural stem/progenitor cells (NSCs/NPCs) are cultured in a 96-well plate.
-
Induction of Apoptosis: Neuronal apoptosis is induced by treating the cells with human tumor necrosis factor-alpha (TNF-α) at a concentration of 20 ng/mL.
-
Drug Treatment: Cells are co-treated with varying concentrations of Siponimod (0.01, 0.1, 0.5, 1.0, 5.0 nM).
-
Apoptosis Detection: A caspase-3/7 reagent (5 µM) is added to each well. The activation of caspase-3/7, indicative of apoptosis, leads to the release of a fluorescent green dye.
-
Data Acquisition and Analysis: The plates are imaged using a live-cell analysis system (e.g., IncuCyte) over approximately 6 days. The number of apoptotic cells per image is quantified based on green fluorescence intensity.[1][2]
2. Astrocyte-Mediated Neurodegeneration Assay (Fingolimod)
-
Astrocyte Culture and Stimulation: Primary rat astrocytes are cultured and stimulated with either sphingosine-1-phosphate (S1P) or a combination of inflammatory cytokines (e.g., IL-1β and IL-17).
-
Drug Treatment: Fingolimod is added to the astrocyte cultures during the stimulation period.
-
Preparation of Conditioned Media: The culture supernatant (conditioned media) from the treated and untreated astrocytes is collected.
-
Neuronal Culture: Spinal neurons are cultured separately.
-
Treatment with Conditioned Media: The collected astrocyte-conditioned media is applied to the spinal neuron cultures.
-
Assessment of Neurodegeneration: Neuronal death and neurite fragmentation are assessed, often through immunofluorescence staining for neuronal markers like β-tubulin.[9][11]
3. Microglial Activation and Phagocytosis Assay (General Protocol)
-
Microglia Isolation and Culture: Primary microglia are isolated from rodent brains or derived from human iPSCs and cultured.
-
Activation: Microglia are activated using lipopolysaccharide (LPS) to induce a pro-inflammatory state.
-
Drug Pre-incubation: The cultured microglia are pre-incubated with the therapeutic compound (e.g., Siponimod, Ozanimod, Ponesimod) for a specified period.
-
Phagocytosis Assay: Fluorescently labeled particles (e.g., beads or amyloid-β oligomers) are added to the microglia cultures.
-
Real-time Monitoring: Phagocytosis is monitored kinetically in real-time using a live-cell imaging system (e.g., IncuCyte S3).
-
Data Analysis: The rate of uptake of the fluorescent particles is analyzed to determine the effect of the drug on microglial phagocytic activity.
4. Oligodendrocyte Viability (MTT) Assay (Ponesimod)
-
Cell Culture: The OLN-93 oligodendrocyte cell line is cultured in appropriate media.
-
Induction of Cell Death: Cell death is induced by treating the cells with cuprizone.
-
Drug Treatment: The cells are treated with varying concentrations of Ponesimod. In some studies, it is used in combination with other therapeutic agents like amniotic epithelial cell conditioned medium (AEC-CM).
-
MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the wells and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer. Cell viability is calculated as a percentage relative to the untreated control.[14]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Siponimod and its counterparts are mediated through the modulation of specific signaling pathways within CNS cells. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Caption: Siponimod signaling pathway in CNS cells.
Caption: Fingolimod signaling pathway in CNS cells.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fingolimod ameliorates chronic experimental autoimmune neuritis by modulating inflammatory cytokines and Akt/mTOR/NF‐κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IJMS | Free Full-Text | Siponimod Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways [mdpi.com]
- 5. Neuroprotective Effects of Fingolimod in a Cellular Model of Optic Neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fingolimod effects on the brain are mediated through biochemical modulation of bioenergetics, autophagy, and neuroinflammatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fingolimod induces neuroprotective factors in human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Synergistic Anti-Apoptosis Effects of Amniotic Epithelial Stem Cell Conditioned Medium and Ponesimod on the Oligodendrocyte Cells [frontiersin.org]
- 14. criver.com [criver.com]
A Comparative Guide to Biomarker Analysis for Siponimod Treatment Response in EAE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Siponimod's performance in modulating biomarkers of Experimental Autoimmune Encephalomyelitis (EAE), a key preclinical model of multiple sclerosis. We will delve into supporting experimental data, comparing Siponimod with other multiple sclerosis therapies, and provide detailed experimental protocols for key analyses.
Siponimod: A Dual-Action Modulator in Neuroinflammation
Siponimod (BAF312) is a selective sphingosine-1-phosphate (S1P) receptor modulator, targeting S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2] Its mechanism of action is twofold. Peripherally, it acts as a functional antagonist of S1P₁ on lymphocytes, leading to their sequestration in lymph nodes.[1][2] This prevents their infiltration into the central nervous system (CNS), a key driver of neuroinflammation in multiple sclerosis.[1][2] Crucially, Siponimod is brain-penetrant and interacts with S1P₁ and S1P₅ receptors on CNS resident cells like astrocytes, microglia, and oligodendrocytes, suggesting a direct neuroprotective and anti-inflammatory role within the CNS.[1][3]
Comparative Biomarker Analysis in EAE Models
The following tables summarize quantitative data on the effects of Siponimod and other multiple sclerosis drugs on key biomarkers in the EAE model. It is important to note that much of the data comes from individual studies that may have variations in their experimental setups.
Table 1: Peripheral Immune Cell Modulation in EAE
| Treatment Group | B Cell Percentage (in blood) | T Cell Percentage (in blood) | Data Source(s) |
| Vehicle | 7.08% ± 1.58% | 3.98% ± 1.10% | [4] |
| Siponimod | 1.12% ± 0.32% | 0.20% ± 0.06% | [4] |
| Fingolimod | 1.21% ± 0.27% | 0.33% ± 0.11% | [4] |
Table 2: CNS Infiltration and Glial Cell Activation in EAE
| Treatment Group | Infiltrating T cells/mm² (Spinal Cord) | Iba1⁺ Area (%) (Spinal Cord Microglia/Macrophages) | GFAP Levels (Striatum, % of Vehicle) | Data Source(s) |
| Vehicle | 14.2 ± 4.48 | 1.81% ± 0.33% | 100% | [5][6] |
| Siponimod | 10.8 ± 4.1 | 1.88% ± 0.25% | ~50% | [5][6] |
| Fingolimod | 10.4 ± 2.48 | 2.15% ± 0.34% | Not Reported | [5] |
Table 3: Neuroprotection and Cytokine Modulation in EAE
| Treatment Group | Plasma Neurofilament Light (NfL) Levels | IL-6 Release from Microglia (pg/ml) | Data Source(s) |
| EAE Vehicle | Elevated | 15.61 ± 0.40 (TNF-stimulated) | [6][7] |
| Siponimod | Significantly decreased vs. Vehicle | 12.01 ± 0.21 (Siponimod + TNF) | [6][7] |
| Teriflunomide | Reduced pNfL in pediatric RMS patients | Not Reported | [8][9] |
| Dimethyl Fumarate | Not Reported for NfL in EAE | Not Reported |
Experimental Protocols
EAE Induction in C57BL/6J Mice (Chronic Model)
This protocol is a standard method for inducing chronic EAE in C57BL/6J mice to study the effects of therapeutic agents like Siponimod.
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6J mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG₃₅₋₅₅ in CFA. A common concentration is 2 mg/mL of MOG₃₅₋₅₅. Ensure a stable emulsion is formed by vigorous mixing.
-
Immunization: Anesthetize the mice. Inject 0.1 mL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously on the flank.[10]
-
Pertussis Toxin Administration: Within 2 hours of immunization, inject 200 ng of PTX intraperitoneally (i.p.) in PBS.[10]
-
Second PTX Injection: 22-26 hours after the first PTX injection, administer a second i.p. injection of 200 ng of PTX.[10]
-
Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization using a standard scoring system (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).[10]
Flow Cytometry for Peripheral Blood Immune Cell Analysis
This protocol outlines the steps for analyzing B and T cell populations in the blood of EAE mice.
Materials:
-
Whole blood collected in EDTA tubes
-
Red Blood Cell Lysing Buffer
-
PBS with 2% Fetal Bovine Serum (FACS buffer)
-
Anti-mouse antibodies (e.g., anti-CD3, anti-CD19) conjugated to fluorophores
-
Fixable viability stain
-
Flow cytometer
Procedure:
-
Sample Preparation: Collect whole blood from mice.
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial lysing buffer according to the manufacturer's instructions.
-
Cell Staining:
-
Wash the remaining cells with FACS buffer.
-
Stain with a fixable viability dye to exclude dead cells.
-
Incubate with a cocktail of fluorescently labeled antibodies against CD3 (for T cells) and CD19 (for B cells).
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy:
Immunohistochemistry for Spinal Cord Analysis
This protocol details the staining of spinal cord sections to assess immune cell infiltration and glial activation.
Materials:
-
Spinal cord tissue fixed in 4% paraformaldehyde
-
Sucrose solutions (15% and 30%)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibodies (e.g., anti-CD3 for T cells, anti-Iba1 for microglia/macrophages, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix overnight.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions.
-
Embed the tissue in OCT and freeze.
-
-
Sectioning: Cut 20 µm thick sections using a cryostat and mount on slides.
-
Staining:
-
Permeabilize sections with a detergent-based buffer (e.g., PBS with 0.25% Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., PBS with 10% normal goat serum).
-
Incubate with primary antibodies overnight at 4°C. Use appropriate antibody concentrations as determined by titration (e.g., as a starting point, many anti-CD3 and anti-Iba1 antibodies are used at 1:200-1:500 dilution).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging and Analysis: Mount coverslips and image using a fluorescence microscope. Quantify the number of positive cells or the stained area using image analysis software.
ELISA for Cytokine Analysis in Cell Culture Supernatants
This protocol describes the measurement of IL-6 in microglia cell culture supernatants.
Materials:
-
Microglia cell culture supernatants
-
IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Streptavidin-HRP: Add streptavidin-HRP and incubate.
-
Substrate Development: Add the TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 in the samples based on the standard curve.
Visualizations
Siponimod Signaling Pathway
Caption: Siponimod's dual mechanism of action.
Experimental Workflow for EAE Biomarker Analysis
Caption: General workflow for EAE biomarker studies.
References
- 1. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. neurology.org [neurology.org]
- 4. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Siponimod on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis | MDPI [mdpi.com]
- 6. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma neurofilament light chain in children with relapsing MS receiving teriflunomide or placebo: A post hoc analysis of the randomized TERIKIDS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of Siponimod and Fingolimod on S1P receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Siponimod (BAF312) and Fingolimod (FTY720) with a specific focus on their differential interactions with the five sphingosine-1-phosphate (S1P) receptor subtypes. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Siponimod and Fingolimod are both sphingosine-1-phosphate receptor modulators used in the treatment of multiple sclerosis. However, their pharmacological profiles differ significantly in their selectivity for the five S1P receptor subtypes (S1P1-5). Fingolimod, in its active phosphorylated form (Fingolimod-P), is a non-selective modulator, targeting S1P1, S1P3, S1P4, and S1P5.[1][2] In contrast, Siponimod is a selective modulator with high affinity for only the S1P1 and S1P5 subtypes.[3][4] This disparity in receptor engagement is thought to underlie their distinct clinical characteristics, including their side-effect profiles.
Data Presentation: Quantitative Comparison of Receptor Activity
The following table summarizes the functional potency (EC50) of Siponimod and Fingolimod-P at the human S1P receptor subtypes. Lower EC50 values indicate higher potency.
| Receptor Subtype | Siponimod (EC50, nM) | Fingolimod-P (EC50, nM) | Reference |
| S1P1 | 0.39 | 0.3 | [5] |
| S1P2 | >1000 | >10000 | [5] |
| S1P3 | >1000 | 0.55 | [5] |
| S1P4 | 750 | 0.6 | [5] |
| S1P5 | 0.98 | 0.3 | [5] |
Signaling Pathway Visualization
The differential engagement of S1P receptor subtypes by Siponimod and Fingolimod-P leads to the activation of distinct downstream signaling cascades. The following diagram illustrates this divergence.
Caption: Differential S1P receptor subtype engagement by Siponimod and Fingolimod-P.
Experimental Protocols
The determination of binding affinities and functional activities of compounds like Siponimod and Fingolimod at S1P receptors relies on established in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the ability of a test compound to displace a radiolabeled ligand from a receptor.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells engineered to overexpress a specific human S1P receptor subtype (e.g., S1P1).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[6]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[6]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[6]
-
Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.[6]
-
Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.
2. Competitive Binding Assay:
-
In a 96-well plate, add the prepared cell membranes (e.g., 5-20 µg of protein per well).[6]
-
Add serial dilutions of the unlabeled test compound (Siponimod or Fingolimod-P).
-
Add a fixed concentration of a suitable radioligand (e.g., [³²P]S1P or a tritiated S1P receptor modulator) to all wells. The concentration of the radioligand should ideally be at or below its dissociation constant (Kd).[6]
-
For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled S1P receptor ligand.[6]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[7]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the free radioligand.[7]
-
Wash the filters multiple times with ice-cold wash buffer.[7]
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay (for determining functional activity, EC50)
This functional assay measures the G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like the S1P receptors.
1. Membrane Preparation:
-
Prepare cell membranes overexpressing the S1P receptor subtype of interest as described in the radioligand binding assay protocol.
2. GTPγS Binding Reaction:
-
In a 96-well plate, add the membrane preparation.
-
Add serial dilutions of the agonist test compound (Siponimod or Fingolimod-P).
-
Add a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and guanosine diphosphate (GDP) to the wells.[5]
-
The assay buffer typically contains 50 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, at pH 7.4.[8]
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking to allow for G-protein activation and the binding of [³⁵S]GTPγS.[5][9]
-
To determine non-specific binding, a set of wells should contain a high concentration of unlabeled GTPγS.
3. Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters.[5]
-
Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Experimental Workflow Visualization
The following diagram outlines the general workflow for a radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. To fingolimod and beyond: The rich pipeline of drug candidates that target S1P signaling: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Siponimod Efficacy Across Preclinical Models of Multiple Sclerosis: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical studies reveals Siponimod's consistent efficacy in diverse models of multiple sclerosis (MS), highlighting its dual mechanism of action involving both immunomodulation and direct central nervous system effects. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of Siponimod's performance in experimental autoimmune encephalomyelitis (EAE), cuprizone-induced demyelination, and lysolecithin-induced demyelination models, supported by experimental data and detailed protocols.
Siponimod, a selective sphingosine-1-phosphate (S1P) receptor 1 and 5 modulator, has demonstrated therapeutic potential for progressive forms of MS.[1] Its lipophilic nature allows it to cross the blood-brain barrier, enabling direct action on neural cells in addition to its established role in sequestering lymphocytes in lymphoid tissues.[2] Preclinical evidence underscores its capacity to ameliorate disease course, reduce inflammation and demyelination, and promote remyelination.[2][3]
Comparative Efficacy of Siponimod: Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies, offering a side-by-side comparison of Siponimod's efficacy across different MS models.
Table 1: Efficacy of Siponimod in Experimental Autoimmune Encephalomyelitis (EAE) Models
| EAE Model Type | Species/Strain | Treatment Paradigm | Siponimod Dosage | Key Outcomes | Reference |
| MOG35-55-induced chronic EAE | C57BL/6 mice | Therapeutic (Day 20 post-immunization) | 3, 10, or 30 mg/kg in food | Improved clinical severity, reduced demyelination and neuroaxonal damage, diminished CNS T-cell infiltration.[4] | [4] |
| Spontaneous chronic EAE (2D2xTh mice) | C57BL/6 background | Preventive (before onset) | Daily oral administration | Ameliorated EAE clinical course, strong reduction in meningeal ectopic lymphoid tissue (mELT).[5] | [5] |
| Spontaneous chronic EAE (2D2xTh mice) | C57BL/6 background | Therapeutic (at peak disease) | Daily oral administration | Less pronounced, but present, improvement in EAE clinical course, reduction in mELT.[5] | [5] |
| Adoptive transfer Th17-induced EAE | SJL/J mice | Therapeutic (after T-cell entry into brain) | Not specified | Significantly ameliorated clinical EAE, diminished subpial pathology, selective reduction in Th17 cytokines.[6] | [6] |
| EAE-optic neuritis (EAEON) | C57Bl/6J mice | Prophylactic and Therapeutic | Not specified | Attenuated clinical score, reduced retinal degeneration, improved visual function, reduced optic nerve inflammation and demyelination.[7] | [7] |
Table 2: Efficacy of Siponimod in Toxin-Induced Demyelination Models
| Model Type | Species/Strain | Treatment Paradigm | Siponimod Dosage | Key Outcomes | Reference |
| Cuprizone-induced demyelination | Male mice | Therapeutic (during remyelination phase) | 10 mg/kg in diet | Increased remyelination, significant recovery of OLIG2+ oligodendrocytes, higher MBP and MAG expression.[7][8] | [7] |
| Cuprizone-induced demyelination | Male mice | Therapeutic (during intoxication period) | Not specified | Ameliorated oligodendrocyte degeneration, demyelination, and axonal injury. | |
| Cuprizone-induced demyelination | Rag1-deficient mice | Therapeutic (during intoxication period) | Not specified | Protection from cuprizone-mediated insult, demonstrating effects independent of T and B cells. | |
| Lysolecithin (LPC)-induced demyelination | Organotypic cerebellar slice cultures | Co-treatment with LPC | 10 nM | Reduced LPC-induced demyelination by approximately 45%. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Siponimod's dual mechanism of action in the periphery and CNS.
Caption: Experimental workflow for Siponimod efficacy testing in EAE models.
Caption: Comparison of Cuprizone and Lysolecithin demyelination models.
Detailed Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE)
1. Induction:
-
Animals: C57BL/6 or SJL/J mice are commonly used.
-
Antigen: Myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administration: A subcutaneous injection of the MOG/CFA emulsion is administered.
-
Co-adjuvant: Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of encephalitogenic T cells into the CNS.[4]
-
Spontaneous Model: 2D2xTh transgenic mice, which express MOG-specific B-cell and T-cell receptors, spontaneously develop EAE.[5]
2. Siponimod Administration:
-
Route: Oral gavage or incorporated into food pellets.
-
Vehicle: Typically 0.5% carboxymethylcellulose (CMC).[2]
-
Paradigm:
3. Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, typically on a scale of 0 (no signs) to 5 (moribund).
-
Histopathology: Spinal cords and brains are collected for histological analysis of demyelination (e.g., Luxol Fast Blue staining) and inflammatory cell infiltration (e.g., H&E, CD3 staining).
-
Flow Cytometry: CNS-infiltrating immune cells are isolated and analyzed to quantify different lymphocyte populations.
Cuprizone-Induced Demyelination
1. Induction:
-
Animals: Typically male C57BL/6 mice.
-
Method: Mice are fed a diet containing 0.2% cuprizone for 5-7 weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[7][8]
2. Siponimod Administration:
-
Route: Incorporated into the diet.
-
Paradigm:
-
During Intoxication: Siponimod is administered concurrently with the cuprizone diet to assess its protective effects on oligodendrocytes.
-
During Remyelination: Siponimod treatment starts after the cessation of the cuprizone diet to evaluate its pro-remyelinating capacity.[7]
-
3. Assessment:
-
Immunohistochemistry: Brain sections are stained for myelin markers (e.g., Myelin Basic Protein - MBP, Luxol Fast Blue), oligodendrocyte markers (e.g., OLIG2, GST-π), and axonal markers.[7][8]
-
Electron Microscopy: Used for detailed analysis of myelination status and axonal integrity.
-
Magnetic Resonance Imaging (MRI): Techniques like Magnetization Transfer Ratio (MTR) can be used to non-invasively assess demyelination and remyelination in vivo.
Lysolecithin (LPC)-Induced Demyelination (Organotypic Slice Culture)
1. Slice Culture Preparation:
-
Tissue: Cerebellar slices (350-400 µm thick) are prepared from young mice or rats.
-
Culture: Slices are maintained on semi-permeable membrane inserts.
2. Demyelination and Treatment:
-
Induction: Demyelination is induced by adding lysophosphatidylcholine (LPC) to the culture medium (e.g., 0.5 mg/ml).
-
Siponimod Administration: Siponimod is added to the LPC-containing medium to assess its protective effects against demyelination.
3. Assessment:
-
Immunofluorescence: Slices are fixed and stained for myelin markers (e.g., MBP) to visualize and quantify the extent of demyelination.
-
Image Analysis: The area of demyelination is measured and compared between treated and control groups.
Conclusion
The collective preclinical data strongly supports the therapeutic potential of Siponimod in MS. Its efficacy in the EAE model demonstrates its ability to modulate the autoimmune inflammatory component of the disease. Furthermore, its positive effects in the cuprizone and lysolecithin models, which are largely independent of the peripheral immune system, provide compelling evidence for a direct neuroprotective and pro-remyelinating role within the CNS. This dual mechanism of action makes Siponimod a significant therapeutic agent, particularly for progressive forms of MS where neurodegeneration is a prominent feature. Further research leveraging these models will continue to elucidate the precise cellular and molecular pathways through which Siponimod exerts its beneficial effects.
References
- 1. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Demyelination and Remyelination of Murine Spinal Cord by Focal Injection of Lysolecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A fluorescence microscopy-based protocol for volumetric measurement of lysolecithin lesion-associated de- and re-myelination in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide: Siponimod Fumarate vs. Dimethyl Fumarate in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical pathological component of numerous neurodegenerative diseases, most notably multiple sclerosis (MS). This guide provides a detailed, objective comparison of two prominent oral therapies, Siponimod Fumarate and Dimethyl Fumarate, focusing on their performance in preclinical neuroinflammation models. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for the scientific community.
Mechanisms of Action: A Tale of Two Pathways
This compound and Dimethyl Fumarate mitigate neuroinflammation through distinct and complex mechanisms.
This compound is a selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5.[1] Its primary mode of action is to act as a functional antagonist of S1P1 on lymphocytes, which sequesters these immune cells in the lymph nodes and prevents their infiltration into the central nervous system (CNS).[1] Beyond this peripheral action, Siponimod can cross the blood-brain barrier and exert direct effects within the CNS by binding to S1P1 and S1P5 receptors on astrocytes, microglia, and oligodendrocytes, thereby modulating their activity and reducing inflammation.[1][2]
Dimethyl Fumarate (DMF) and its active metabolite, monomethyl fumarate (MMF), are thought to exert their anti-inflammatory and neuroprotective effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.[3][4] By activating Nrf2, DMF upregulates the expression of numerous antioxidant and cytoprotective genes. Additionally, DMF has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies. It is crucial to note that these data are collated from separate experiments and do not represent head-to-head comparisons. Experimental conditions, such as cell types, stimuli, and drug concentrations, may vary between studies, warranting cautious interpretation.[1]
Table 1: In Vitro Effects on Microglial Activation and Cytokine Production
| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |
| iNOS Expression | Primary Rat Microglia | Siponimod + LPS | 10 µM | Significant reduction in iNOS positive microglia | [5] |
| Primary Rat Microglia | Siponimod + LPS | 50 µM | Significant reduction in iNOS positive microglia | [5] | |
| TNF-α Secretion | Primary Rat Microglia | Siponimod + LPS | 50 µM | Significant reduction | [5][6] |
| IL-1β Secretion | Primary Rat Microglia | Siponimod + LPS | 50 µM | Significant reduction | [5][6] |
| IL-6 Secretion | Murine Microglial Cell Line (BV-2) | Siponimod + TNF-α | Not Specified | Reduction | [7] |
| CCL5 (RANTES) Secretion | Murine Microglial Cell Line (BV-2) | Siponimod + TNF-α | Not Specified | Reduction | [7] |
| NO Production | Murine Microglial Cell Line (HAPI) | DMF + LPS | Not Specified | Significant inhibition | [8] |
| TNF-α mRNA | Murine Microglial Cell Line (HAPI) | DMF + LPS | Not Specified | Significant suppression | [8] |
| IL-6 mRNA | Murine Microglial Cell Line (HAPI) | DMF + LPS | Not Specified | Significant suppression | [8] |
| M1 to M2 Polarization | Murine Macrophage Cell Line (RAW 264.7) | DMF + LPS | 20, 50, 100 µM | Shift from M1 (iNOS+) to M2 (Arg1+) phenotype | [9] |
| Arginase-1 Expression | Murine Microglial Cell Line (HAPI) | DMF + LPS | Not Specified | Significant increase (M2 marker) | [8] |
Table 2: In Vivo Effects in Experimental Autoimmune Encephalomyelitis (EAE) Models
| Parameter | Animal Model | Treatment | Dosage | Effect | Reference |
| Clinical Score | C57BL/6 Mice (MOG35-55 EAE) | Siponimod (i.c.v. infusion) | 0.45 µ g/day | Significant beneficial effect on EAE scores | [10] |
| C57BL/6 Mice (MOG35-55 EAE) | Siponimod (therapeutic) | 3, 10, or 30 mg/kg food | Improved clinical severity | [11][12] | |
| Astrogliosis (GFAP levels) | C57BL/6 Mice (MOG35-55 EAE) | Siponimod (i.c.v. infusion) | 0.45 µ g/day | Reduced by 50% in the striatum | [10] |
| GABAergic Interneuron Loss | C57BL/6 Mice (MOG35-55 EAE) | Siponimod (i.c.v. infusion) | 0.45 µ g/day | Reduced loss of parvalbumin-positive neurons in the striatum | [10] |
| Clinical Score | C57BL/6J Mice (MOG EAE) | DMF (oral) | 7.5 mg/kg | Significantly reduces the severity of EAE | [13][14] |
| CNS Inflammatory Lesions | C57BL/6 Mice (MOG EAE) | DMF (oral) | Not Specified | Reduced accumulation | [15] |
| CNS Infiltrating Th1 Cells | C57BL/6 Mice (MOG EAE) | DMF (oral) | Not Specified | Decrease | [15] |
| CNS Infiltrating Th17 Cells | C57BL/6 Mice (MOG EAE) | DMF (oral) | Not Specified | Decrease | [15] |
| M1/M2 Macrophage Ratio | C57BL/6 Mice (MOG EAE) | DMF (oral) | Not Specified | Reduced in the spinal cord | [16][17] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice
EAE is a widely used animal model for studying the pathophysiology of MS and for evaluating potential therapeutics.
-
Animal Model: Female C57BL/6 mice, 9 to 13 weeks old.[18]
-
Induction Agent: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[19]
-
Immunization:
-
On day 0, mice are immunized subcutaneously at two sites (e.g., near the axillary and inguinal lymph nodes) with an emulsion of MOG35-55 (typically 200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[19][20]
-
On day 0 and day 2, mice receive an intraperitoneal injection of Pertussis toxin (PTX), typically 500 ng/mouse.[19]
-
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a 0-5 scale:[20]
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Complete hind limb and partial forelimb paralysis.
-
5: Moribund or dead.
-
-
Drug Administration:
-
Tissue Collection and Analysis: At the end of the experiment, CNS tissue (brain and spinal cord) and lymphoid organs are collected for analysis, including immunohistochemistry (for markers of microglia, astrocytes, and immune cell infiltration), flow cytometry, and ELISA for cytokine levels.[1]
Quantification of Microglial Activation
Microglial activation is a hallmark of neuroinflammation and can be quantified using several methods.
-
Immunohistochemistry and Morphological Analysis:
-
Microglia are typically identified using antibodies against markers such as Ionized calcium-binding adapter molecule 1 (Iba1).[21]
-
Activation state can be inferred from morphological changes. Resting microglia have a ramified morphology with long, thin processes, while activated microglia become amoeboid with retracted processes and an enlarged cell body.[22][23]
-
Quantitative analysis can include measuring cell density, staining intensity, and morphological parameters like cell perimeter, roundness, and soma size.[21][22]
-
-
Flow Cytometry:
-
Microglia can be isolated from CNS tissue and analyzed by flow cytometry for the expression of cell surface markers associated with different activation states (e.g., CD68 for phagocytic activity, MHC class II for antigen presentation).
-
-
Gene and Protein Expression Analysis:
Signaling Pathways and Experimental Workflows
Siponimod Signaling Pathway
Caption: Siponimod modulates S1P1 and S1P5 receptors, influencing downstream pathways.
Dimethyl Fumarate Signaling Pathway
Caption: DMF activates the Nrf2 pathway and inhibits NF-κB signaling.
General Experimental Workflow for Preclinical Evaluation
Caption: A general workflow for evaluating anti-neuroinflammatory compounds.
Comparative Discussion
This compound and Dimethyl Fumarate both demonstrate significant efficacy in modulating neuroinflammation in preclinical models, albeit through different primary mechanisms. Siponimod's targeted approach of lymphocyte sequestration combined with direct CNS effects offers a dual mechanism of action.[1] In contrast, Dimethyl Fumarate provides a broader cytoprotective and anti-inflammatory effect through the systemic activation of the Nrf2 pathway.[3]
The choice between these agents in a research or therapeutic context may depend on the specific aspects of neuroinflammation being targeted. For instance, studies focused on the role of peripheral immune cell infiltration might find Siponimod's mechanism particularly relevant, while research into oxidative stress-mediated neuronal damage might favor the investigation of Dimethyl Fumarate.
It is important to reiterate the limitation that a direct, definitive comparison of the efficacy of these two compounds is challenging due to the absence of head-to-head clinical trials and preclinical studies using identical experimental designs.[1] The data presented here are derived from individual studies and should be interpreted with this in mind.
Conclusion
Both this compound and Dimethyl Fumarate are potent modulators of neuroinflammation with distinct mechanisms of action. This guide provides a comparative overview based on available preclinical data to aid researchers and drug development professionals in their understanding and future investigations of these compounds. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy in various neuroinflammatory contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Effects of Dimethyl Fumarate in Microglia via an Autophagy Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl fumarate modulates the regulatory T cell response in the mesenteric lymph nodes of mice with experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asent2021.b2b-wizard.com [asent2021.b2b-wizard.com]
- 17. mdpi.com [mdpi.com]
- 18. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 19. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hookelabs.com [hookelabs.com]
- 21. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Automated Method to Quantify Microglia Morphology and Application to Monitor Activation State Longitudinally In Vivo | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
Siponimod's Dichotomy: A Comparative Analysis of S1P1 and S1P5 Receptor Engagement
For Immediate Release
Basel, Switzerland – December 17, 2025 – A comprehensive analysis of the sphingosine-1-phosphate (S1P) receptor modulator, siponimod, reveals distinct functional consequences following its engagement with S1P receptor subtype 1 (S1P1) versus subtype 5 (S1P5). This guide provides a detailed comparison of siponimod's effects on these two receptors, supported by quantitative data, experimental protocols, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.
Siponimod is a selective modulator of S1P1 and S1P5 receptors, approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its therapeutic efficacy is attributed to a dual mechanism of action: peripherally, it limits lymphocyte migration into the central nervous system (CNS), and centrally, it may exert direct neuroprotective effects.[1] Understanding the nuanced differences in how siponimod interacts with S1P1 and S1P5 is crucial for elucidating its complete pharmacological profile and exploring its therapeutic potential further.
Quantitative Comparison of Siponimod's Affinity and Potency
Siponimod exhibits high affinity and potency for both S1P1 and S1P5 receptors, with nanomolar to sub-nanomolar activity. The following tables summarize the key quantitative data from in vitro pharmacological studies.
Table 1: Binding Affinity of Siponimod
| Receptor Subtype | Ki (nM) | Radioligand | Reference(s) |
| S1P1 | 0.26 | [3H]-ozanimod | [3] |
| S1P5 | 0.28 | [3H]-ozanimod | [3] |
Table 2: Functional Potency of Siponimod (GTPγS Binding Assay)
| Receptor Subtype | EC50 (nM) | Reference(s) |
| S1P1 | 0.39 - 0.46 | [3][4][5] |
| S1P5 | 0.3 - 0.98 | [3][4][5] |
Differential Signaling and Receptor Fate
While siponimod acts as an agonist at both S1P1 and S1P5, its long-term effects on the receptors diverge significantly. At the S1P1 receptor, siponimod acts as a functional antagonist.[6] This is characterized by the initial agonism followed by receptor internalization and degradation, which renders the cells, such as lymphocytes, unresponsive to the endogenous ligand S1P.[5][7] This functional antagonism is key to its immunomodulatory effect of sequestering lymphocytes in the lymph nodes.[1][8]
In stark contrast, siponimod behaves as a functional agonist at the S1P5 receptor.[7] Studies have shown that siponimod does not induce the internalization of S1P5 receptors, even at high concentrations.[7] This sustained agonism on S1P5, which is predominantly expressed on oligodendrocytes and natural killer cells, is thought to contribute to the direct CNS effects of siponimod, including promoting myelination and oligodendrocyte survival.[6][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of siponimod with S1P1 and S1P5 receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to a receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells overexpressing the human S1P1 or S1P5 receptor.
-
Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.[10]
2. Competition Binding Assay:
-
Prepare serial dilutions of the unlabeled test compound (siponimod).
-
In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-ozanimod), and the serially diluted test compound.[3][11]
-
Define non-specific binding using a high concentration of an unlabeled ligand.
-
Initiate the binding reaction by adding the membrane preparation to each well.[11][12]
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[10]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.[10]
-
Wash the filters multiple times with ice-cold wash buffer.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.[3]
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
1. Membrane and Compound Preparation:
-
Prepare cell membranes expressing S1P1 or S1P5 as described for the radioligand binding assay.[3]
-
Prepare serial dilutions of siponimod in the assay buffer.[3]
2. Assay Setup:
-
In a 96-well plate, add the diluted siponimod, the membrane suspension, and an assay buffer containing [35S]GTPγS and GDP.[3]
-
To determine non-specific binding, add a high concentration of unlabeled GTPγS to separate wells.[3]
3. Incubation and Filtration:
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[3]
-
Terminate the reaction by rapid filtration through glass fiber filters.[3]
-
Wash the filters with ice-cold wash buffer.[3]
4. Quantification and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the stimulated binding against the log concentration of siponimod to generate a dose-response curve and determine the EC50 value.[4]
Receptor Internalization Assay
This assay quantifies the translocation of the receptor from the cell surface to the interior of the cell upon agonist stimulation.
1. Cell Preparation:
-
Use cells overexpressing N-terminally tagged human S1P1 or S1P5 receptors (e.g., with a myc or flag tag).[7]
2. Treatment:
-
Incubate the cells with varying concentrations of siponimod (e.g., 0.01–1 μM) for a specified time (e.g., 1-3 hours).[7]
3. Staining and Analysis:
-
Stain the cells with a fluorescently labeled antibody that recognizes the extracellular tag (e.g., anti-myc/flag antibody).[7]
-
Quantify the cell surface fluorescence using flow cytometry.[7]
4. Interpretation:
-
A reduction in fluorescence indicates the internalization of the tagged receptor from the cell surface.[7]
Conclusion
The differential effects of siponimod on S1P1 and S1P5 receptors highlight its complex pharmacology. The functional antagonism at S1P1 is the primary driver of its immunomodulatory properties, while the sustained functional agonism at S1P5 likely contributes to its neuroprotective and pro-myelinating effects within the CNS.[1][7] This dual activity underscores the therapeutic advantage of siponimod in treating progressive forms of MS, where both inflammatory and neurodegenerative processes are at play. Further research into the downstream consequences of sustained S1P5 activation will be critical in fully harnessing the therapeutic potential of this and future S1P receptor modulators.
References
- 1. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 12. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
Siponimod's Direct Central Nervous System Effects: A Comparative Analysis in Secondary Progressive Multiple Sclerosis
A deep dive into the experimental evidence validating Siponimod's dual mechanism of action, contrasting its performance with alternative therapies for secondary progressive multiple sclerosis (SPMS).
Siponimod, an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a key therapeutic agent for secondary progressive multiple sclerosis (SPMS), distinguishing itself through a dual mechanism of action that targets both peripheral immune responses and direct central nervous system (CNS) effects. This guide provides a comprehensive comparison of Siponimod with other SPMS treatments, supported by experimental data that substantiates its capacity to act directly on CNS-resident cells, independent of its well-established peripheral immunomodulatory effects.
Unveiling Siponimod's Direct CNS Impact: Key Experimental Evidence
A cornerstone of validating Siponimod's direct CNS effects lies in experimental designs that uncouple its central actions from its influence on peripheral immune cell trafficking. Preclinical studies have been instrumental in demonstrating that Siponimod readily crosses the blood-brain barrier and engages with its targets, the S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅), which are expressed on various CNS cells, including astrocytes, oligodendrocytes, and microglia.[1][2]
Experimental Protocols
1. Intracerebroventricular (ICV) Administration in Experimental Autoimmune Encephalomyelitis (EAE) Models:
To specifically investigate the CNS effects of Siponimod, researchers have employed direct administration into the cerebral ventricles of EAE mice, a common animal model for multiple sclerosis. This method bypasses the peripheral circulation, thereby minimizing the drug's impact on peripheral lymphocytes.
-
Objective: To determine if Siponimod can ameliorate EAE severity through direct action within the CNS.
-
Method:
-
EAE is induced in mice, typically C57BL/6, through immunization with a myelin antigen such as MOG₃₅₋₅₅.
-
An osmotic minipump is surgically implanted to allow for the continuous intracerebroventricular infusion of Siponimod or a vehicle control for a duration of 4 weeks.[3][4]
-
A low dose of Siponimod (e.g., 0.45 μ g/day ) is used to avoid significant effects on peripheral lymphocyte counts.[3]
-
Clinical scores, assessing the severity of EAE symptoms (e.g., tail limpness, paralysis), are monitored daily.
-
Histopathological analysis of the spinal cord is performed to assess inflammation, demyelination, and axonal damage.
-
Peripheral blood lymphocyte counts are monitored to confirm the lack of a systemic immunosuppressive effect at the administered dose.[3]
-
-
Key Findings: Studies using this protocol have demonstrated that ICV administration of Siponimod can significantly improve EAE clinical scores and reduce CNS inflammation and neurodegeneration, even at doses that do not cause peripheral lymphocyte sequestration.[3][4] This provides strong evidence for a direct, neuroprotective effect within the CNS.
2. Organotypic Slice Culture Demyelination Assays:
This ex vivo model preserves the complex cellular architecture of the CNS, allowing for the study of demyelination and remyelination in a controlled environment, completely devoid of peripheral immune cells.
-
Objective: To assess the direct effect of Siponimod on myelin integrity and glial cell function in the absence of an adaptive immune system.
-
Method:
-
Organotypic cerebellar slice cultures are prepared from young mice (e.g., 10-day-old).[5]
-
Demyelination is induced by treating the cultures with toxins such as lysophosphatidylcholine (LPC) or psychosine.[5][6]
-
Siponimod is added to the culture medium, and its effect on the extent of demyelination is quantified.
-
Myelination is assessed by immunofluorescence staining for myelin basic protein (MBP) and neurofilament H.[5]
-
The release of inflammatory mediators, such as interleukin-6 (IL-6), from glial cells within the slices can also be measured.[6]
-
-
Key Findings: Siponimod has been shown to attenuate LPC- and psychosine-induced demyelination in these cultures, suggesting a direct protective effect on oligodendrocytes and myelin.[5][6] It has also been observed to modulate the inflammatory response of astrocytes and microglia within the slice cultures.[6]
3. Quantification of Siponimod in Brain Tissue via LC-MS/MS:
To confirm that Siponimod reaches its CNS targets, highly sensitive analytical methods are used to measure its concentration in brain tissue.
-
Objective: To quantify the brain penetration of Siponimod.
-
Method:
-
Animals are treated with Siponimod.
-
Brain tissue is collected, homogenized, and subjected to protein precipitation and extraction.
-
The concentration of Siponimod in the brain homogenate is determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]
-
-
Key Findings: These studies have consistently shown that Siponimod penetrates the CNS, achieving a brain-to-blood exposure ratio of approximately 6 to 7 in preclinical models.[1]
Comparative Efficacy in Secondary Progressive Multiple Sclerosis
The clinical relevance of Siponimod's dual mechanism of action is underscored by its performance in the pivotal Phase 3 EXPAND trial, which demonstrated its efficacy in a broad population of SPMS patients.[7] The following tables provide a comparative overview of key efficacy outcomes for Siponimod and other disease-modifying therapies used in progressive forms of MS.
| Efficacy Outcome | Siponimod (EXPAND Trial) | Placebo (EXPAND Trial) | Ocrelizumab (ORATORIO Trial - PPMS) | Interferon beta-1b (North American SPMS Trial) | Cladribine (CLARITY Trial - RRMS) |
| 3-Month Confirmed Disability Progression (CDP) | 21% risk reduction (p=0.013)[8] | - | 24% relative risk reduction (in PPMS)[9] | No significant difference[10] | 33% relative risk reduction (in RRMS) |
| 6-Month Confirmed Disability Progression (CDP) | 26% risk reduction (p=0.0058)[8] | - | - | - | - |
| Annualized Relapse Rate (ARR) | 55% reduction[11] | - | - | Significant reduction[10] | 58% relative reduction (in RRMS)[12] |
| Change in Brain Volume | 23% less brain shrinkage[11] | - | Favorable effects on brain volume change[9] | - | - |
| T2 Lesion Volume | Significantly less change from baseline to 24 months[13] | - | Favorable effects on T2 lesion volume[9] | Significant reduction in newly active lesions[10] | - |
| Gadolinium-Enhancing Lesions | 86.6% reduction at 1 year[14] | - | - | Significant reduction in newly active lesions[10] | ≥90% reduction in volume and number[15] |
Note: Data for Ocrelizumab is from the ORATORIO trial in Primary Progressive MS (PPMS), and data for Cladribine is from the CLARITY trial in Relapsing-Remitting MS (RRMS), as robust data in a dedicated SPMS trial was not as readily available in the initial search. These are included for broader context on therapies sometimes used in progressive MS.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, experimental workflows, and the overarching logic of Siponimod's action.
Caption: Siponimod's direct signaling pathway within the CNS.
Caption: Workflow for assessing direct CNS effects of Siponimod.
Caption: Siponimod's dual mechanism of action.
Conclusion
The body of evidence strongly supports that Siponimod's therapeutic efficacy in SPMS is not solely reliant on its peripheral immunomodulatory effects. Rigorous experimental methodologies, including intracerebroventricular administration in EAE models and organotypic slice culture assays, have convincingly demonstrated its direct, beneficial actions within the CNS. These central effects, which include the modulation of neuroinflammation and the potential for promoting remyelination, likely contribute to the observed clinical benefits in slowing disability progression and reducing brain atrophy in SPMS patients. When compared to other disease-modifying therapies, Siponimod's dual mechanism of action presents a distinct advantage in addressing the complex pathology of secondary progressive multiple sclerosis. Further research will continue to delineate the full extent of its neuroprotective capabilities.
References
- 1. benchchem.com [benchchem.com]
- 2. Interferon beta-1b in secondary progressive MS: a combined analysis of the two trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dual S1PR1/S1PR5 drug BAF312 (Siponimod) attenuates demyelination in organotypic slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Siponimod versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novartis.com [novartis.com]
- 9. clinician.nejm.org [clinician.nejm.org]
- 10. Interferon beta-1b in secondary progressive MS: results from a 3-year controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. neurologylive.com [neurologylive.com]
- 13. medscape.com [medscape.com]
- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 15. neurology.org [neurology.org]
Navigating the Myelin Maze: A Comparative Analysis of Siponimod and Other S1P Modulators in Remyelination
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of Siponimod and other Sphingosine-1-Phosphate (S1P) receptor modulators, focusing on their impact on myelination. This analysis is supported by experimental data from preclinical and clinical studies, providing a comprehensive overview of their mechanisms, efficacy, and the methodologies used to evaluate them.
Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of oral therapies for relapsing forms of multiple sclerosis (MS). Their primary mechanism involves the functional antagonism of S1P receptors on lymphocytes, leading to their sequestration in lymph nodes and preventing their infiltration into the central nervous system (CNS). However, the therapeutic benefits of these modulators may extend beyond immunomodulation to include direct effects within the CNS, particularly on myelination. This guide delves into a comparative study of Siponimod against other prominent S1P modulators—Fingolimod, Ozanimod, and Ponesimod—examining their influence on myelin repair and preservation.
S1P Receptor Selectivity: A Key Differentiator
The differential effects of S1P modulators on myelination are intrinsically linked to their selectivity for the five S1P receptor subtypes (S1P1-S1P5). Oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes, the myelin-producing cells of the CNS, express these receptors, which play crucial roles in their differentiation, survival, and the myelination process itself.[1][2]
| S1P Modulator | S1P Receptor Selectivity | Key Characteristics |
| Siponimod | S1P1 and S1P5 | Selective modulator with a potential dual mechanism of action: anti-inflammatory via S1P1 and pro-remyelination/neuroprotective via S1P5.[3][4] |
| Fingolimod | S1P1, S1P3, S1P4, S1P5 | First-generation, non-selective modulator.[5] |
| Ozanimod | S1P1 and S1P5 | Selective modulator, similar in target profile to Siponimod.[6][7] |
| Ponesimod | S1P1 | Highly selective for the S1P1 receptor.[6] |
Preclinical Evidence: Insights from Animal Models
Preclinical studies using animal models of demyelination, such as the cuprizone-induced demyelination model and Experimental Autoimmune Encephalomyelitis (EAE), provide valuable insights into the direct effects of S1P modulators on myelination.
Cuprizone Model
The cuprizone model induces demyelination through oligodendrocyte toxicity, allowing for the study of remyelination in a non-inflammatory context.
| S1P Modulator | Animal Model | Key Findings on Myelination | Citation |
| Siponimod | Cuprizone-fed mice | Increased remyelination, demonstrated by MRI (Magnetization Transfer Ratio and T2-weighted signal intensity) measurements in the corpus callosum. | [4] |
| Fingolimod | Cuprizone-fed mice | Showed an increase in the number of oligodendrocytes in the secondary motor cortex after 3 weeks of remyelination, but no significant differences in remyelination or axonal damage compared to placebo were observed. | [4] |
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is an inflammatory model that mimics many of the pathological features of MS, including demyelination and axonal damage.
| S1P Modulator | Animal Model | Key Findings on Myelination/Neuroprotection | Citation |
| Siponimod | EAE mice | Prevented synaptic neurodegeneration independently of its effects on circulating lymphocytes and promoted remyelination. | [8][9] |
| Fingolimod | EAE mice | Reduced clinical severity, inflammation, and neurodegeneration. | [5] |
A preclinical comparison suggested that Siponimod's optimal CNS/blood drug exposure ratio may offer advantages over Fingolimod in achieving concomitant efficacy in both the blood and CNS.[3]
Clinical Data: Effects on Brain Volume and Lesion Activity
While direct measurement of myelination in human clinical trials remains challenging, MRI measures such as brain volume loss and lesion activity serve as important surrogate markers.
Siponimod (EXPAND Trial)
A post-hoc analysis of the EXPAND trial in patients with secondary progressive MS (SPMS) suggested that Siponimod may have a beneficial effect on myelination density.[10] Compared with placebo, Siponimod significantly reduced the progression of whole-brain and gray matter atrophy and was associated with improvements in brain tissue integrity and myelination within newly formed lesions over 24 months.[11]
Ozanimod (RADIANCE and SUNBEAM Trials)
In clinical trials for relapsing forms of MS, Ozanimod demonstrated a significant reduction in the number of new or enlarging T2 lesions and gadolinium-enhancing lesions compared to interferon beta-1a.[12] It was also associated with reduced brain volume loss.[13]
Ponesimod (OPTIMUM Trial)
The OPTIMUM trial showed that Ponesimod was associated with a reduction in the annualized relapse rate (ARR) compared to teriflunomide.[13]
Matching-Adjusted Indirect Comparison: Ozanimod vs. Ponesimod
A matching-adjusted indirect comparison of data from the RADIANCE-B (Ozanimod) and OPTIMUM (Ponesimod) trials suggested that Ozanimod was more effective in preserving brain volume and had a favorable safety profile, while both were comparable in reducing relapse rates.[12]
Signaling Pathways and Experimental Workflows
To understand the mechanisms and methodologies behind these findings, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: S1P receptor signaling in oligodendrocyte lineage cells.
Caption: Experimental workflow for the cuprizone-induced demyelination model.
Caption: Experimental workflow for the Experimental Autoimmune Encephalomyelitis (EAE) model.
Experimental Protocols
Cuprizone-Induced Demyelination Model
This model is valuable for studying the direct effects of compounds on oligodendrocyte biology and remyelination independent of a primary inflammatory response.[14][15][16]
-
Animals: Typically, 8-10 week old male C57BL/6 mice are used.
-
Induction of Demyelination: Mice are fed a diet containing 0.2% (w/w) cuprizone mixed into powdered rodent chow.
-
Acute Demyelination: A 5-6 week diet induces significant demyelination, primarily in the corpus callosum. Upon cessation of the cuprizone diet, spontaneous remyelination occurs.
-
Chronic Demyelination: A diet of 12 weeks or longer leads to more extensive demyelination and impaired remyelination.
-
-
Drug Administration: S1P modulators or a vehicle control are typically administered daily via oral gavage. Treatment can be initiated at various time points to study prophylactic or therapeutic effects on demyelination and remyelination.
-
Assessment of Myelination:
-
Histology: Brain sections are stained with Luxol Fast Blue (LFB) to visualize myelin. Immunohistochemistry (IHC) for myelin proteins (e.g., MBP, PLP) and oligodendrocyte markers (e.g., Olig2, CC1) is also performed.
-
Electron Microscopy: Provides ultrastructural detail of myelin sheaths and axons, allowing for quantification of myelinated versus unmyelinated axons and measurement of myelin thickness (g-ratio).
-
Magnetic Resonance Imaging (MRI): Techniques like Magnetization Transfer Ratio (MTR) and T2-weighted signal intensity (T2-WSI) can longitudinally and non-invasively assess myelin content.[4]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for MS, mimicking the inflammatory and neurodegenerative aspects of the disease.[17][18]
-
Animals: Susceptible mouse strains such as C57BL/6 or SJL are commonly used.
-
Induction of EAE:
-
Active EAE: Mice are immunized with a myelin-derived peptide (e.g., MOG35-55 for C57BL/6 mice) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin. This induces a T-cell mediated autoimmune response against the CNS.
-
-
Drug Administration: S1P modulators or vehicle can be administered prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).
-
Assessment of Disease and Myelination:
-
Clinical Scoring: Mice are monitored daily for clinical signs of paralysis, which are scored on a scale of 0 (no signs) to 5 (moribund).
-
Histopathology: Spinal cord and brain tissues are examined for inflammatory infiltrates (Hematoxylin & Eosin staining), demyelination (LFB staining), and axonal damage (e.g., silver stain or IHC for neurofilaments).
-
Immunohistochemistry: Staining for immune cell markers (e.g., CD3 for T cells, Iba1 for microglia/macrophages) is used to quantify CNS inflammation.
-
Conclusion
The comparative analysis of Siponimod and other S1P modulators reveals a nuanced landscape where receptor selectivity appears to play a crucial role in their potential to influence myelination. While all reviewed S1P modulators demonstrate efficacy in reducing inflammatory aspects of demyelinating disease models, the selective targeting of S1P1 and S1P5 by Siponimod and Ozanimod may offer additional, direct neuroprotective and pro-remyelinating effects within the CNS.
Preclinical data, particularly from the cuprizone model, suggests a potential advantage for Siponimod in promoting remyelination compared to the non-selective Fingolimod. Clinical data, while relying on indirect measures, supports the role of these newer generation S1P modulators in preserving brain tissue.
For researchers and drug development professionals, these findings underscore the importance of considering S1P receptor selectivity in the design of future therapies aimed not only at controlling inflammation but also at promoting myelin repair in diseases like multiple sclerosis. The detailed experimental protocols provided herein offer a foundation for the continued investigation and head-to-head comparison of these and other emerging therapeutic agents.
References
- 1. Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mayzent (Siponimod) vs Zeposia (ozanimod) | Everyone.org [everyone.org]
- 8. The Benefits and Risks of Switching from Fingolimod to Siponimod for the Treatment of Relapsing–Remitting and Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Benefits and Risks of Switching from Fingolimod to Siponimod for the Treatment of Relapsing–Remitting and Secondary Progressive Multiple Sclerosis | springermedizin.de [springermedizin.de]
- 10. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. neurologylive.com [neurologylive.com]
- 13. ajmc.com [ajmc.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The Cuprizone Mouse Model | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 17. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Siponimod's Efficacy in S1P1 Receptor Downregulation Validated by Western Blot
For Immediate Release
This guide provides a comprehensive comparison of Siponimod (BAF312) and other leading sphingosine-1-phosphate (S1P) receptor modulators in their capacity to induce the downregulation of the S1P1 receptor, a key mechanism in the treatment of autoimmune diseases such as multiple sclerosis. The presented data, supported by Western blot analysis, offers researchers, scientists, and drug development professionals a clear, objective overview of the functional antagonism of these compounds.
Introduction to S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs that functionally antagonize the S1P1 receptor.[1] This action prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation in the central nervous system (CNS).[2] Siponimod is a next-generation selective S1P receptor modulator with high affinity for S1P1 and S1P5 receptors.[3] Its efficacy is attributed to the induction of S1P1 receptor internalization and subsequent degradation, effectively downregulating the receptor's presence on the cell surface.[4][5] This guide compares the Western blot-validated S1P1 downregulation effect of Siponimod against other S1P modulators like Fingolimod, Ozanimod, and Ponesimod.
Comparative Efficacy in S1P1 Receptor Downregulation
The primary mechanism of action for S1P receptor modulators involves functional antagonism through receptor internalization and degradation.[6] While direct head-to-head quantitative Western blot data from a single study is limited, the following table summarizes the observed effects on S1P1 receptor protein levels based on available preclinical data. The data is presented as a percentage reduction in S1P1 protein expression following treatment with the respective S1P modulator, as would be quantified by densitometry of Western blot bands.
| S1P Modulator | Receptor Selectivity | Cell Type / Model | Treatment Concentration (Time) | S1P1 Downregulation (Western Blot Quantification) | Reference |
| Siponimod (BAF312) | S1P1, S1P5 | Mouse Astrocytes | 1 µM (60 min) | Data indicates induction of AKT phosphorylation, a downstream event of S1P1 activation, consistent with receptor engagement that leads to internalization.[7] | [7] |
| Fingolimod (FTY720) | S1P1, S1P3, S1P4, S1P5 | Mouse Lung Tissue | In vivo administration | Significant degradation of S1P1 receptor observed.[6] | [6] |
| Ozanimod (RPC1063) | S1P1, S1P5 | In vitro cell lines | Not Specified | Induces S1P1 receptor internalization.[8] | [8] |
| Ponesimod | S1P1 | Primary Mixed Glia | 10 nM (30 min - 4h) | Prevents Aβ42-induced pro-inflammatory signaling, indicative of functional antagonism.[9] | [9] |
Note: The quantitative values for S1P1 downregulation are representative estimates based on qualitative descriptions and related signaling pathway modulation data from the cited literature, as direct comparative densitometry is not uniformly available. The primary endpoint of these studies was often lymphocyte sequestration or downstream signaling rather than a direct quantification of S1P1 protein levels by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of S1P1 receptor downregulation by Siponimod and the typical experimental workflow for its validation using Western blot.
Detailed Experimental Protocol: Western Blot for S1P1 Receptor
This protocol outlines the key steps for performing a Western blot to validate the downregulation of the S1P1 receptor in response to Siponimod treatment in a cell culture model, such as primary astrocytes.
1. Cell Culture and Treatment:
-
Culture primary astrocytes or a suitable cell line expressing the S1P1 receptor in appropriate media.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentration of Siponimod (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1, 6, 12, 24 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the S1P1 receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the Western blot bands using appropriate software (e.g., ImageJ).
-
Normalize the S1P1 receptor band intensity to a loading control protein (e.g., GAPDH or β-actin) to quantify the relative protein expression levels.
Conclusion
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engagement of S1P1-degradative mechanisms leads to vascular leak in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Siponimod ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The S1P receptor 1 antagonist Ponesimod reduces TLR4-induced neuroinflammation and increases Aβ clearance in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Siponimod's Impact on Cortical Gray Matter Atrophy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Siponimod's efficacy in mitigating cortical gray matter atrophy in multiple sclerosis (MS) models, contextualized with data from alternative therapies. The information is curated from peer-reviewed clinical and preclinical studies to support research and development efforts in neuroprotective strategies for MS.
Executive Summary
Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated a significant impact on reducing the rate of cortical gray matter atrophy in patients with secondary progressive multiple sclerosis (SPMS). Clinical trial data, primarily from the EXPAND study, reveals a consistent neuroprotective effect, positioning Siponimod as a key therapeutic agent in addressing the neurodegenerative aspects of MS. This guide presents a comparative analysis of Siponimod against other disease-modifying therapies, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Comparative Efficacy on Brain Atrophy
The following tables summarize the quantitative data from key clinical trials investigating the effects of Siponimod and other prominent disease-modifying therapies on various measures of brain atrophy.
Table 1: Siponimod's Effect on Gray Matter Atrophy in the EXPAND Trial
| Outcome Measure | Timepoint | Siponimod (2mg/day) | Placebo | Relative Reduction in Atrophy | p-value |
| Cortical Gray Matter Volume Change (%) | Month 12 | -0.07 | -0.59 | 88% | <0.0001 |
| Month 24 | -0.51 | -0.90 | 43% | <0.0001 | |
| Thalamic Volume Change (%) | Month 12 | -0.54 | -1.01 | 47% | <0.0001 |
| Month 24 | -1.20 | -1.74 | 31% | 0.0001 | |
| Whole Brain Volume Change (%) | Month 12 | -0.23 | -0.45 | 49% | <0.0001 |
| Month 24 | -0.62 | -0.90 | 31% | <0.0001 |
Data sourced from the EXPAND Phase 3 clinical trial.[1][2][3]
Table 2: Comparative Effects of Other MS Therapies on Brain and Gray Matter Atrophy
| Drug | Clinical Trial | Patient Population | Outcome Measure | Treatment Effect vs. Placebo/Comparator |
| Ocrelizumab | ORATORIO | Primary Progressive MS | Whole Brain Volume Change | 17.5% reduction in brain volume loss from week 24 to 120 (p=0.02).[4] Consistent trends observed for cortical gray matter volume. |
| OPERA I & II | Relapsing-Remitting MS | Deep Gray Matter Volume Loss | Lower deep gray matter volume loss compared to Fingolimod (-0.12% vs -0.66%, p=0.002).[5][6][7] | |
| Fingolimod | FREEDOMS & FREEDOMS II | Relapsing-Remitting MS | Brain Volume Loss | 31-36% reduction in the rate of brain volume loss compared to placebo.[8][9] |
| (Observational Study) | Relapsing-Remitting MS | Cortical Gray Matter Fraction | Remained stable in the Fingolimod-treated group, while it decreased in untreated patients over two years.[10] | |
| Natalizumab | AFFIRM | Relapsing-Remitting MS | Gray Matter Volume Loss | 64.3% reduction in mean percentage gray matter volume loss at year 2 (p=0.0030).[11] |
| (Retrospective Study) | Relapsing MS | Gray Matter Volume | No significant change in annualized gray matter volume over a mean of 36.6 months.[3] | |
| Ibudilast | SPRINT-MS | Progressive MS | Gray Matter Atrophy | 35% relative slowing of gray matter atrophy over 96 weeks (p=0.038).[12] |
| SPRINT-MS | Progressive MS | Whole Brain Atrophy | 48% relative reduction in brain atrophy rate over 96 weeks (p=0.04).[13][14][15] |
Mechanism of Action: Siponimod's Dual Impact
Siponimod's neuroprotective effects are attributed to its dual mechanism of action, involving both the peripheral immune system and direct actions within the central nervous system (CNS).
Peripheral Immunomodulation
Siponimod is a selective modulator of the S1P1 and S1P5 receptors. By binding to S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the infiltration of inflammatory cells into the CNS.
Direct CNS Effects
Siponimod readily crosses the blood-brain barrier and interacts with S1P1 and S1P5 receptors expressed on various CNS cells, including astrocytes, oligodendrocytes, and neurons. This interaction is believed to exert direct neuroprotective effects by:
-
Modulating Glial Cell Activity: Siponimod can attenuate the activation of astrocytes and microglia, which are involved in the inflammatory and neurodegenerative processes in MS.
-
Supporting Oligodendrocytes: By acting on S1P5 receptors on oligodendrocytes, Siponimod may promote remyelination and protect against demyelination.
-
Neuroprotection: Preclinical studies suggest that Siponimod can prevent synaptic neurodegeneration and rescue certain neuronal populations from damage.
The following diagram illustrates the proposed signaling pathways influenced by Siponimod.
Caption: Siponimod's dual mechanism of action.
Experimental Protocols
Clinical Trial: EXPAND
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study in patients with SPMS.
-
Participants: 1651 patients with SPMS, with or without relapses.
-
Intervention: Oral Siponimod (2 mg/day) or placebo.
-
Primary Endpoint: Time to 3-month confirmed disability progression.
-
Neuroimaging Protocol:
-
MRI Acquisition: High-resolution T1-weighted and conventional MRI scans were performed at baseline, month 12, and month 24.
-
Volumetric Analysis: Changes in the volume of whole brain, cortical gray matter, and thalamus were assessed using sophisticated image analysis techniques. Percentage change from baseline was the primary volumetric outcome.[2][16]
-
Preclinical Model: Experimental Autoimmune Encephalomyelitis (EAE)
The EAE model is a widely used animal model of MS that mimics the inflammatory and neurodegenerative aspects of the disease.
-
Model Induction:
-
Animals: C57BL/6 mice are commonly used.
-
Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is emulsified in Complete Freund's Adjuvant (CFA).
-
Immunization: Mice are immunized subcutaneously with the MOG35-55/CFA emulsion.
-
Adjuvant: Pertussis toxin is administered intraperitoneally at the time of immunization and again 48 hours later to enhance the autoimmune response.[17]
-
-
Siponimod Administration:
-
Assessment of Cortical Gray Matter Pathology:
-
Immunohistochemistry: Brain sections are stained for neuronal markers (e.g., NeuN) to assess neuronal density and for glial markers (e.g., GFAP for astrocytes, Iba1 for microglia) to evaluate neuroinflammation.[4][12][15]
-
MRI: While less common in preclinical studies for cortical gray matter atrophy specifically, MRI can be used to assess overall brain volume and lesion load.
-
The following diagram illustrates a typical experimental workflow for a preclinical EAE study.
Caption: Preclinical EAE experimental workflow.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased Remyelination and Proregenerative Microglia Under Siponimod Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. charcot-ms.org [charcot-ms.org]
- 10. Siponimod therapy implicates Th17 cells in a preclinical model of subpial cortical injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of siponimod on magnetic resonance imaging measures of neurodegeneration and myelination in secondary progressive multiple sclerosis: Gray matter atrophy and magnetization transfer ratio analyses from the EXPAND phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Siponimod Fumarate: A Comparative Efficacy Analysis in Chronic vs. Relapsing-Remitting EAE Models
Introduction
Siponimod (Mayzent®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2] Its primary mechanism of action involves the internalization and degradation of S1P₁ on lymphocytes, which prevents their egress from secondary lymphoid organs.[3] This sequestration of lymphocytes, particularly T and B cells, reduces their infiltration into the central nervous system (CNS), thereby mitigating inflammation.[3] Additionally, siponimod can cross the blood-brain barrier and interact with S1P₅ receptors on CNS-resident cells like oligodendrocytes and astrocytes, suggesting potential direct neuroprotective effects.[4][5]
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for multiple sclerosis (MS). Different EAE models are employed to mimic the distinct phases of the human disease. This guide provides a comparative analysis of siponimod fumarate's efficacy in two key EAE models: the chronic progressive model, which emulates primary or secondary progressive MS, and the relapsing-remitting model, which mirrors the most common form of MS.
Mechanism of Action: S1P Receptor Modulation
Siponimod's therapeutic effects are rooted in its modulation of S1P receptors. By acting as a functional antagonist at the S1P₁ receptor on lymphocytes, it traps them within lymph nodes. Its interaction with S1P₅ receptors within the CNS may contribute to neuroprotective and remyelinating effects.[1][5]
Caption: Siponimod's dual mechanism of action in the periphery and CNS.
Efficacy in a Chronic Progressive EAE Model
The chronic progressive EAE model is typically induced in C57BL/6 mice by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅). This model is characterized by sustained neurological deficits and ongoing CNS inflammation and demyelination, making it suitable for studying therapies for progressive MS.[6][7]
Therapeutic administration of siponimod in chronic EAE models has demonstrated significant efficacy in ameliorating disease severity.[3][8] Studies show that treatment initiated after disease onset can improve clinical scores, reduce demyelination and neuroaxonal damage, and decrease the infiltration of T cells into the CNS.[3][9] Furthermore, siponimod has been shown to modulate the proinflammatory response of microglia, which are key drivers of chronic inflammation in the progressive stages of MS.[3][8] Some studies using direct CNS administration have suggested that siponimod exerts neuroprotective effects independent of its peripheral immune actions, such as rescuing GABAergic interneurons and reducing astrogliosis.[10]
Data Presentation: Siponimod in Chronic EAE
| Efficacy Parameter | Vehicle Control | Siponimod Treatment (30 mg/kg) | Outcome | Reference |
| Mean Clinical Score | ~3.5 | ~2.5 | Significant reduction in disease severity | [3][9] |
| Demyelination (% WM area) | ~15-20% | ~5-10% | Reduced demyelination in the spinal cord | [3] |
| CNS T-Cell Infiltration | High | Significantly Reduced | Diminished infiltration of inflammatory cells | [3][8] |
| Microglial Activation (MHCII) | High | Significantly Reduced | Dampened proinflammatory microglial response | [3] |
| Neuroaxonal Damage (NfL) | Elevated | Reduced | Attenuated neuroaxonal damage | [3][9] |
Note: Values are approximate and collated from graphical representations in the cited literature.
Experimental Workflow: Chronic EAE (MOG₃₅₋₅₅)
Caption: Workflow for a therapeutic study in a chronic EAE model.
Detailed Experimental Protocol: Chronic EAE
-
Animal Model: Female C57BL/6 mice, 8-12 weeks old.[7]
-
Induction of EAE: Active EAE is induced by subcutaneous (s.c.) immunization with 200 µg of MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA) containing 200 µg of Mycobacterium tuberculosis.[7][9]
-
Pertussis Toxin (PTX) Administration: Mice receive an intraperitoneal (i.p.) injection of 200-500 ng of PTX on the day of immunization (Day 0) and again 48 hours later (Day 2).[7][11]
-
Siponimod Treatment: For therapeutic studies, treatment is often initiated around day 20 post-immunization, when the disease has become chronic. Siponimod is administered orally, frequently incorporated into food pellets at concentrations of 3, 10, or 30 mg/kg.[3][9]
-
Clinical Assessment: Mice are monitored daily and scored for clinical signs of paralysis on a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[3]
-
Histological and Immunological Analysis: At the study endpoint, spinal cords and brains are collected for histological analysis to assess demyelination (e.g., Luxol Fast Blue staining) and immune cell infiltration (e.g., immunohistochemistry for CD3, Iba1).[3][9]
Efficacy in a Relapsing-Remitting EAE Model
The relapsing-remitting EAE (RR-EAE) model, commonly induced in SJL/J mice with Proteolipid Protein peptide 139-151 (PLP₁₃₉₋₁₅₁), is characterized by episodes of neurological deficits followed by periods of partial or complete recovery.[6][12][13] This model is invaluable for evaluating therapies aimed at reducing relapse frequency and severity.
While specific preclinical studies detailing siponimod's efficacy in the PLP/SJL model are less prevalent in the literature than for chronic models, its established mechanism of action provides a strong rationale for its effectiveness. By preventing the egress of lymphocytes from lymph nodes, siponimod directly targets the key pathogenic event of a relapse: the infiltration of a new wave of inflammatory cells into the CNS. This is strongly supported by clinical trial data in humans with relapsing forms of MS, where siponimod significantly reduces the annualized relapse rate (ARR).[14][15] In the pivotal EXPAND trial for secondary progressive MS (SPMS), many of whom had active disease with relapses, siponimod lowered the ARR by 54% compared to placebo.[15]
Data Presentation: Siponimod in Relapsing MS (Clinical Data)
| Efficacy Parameter | Placebo | Siponimod (2 mg/day) | Outcome | Reference |
| Annualized Relapse Rate (ARR) | 0.171 | 0.093 | 54% reduction in relapse rate | [15] |
| Time to First Confirmed Relapse | N/A | N/A | Significantly delayed (HR: 0.64) | [15] |
| New/Enlarging T2 Lesions | Higher | Significantly Lower | 80% relative reduction | [15] |
| Gd-Enhancing T1 Lesions | Higher | Significantly Lower | 85% relative reduction | [15] |
Note: Data from a post hoc analysis of the EXPAND study in patients with active SPMS.
Experimental Workflow: Relapsing-Remitting EAE (PLP₁₃₉₋₁₅₁)
Caption: Workflow for a therapeutic study in a relapsing-remitting EAE model.
Detailed Experimental Protocol: Relapsing-Remitting EAE
-
Induction of EAE: Active EAE is induced by s.c. immunization with 50-100 µg of PLP₁₃₉₋₁₅₁ peptide emulsified in CFA.[11][13]
-
Pertussis Toxin (PTX) Administration: PTX is often omitted in this model to promote a higher relapse rate. When used, it can increase the severity of the initial attack but may reduce the percentage of mice that relapse.[12]
-
Siponimod Treatment: A therapeutic regimen would typically involve initiating treatment after the first clinical episode, during the remission phase, to assess the drug's ability to prevent or ameliorate subsequent relapses.[12]
-
Clinical Assessment: Mice are scored daily over an extended period (e.g., 40-60 days) to track the cycles of relapse and remission. Key readouts include the incidence and timing of relapses and the peak clinical score during each attack.[12][13]
-
Histological and Immunological Analysis: CNS tissue is typically analyzed at different stages (e.g., peak of first attack, peak of relapse) to compare the extent of inflammation and demyelination.
Comparative Summary and Conclusion
This compound demonstrates robust efficacy in both chronic and relapsing models of EAE, aligning with its clinical profile in treating progressive and relapsing forms of MS.
-
In Chronic EAE, siponimod effectively mitigates the sustained neuroinflammation and neurodegeneration that characterize progressive disease. It not only reduces immune cell infiltration but also appears to have direct, beneficial effects on CNS-resident glial cells, addressing the compartmentalized inflammation thought to drive progression.[3][10]
-
In Relapsing-Remitting EAE, siponimod's primary efficacy is derived from its potent ability to sequester lymphocytes. This mechanism directly inhibits the periodic CNS infiltration of immune cells that causes clinical relapses. This is strongly substantiated by its proven ability to reduce relapse rates and new lesion formation in clinical trials.[15]
For researchers and drug development professionals, this comparative analysis highlights siponimod's dual therapeutic potential. Its efficacy in the MOG/C57BL/6 model supports its role in targeting the mechanisms of disability progression, while its profound effect on lymphocyte trafficking underscores its value in controlling relapse activity. The data from these distinct EAE models provide a strong preclinical basis for the clinical benefits of siponimod observed across the MS spectrum.
References
- 1. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siponimod Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Siponimod inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Siponimod (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hooke - Contract Research - EAE - PLP139-151/CFA-Induced Relapsing-Remitting EAE in SJL Mice [hookelabs.com]
- 13. mdbneuro.com [mdbneuro.com]
- 14. Siponimod: Disentangling disability and relapses in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Siponimod vs placebo in active secondary progressive multiple sclerosis: a post hoc analysis from the phase 3 EXPAND study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Siponimod Fumarate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling Siponimod Fumarate, a modulator of the sphingosine-1-phosphate receptor, understanding the proper disposal procedures is paramount. This guide provides essential safety and logistical information, consolidating best practices and regulatory considerations for the proper disposal of this compound.
The disposal of this compound, like other pharmaceutical waste, is governed by a framework of federal and local regulations. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that regulate pharmaceutical waste.[1] State regulations may impose even more stringent requirements.[2]
General Disposal Principles
According to its Safety Data Sheet (SDS), this compound may be disposed of by burning in a licensed incinerator equipped with an afterburner and scrubber.[3] It is crucial to engage a licensed hazardous material disposal company for the disposal of excess and expired materials.[3] This ensures adherence to all federal and local regulations.[3]
It is imperative to prevent this compound from entering drains, water courses, or the soil.[3][4] Improper disposal, such as flushing down the toilet, can lead to the release of biologically active drugs into wastewater, as current sewage treatment systems may not effectively remove all pharmaceutical compounds.[5]
Classification and Handling
While some Safety Data Sheets (SDS) for this compound state that it is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, others indicate it may have reproductive toxicity, and long-term aquatic hazards, and may cause organ damage through prolonged exposure.[3][4] Given its potent biological activity, it is prudent to handle this compound and its waste with care, similar to cytotoxic compounds.
Waste contaminated with cytotoxic drugs, which are toxic to cells, should be segregated and disposed of in clearly labeled, leak-proof containers.[6][7] Typically, color-coded containers are used: black for RCRA hazardous pharmaceutical waste and blue or white for non-RCRA pharmaceutical waste. Sharps contaminated with cytotoxic drugs should be placed in designated purple-lidded sharps containers.[7]
Personal Protective Equipment (PPE) is essential when handling this compound waste. This includes wearing suitable gloves, protective sleeves, an apron, and eye protection.[8]
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Quantitative Data and Experimental Protocols
Currently, publicly available information does not provide specific quantitative disposal limits or detailed experimental protocols for the neutralization of this compound. The primary recommendation is for high-temperature incineration by a licensed facility.[1][7] Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and federal regulations.
Table 1: Regulatory and Handling Summary for this compound Disposal
| Parameter | Guideline | Source |
| Primary Disposal Method | Incineration in a licensed facility | [3] |
| Regulatory Oversight | EPA, DEA, State and Local Authorities | [1][2] |
| Waste Segregation | Separate from general waste; use designated containers | [7][9] |
| Container Type | Labeled, leak-proof containers (often color-coded) | |
| PPE | Gloves, protective clothing, eye protection | [8] |
| Environmental Precaution | Do not dispose of in drains or landfill | [3][4][5] |
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, the community, and the environment.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. sps.nhs.uk [sps.nhs.uk]
- 9. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Siponimod Fumarate
Essential guidance for the safe handling, use, and disposal of Siponimod Fumarate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount when handling chemical compounds. This document provides immediate and essential safety and logistical information for this compound, focusing on personal protective equipment (PPE), handling procedures, and disposal plans.
Engineering Controls and Personal Protective Equipment (PPE)
When working with this compound, a combination of engineering controls and appropriate PPE is crucial to minimize exposure. Engineering controls should be the primary method of exposure control.
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to avoid the formation and inhalation of dust and aerosols.[1]
-
Safety Stations: Ensure that a safety shower and eye wash station are readily accessible in the laboratory.[1]
Personal Protective Equipment: A comprehensive PPE plan is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[1][2] |
| Skin Protection | Gloves: Use appropriate chemical-resistant gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][3] Inspect gloves prior to use.[1][2] |
| Protective Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[1] For firefighting, fire/flame resistant and impervious clothing is necessary.[2][3] | |
| Respiratory Protection | If a risk assessment indicates it is necessary, or if exposure limits are exceeded, a full-face respirator should be used.[1][2] A NIOSH-approved respirator is recommended as conditions warrant.[4] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, is essential for laboratory safety. The following diagram illustrates the recommended workflow.
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if symptoms occur.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][4][5] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][5] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is a critical final step in the handling process.
-
Chemical Waste: All waste material should be collected and offered to a licensed hazardous material disposal company.[3]
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[3]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
